(3-Amino-5-iodophenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-5-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLJEYMWCYAIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Amino-5-iodophenyl)methanol CAS 368435-46-5 properties
An In-depth Technical Guide to (3-Amino-5-iodophenyl)methanol (CAS 368435-46-5): A Versatile Scaffold for Advanced Pharmaceutical Development
Introduction: Identifying a Key Building Block
In the landscape of medicinal chemistry and radiopharmaceutical development, the strategic design of molecular scaffolds is paramount. This compound, registered under CAS number 368435-46-5, has emerged as a particularly valuable building block. Its trifunctional nature—possessing a nucleophilic amino group, a reactive iodophenyl moiety, and a versatile hydroxymethyl group—offers a powerful platform for constructing complex molecules. This guide provides an in-depth analysis of its properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The unique 1,3,5-substitution pattern allows for the introduction of diverse functionalities, making it a cornerstone intermediate for creating novel imaging agents and therapeutic candidates.[1]
Physicochemical and Structural Properties
The compound is typically a solid at room temperature and requires refrigerated storage to maintain its integrity.[2] A comprehensive summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 368435-46-5 | [3] |
| Molecular Formula | C₇H₈INO | [3] |
| Molecular Weight | 249.05 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Amino-5-iodobenzyl alcohol | |
| Physical Form | Solid | |
| Predicted Boiling Point | 381.5 ± 37.0 °C | [2] |
| Predicted Density | 1.951 ± 0.06 g/cm³ | [2] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | 2-8°C, store under inert gas, protect from light | [2] |
| SMILES | NC1=CC(CO)=CC(I)=C1 | [4] |
| InChI Key | CLLJEYMWCYAIFS-UHFFFAOYSA-N |
Reactivity Analysis: A Trifunctional Scaffold
The utility of this compound stems from the distinct reactivity of its three functional groups. Understanding this allows for selective and sequential chemical transformations, a cornerstone of efficient molecular synthesis.
-
Aryl Iodide : The carbon-iodine bond is the most labile site for organometallic chemistry. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[5][6] This functionality is also critical for its use in radiopharmaceuticals, where the iodine atom can be readily exchanged with a radioisotope such as ¹²³I or ¹³¹I.[2]
-
Amino Group : The primary amine is a versatile nucleophile and a directing group. It can be acylated to form amides, alkylated, or used to synthesize various nitrogen-containing heterocycles. Importantly, its basicity and nucleophilicity may require protection (e.g., as an acetamide) during certain reactions, particularly organometallic couplings, to prevent catalyst inhibition or unwanted side reactions.[7]
-
Hydroxymethyl Group : The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, providing further synthetic handles. Alternatively, it can be converted into ethers or esters to modulate properties like solubility or to act as a linker to other molecular fragments.
This orthogonal reactivity makes the molecule an ideal scaffold for building libraries of compounds, as each functional group can be addressed independently under specific reaction conditions.
Plausible Synthesis Pathway
Step-by-Step Synthetic Protocol (Proposed)
Expertise & Rationale: This pathway strategically uses protecting groups and established, high-yielding reactions to control the placement of functional groups. The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl iodide.[8] The final reduction of the ester to the alcohol is a standard transformation.
-
Selective Protection and Nitration of 3,5-Diaminobenzoic Acid:
-
Protocol: Protect one amino group of 3,5-diaminobenzoic acid as an acetamide using acetic anhydride. This deactivates one amine, allowing for selective mononitration of the other amino group, which is then removed (hydrolyzed) and subsequently converted. A more direct route involves the controlled mononitration of 3-aminobenzoic acid followed by iodination, though regiochemical control can be challenging. A more robust method starts with a precursor that allows for sequential functionalization.[1]
-
Causality: Protection is crucial to prevent diazotization of both amines in the subsequent step and to control the regioselectivity of further reactions.
-
-
Sandmeyer Iodination:
-
Protocol: The remaining free amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at 0-5 °C. This intermediate is then treated with a solution of potassium iodide (KI) to introduce the iodine atom onto the aromatic ring.[8][9]
-
Causality: The Sandmeyer reaction is a highly efficient method for introducing halides onto an aromatic ring at a specific position defined by a precursor amino group. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Reduction of the Nitro Group:
-
Protocol: The nitro group is reduced to a primary amine. A common and effective method is using a metal catalyst like tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation.[10]
-
Causality: This step re-introduces the desired amino group. At this stage, the molecule is 3-amino-5-iodobenzoic acid.
-
-
Reduction of Carboxylic Acid to Alcohol:
-
Protocol: The final step is the reduction of the carboxylic acid to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF) is typically required. The reaction is performed under an inert atmosphere and quenched carefully with water or a solution of Rochelle's salt. An alternative could be an electrochemical reduction.[11]
-
Causality: LiAlH₄ is one of the few reagents strong enough to reduce a carboxylic acid directly to an alcohol. The presence of the amino group requires careful control of the reaction conditions, as it can react with the hydride reagent.
-
Key Applications and Experimental Protocols
Intermediate in Radiopharmaceutical Synthesis
The presence of a stable iodine atom makes this compound an ideal precursor for radioiodinated imaging agents used in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[2]
Substrate for Suzuki-Miyaura Cross-Coupling
The aryl iodide is a prime handle for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl structures common in pharmacologically active molecules.[6]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Trustworthiness: This protocol is a self-validating system. Successful coupling is confirmed by the disappearance of starting materials (TLC, LC-MS) and the appearance of a new, less polar product with a significantly different mass. The use of an inert atmosphere and degassed solvents is critical for preventing the oxidation and deactivation of the Pd(0) catalyst.[5]
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectral Characterization (Predicted)
While specific, published spectra for this compound are not widely available, its structure allows for a confident prediction of its key spectral features. Confirmation of the structure would rely on the following characteristic signals:
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm). Due to the substitution pattern, they will appear as singlets or narrow triplets/doublets (meta-coupling).
-
Methylene Protons (-CH₂OH): A singlet around 4.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
-
Amine Protons (-NH₂): A broad singlet around 3.5-4.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the iodine (C-I) will be shifted significantly upfield to ~95 ppm. The carbon attached to the amino group (C-N) will be downfield around 148 ppm.
-
Methylene Carbon (-CH₂OH): A signal around 64 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.
-
N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3350-3500 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
-
C-O Stretch: A strong absorption around 1050 cm⁻¹.
-
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container in a cool, dry place as recommended.
Conclusion
This compound is a strategically designed chemical intermediate of significant value to the pharmaceutical and diagnostic imaging industries. Its trifunctional nature provides a robust and versatile platform for complex molecular synthesis. By understanding its specific reactivity, leveraging established synthetic protocols, and adhering to proper safety measures, researchers can effectively utilize this compound to accelerate the development of novel therapeutics and advanced medical imaging agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 368435-46-5 | this compound - Moldb [moldb.com]
- 4. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Characterization of (3-Amino-5-iodophenyl)methanol
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of (3-Amino-5-iodophenyl)methanol (CAS No: 368435-46-5), a key building block in pharmaceutical and medicinal chemistry.[1] Its strategic importance lies in its utility as a versatile intermediate for the development of radiopharmaceuticals, contrast agents, and other bioactive molecules.[2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Strategic Importance and Applications
This compound is a substituted benzyl alcohol derivative. The presence of an amino group, a hydroxyl group, and an iodine atom on the phenyl ring provides multiple reactive sites for chemical modification.[3] This trifunctionality makes it a valuable precursor in the synthesis of complex molecular architectures.
Its most prominent application is in the field of nuclear medicine, where the iodine atom can be readily substituted with a radioactive isotope, such as Iodine-123 or Iodine-131.[2] This allows for the creation of radiolabeled tracers for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) to study physiological processes and for the detection of tumors.[2]
Retrosynthetic Analysis and Synthesis Strategy
A robust and regioselective synthesis of this compound can be envisioned through a multi-step pathway starting from a readily available substituted benzoic acid. The key transformations involve the reduction of a carboxylic acid and a nitro group. A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic pathway for this compound.
This strategy allows for the precise installation of the required functional groups, minimizing the formation of isomeric byproducts.
Detailed Synthesis Protocol
A reliable synthetic route involves the reduction of a suitable precursor, 3-amino-5-iodobenzoic acid. This precursor can be synthesized from 3-iodo-5-nitrobenzoic acid.[4]
Step 1: Reduction of 3-Iodo-5-nitrobenzoic Acid to 3-Amino-5-iodobenzoic Acid
The reduction of the nitro group in the presence of a carboxylic acid can be selectively achieved using a mild reducing agent. Catalytic transfer hydrogenation is a suitable method.[5]
Protocol:
-
In a round-bottom flask, suspend 3-iodo-5-nitrobenzoic acid (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.) to the suspension.[5]
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter through Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Basify the remaining aqueous solution with aqueous NaOH and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-amino-5-iodobenzoic acid.
Step 2: Reduction of 3-Amino-5-iodobenzoic Acid to this compound
The direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent like Lithium Aluminum Hydride (LAH). It is often more practical to first convert the carboxylic acid to its corresponding ester, which can then be reduced under milder conditions. However, for the purpose of this guide, we will describe the direct reduction.
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LAH) (excess, e.g., 3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-amino-5-iodobenzoic acid (1.0 eq.) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup) to precipitate the aluminum salts.
-
Filter the resulting slurry through Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Caption: Synthetic workflow for this compound.
Purification
Due to its polar nature, arising from the amino and hydroxyl groups, purification of this compound can be challenging.[1]
-
Column Chromatography: This is the most effective method for obtaining a high-purity product. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is recommended.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be employed.
Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, based on the analysis of its structural analogues.[2][6][7][8][9][10][11][12]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H) in the range of δ 6.5-7.5 ppm, exhibiting meta- and ortho-coupling. A singlet for the benzylic protons (-CH₂OH) around δ 4.5 ppm. A broad singlet for the amino protons (-NH₂) around δ 3.5-5.0 ppm, which is exchangeable with D₂O. A singlet for the hydroxyl proton (-OH) around δ 5.0 ppm, also exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm, with the carbon bearing the iodine atom being significantly downfield. The carbon attached to the amino group will be shielded, appearing at a lower chemical shift. The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. |
| FTIR (cm⁻¹) | Broad O-H stretching band around 3200-3600 cm⁻¹. N-H stretching vibrations in the same region, often appearing as two distinct peaks for the symmetric and asymmetric stretches of the primary amine. C-H stretching of the aromatic ring just above 3000 cm⁻¹. C-H stretching of the CH₂ group just below 3000 cm⁻¹. C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. C-O stretching of the alcohol around 1050-1150 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 249. A prominent M+1 peak will be observed due to the natural abundance of ¹³C. The presence of iodine will result in a characteristic isotopic pattern. Fragmentation is likely to involve the loss of H₂O (M-18), and cleavage of the C-C bond adjacent to the oxygen (alpha cleavage) to give a resonance-stabilized cation.[13][14] |
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈INO | [2] |
| Molecular Weight | 249.05 g/mol | [1][2] |
| Appearance | Solid | [15] |
| Purity | Typically 95-98% | [1][2][15] |
| Storage | 2-8°C, light-proof, inert gas | [2] |
digraph "Characterization_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Crude Product"]; Purification [label="Purification\n(Column Chromatography)"]; Pure_Product [label="Pure this compound"]; H_NMR [label="¹H NMR"]; C_NMR [label="¹³C NMR"]; FTIR [label="FTIR"]; MS [label="Mass Spectrometry"]; Data_Analysis [label="Data Analysis & Structure Confirmation"]; Start -> Purification; Purification -> Pure_Product; Pure_Product -> H_NMR; Pure_Product -> C_NMR; Pure_Product -> FTIR; Pure_Product -> MS; {H_NMR, C_NMR, FTIR, MS} -> Data_Analysis;
}
Caption: Characterization workflow for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed multi-step synthesis provides a reliable method for obtaining this valuable pharmaceutical intermediate with high regioselectivity. The detailed characterization protocols, including spectroscopic and physical property analysis, ensure the identity and purity of the final product. This information serves as a critical resource for researchers engaged in the synthesis of novel therapeutic and diagnostic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminobenzyl alcohol(5344-90-1) 1H NMR spectrum [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Aminobenzyl alcohol(5344-90-1) 13C NMR spectrum [chemicalbook.com]
- 7. 3-Aminobenzylalcohol(1877-77-6) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Aminobenzyl alcohol(623-04-1) IR Spectrum [chemicalbook.com]
- 12. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analysis and Confirmation of (3-Amino-5-iodophenyl)methanol
This in-depth technical guide provides a comprehensive framework for the structural analysis and confirmation of (3-Amino-5-iodophenyl)methanol, a key intermediate in pharmaceutical synthesis, particularly for radiopharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the application of modern analytical techniques. Our approach is rooted in a self-validating system of protocols, ensuring scientific integrity and trustworthiness in the final structural elucidation.
Introduction: The Significance of this compound
This compound (Figure 1) is a substituted aromatic compound with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol .[1] Its structure, featuring an amino group, a hydroxymethyl group, and an iodine atom on a benzene ring, makes it a valuable building block. It is notably used in the synthesis of radioiodinated compounds for diagnostic applications in nuclear medicine, serving as a precursor for tracers used in medical imaging. Given its role in the development of therapeutic and diagnostic agents, rigorous structural confirmation is a critical aspect of quality control and regulatory compliance.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
A Multi-Technique Approach to Structural Verification
The confirmation of the structure of this compound relies on a synergistic application of several analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. The overall workflow is designed to be self-validating, where the results from one technique corroborate the findings of another.
Caption: Integrated workflow for structural analysis.
Spectroscopic and Spectrometric Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
3.1.1. Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the polar analyte and the fact that the -OH and -NH₂ protons are readily observable.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.1.2. ¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, and the protons of the amino and hydroxyl groups. The interpretation is based on chemical shift, integration, and multiplicity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (H-2, H-4, H-6) | 6.5 - 7.5 | Singlets or narrow multiplets | 3H | The aromatic protons are in a disubstituted ring, and their specific shifts are influenced by the electron-donating amino group and the electron-withdrawing iodo and hydroxymethyl groups.[4][5] |
| -CH ₂OH | ~4.4 | Singlet | 2H | Protons on a carbon adjacent to an oxygen atom are deshielded. The signal is a singlet as there are no adjacent protons. |
| -NH ₂ | ~5.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange.[6] |
| -CH₂OH | ~5.1 | Singlet | 1H | The hydroxyl proton signal is typically a singlet and its chemical shift can be concentration and temperature-dependent.[6] |
3.1.3. ¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C -I | 90 - 100 | The carbon atom directly bonded to the heavy iodine atom is significantly shielded (the "heavy atom effect"). |
| Aromatic C -H | 110 - 130 | Aromatic carbons typically resonate in this region. The specific shifts are influenced by the substituents.[4] |
| C -CH₂OH | ~144 | The aromatic carbon bearing the hydroxymethyl group. |
| C -NH₂ | ~149 | The aromatic carbon bearing the amino group is deshielded by the nitrogen atom.[6] |
| -C H₂OH | ~63 | The benzylic carbon is deshielded by the attached oxygen atom.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.
3.2.1. Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for this compound, as the amino group is readily protonated.[7]
-
Key Parameters: Optimization of ESI parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage is crucial for achieving good signal intensity.[8][9][10]
3.2.2. Interpretation of Mass Spectra
-
ESI-MS: In positive mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 250.0. This confirms the molecular weight of the compound.
-
EI-MS: Electron ionization induces more extensive fragmentation. The expected fragmentation pattern, based on related structures like iodobenzyl alcohol, would include:[11][12][13]
-
Molecular Ion [M]⁺•: A peak at m/z 249.
-
[M-I]⁺: Loss of the iodine radical to give a fragment at m/z 122.
-
[M-CH₂OH]⁺: Loss of the hydroxymethyl group to give a fragment at m/z 218.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
3.3.1. Experimental Protocol: FTIR
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
3.3.2. Interpretation of the FTIR Spectrum
The FTIR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of the key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching[14][15] |
| N-H (primary amine) | 3300 - 3500 (two sharp bands) | Symmetric and asymmetric stretching[15][16] |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C-N (aromatic amine) | 1250 - 1335 | Stretching[16] |
| C-O (primary alcohol) | 1000 - 1075 | Stretching |
| Aromatic C=C | 1450 - 1600 | Ring stretching |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[17][18] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[19]
4.1. Experimental Workflow
References
- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. brainly.in [brainly.in]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. rigaku.com [rigaku.com]
- 18. excillum.com [excillum.com]
- 19. creative-biostructure.com [creative-biostructure.com]
Physical and chemical properties of 3-amino-5-iodobenzyl alcohol
An In-depth Technical Guide to 3-amino-5-iodobenzyl alcohol: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Publication Date: January 7, 2026
Abstract
3-amino-5-iodobenzyl alcohol (CAS RN: 368435-46-5) is a strategically important substituted aromatic building block in medicinal chemistry and diagnostic tool development. Its trifunctional nature, featuring an amino group, an iodo-substituent, and a primary alcohol on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the iodo group is particularly significant, serving as a handle for various cross-coupling reactions and as a site for radioiodination. This guide provides a comprehensive overview of the physicochemical properties, a robust synthetic pathway, key reactive characteristics, and principal applications of 3-amino-5-iodobenzyl alcohol, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
3-amino-5-iodobenzyl alcohol is a unique trifunctional chemical intermediate. The spatial arrangement of its functional groups—an electron-donating amino group and a bulky, electron-withdrawing iodo group meta to each other and to a benzylic alcohol—governs its reactivity and makes it a valuable precursor for a range of specialized applications. The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The benzyl alcohol can be oxidized to the corresponding aldehyde or acid, or used in ether and ester linkages. This multifunctionality is particularly exploited in the synthesis of radiopharmaceuticals, where the iodine atom can be a radioactive isotope for imaging purposes.[1]
Physicochemical and Spectral Properties
The physical and chemical properties of 3-amino-5-iodobenzyl alcohol are summarized below. While experimentally determined data for some properties are limited, reliable predictions based on its structure provide valuable insights.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 368435-46-5 | [2] |
| Molecular Formula | C₇H₈INO | [1][2] |
| Molecular Weight | 249.05 g/mol | [1][3] |
| IUPAC Name | (3-amino-5-iodophenyl)methanol | [2] |
| Physical Form | Solid | |
| Boiling Point | 381.5 ± 37.0 °C (Predicted) | [1] |
| Density | 1.951 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, under inert gas, protected from light | [1] |
| Purity (Commercial) | ≥95% | [1][3] |
| SMILES | NC1=CC(CO)=CC(I)=C1 | [2] |
| InChI Key | CLLJEYMWCYAIFS-UHFFFAOYSA-N |
Solubility Profile
The solubility of 3-amino-5-iodobenzyl alcohol has not been extensively reported. However, based on its structure, it is expected to be sparingly soluble in water and soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol.
Spectral Characteristics
While a full experimental spectral analysis is not publicly available, the expected spectral characteristics can be predicted based on its functional groups and by analogy to similar compounds like 3-aminobenzyl alcohol.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the alcohol proton, and the amine protons. The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The benzylic CH₂ protons will likely appear as a singlet around δ 4.4-4.6 ppm.[4] The alcohol (-OH) and amine (-NH₂) protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the iodo group being significantly downfield. The benzylic carbon (C-OH) is expected in the δ 60-65 ppm region. The aromatic carbons attached to the amino and iodo groups will also show characteristic shifts due to the electronic effects of these substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹.[5] N-H stretching bands from the primary amine will also be present in this region, typically as two sharp peaks. A strong C-O stretching band is expected around 1000-1050 cm⁻¹.[5] Aromatic C-H and C=C stretching bands will also be observed.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 249. The fragmentation pattern is expected to involve the loss of water (M-18), and benzylic cleavage.
Synthesis and Purification
A robust and scalable synthesis of 3-amino-5-iodobenzyl alcohol can be envisioned through a multi-step pathway starting from a commercially available precursor. The following protocol is adapted from established methodologies for the synthesis of similarly substituted aromatic compounds, such as 3-amino-5-halo-2-iodobenzoates.[6]
Synthetic Workflow Diagram
Caption: Plausible synthetic workflow for 3-amino-5-iodobenzyl alcohol.
Step-by-Step Experimental Protocol
Objective: To synthesize 3-amino-5-iodobenzyl alcohol from 3-amino-5-bromobenzyl alcohol.
Rationale: This route utilizes a copper-catalyzed Finkelstein-type reaction for the halogen exchange, which is a reliable method for introducing iodine onto an aromatic ring. Protection of the reactive amino and hydroxyl groups is necessary to prevent side reactions.
Materials:
-
3-amino-5-bromobenzyl alcohol
-
Acetic anhydride
-
Pyridine
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine
-
Dioxane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Protection of Functional Groups: a. Dissolve 3-amino-5-bromobenzyl alcohol (1.0 eq) in pyridine at 0 °C. b. Slowly add acetic anhydride (2.2 eq). c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction with water and extract the product with ethyl acetate. e. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the di-acetylated product.
-
Iodination Reaction: a. To a solution of the protected starting material (1.0 eq) in dioxane, add NaI (2.0 eq), CuI (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq). b. Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 24-48 hours, monitoring the reaction by TLC or LC-MS. c. Cool the reaction mixture, dilute with water, and extract with ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Deprotection: a. Dissolve the crude iodinated intermediate in a mixture of methanol and 1M HCl. b. Heat the solution to reflux for 4-6 hours. c. Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. d. Extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: a. Purify the crude 3-amino-5-iodobenzyl alcohol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.
Chemical Reactivity and Derivatization
The reactivity of 3-amino-5-iodobenzyl alcohol is dictated by its three functional groups.
Reactivity of Functional Groups
-
Aryl Iodide: This group is the most versatile for synthetic transformations. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and other moieties.
-
Amino Group: The primary amine is nucleophilic and can be acylated, alkylated, or used as a building block for the synthesis of heterocycles like quinolines or benzodiazepines.
-
Benzyl Alcohol: The primary alcohol can be oxidized to 3-amino-5-iodobenzaldehyde or 3-amino-5-iodobenzoic acid. It can also be converted to ethers or esters.
Example Reaction Pathway: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling of 3-amino-5-iodobenzyl alcohol.
This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmacologically active compounds.
Applications in Research and Drug Development
3-amino-5-iodobenzyl alcohol is a valuable intermediate in several areas of pharmaceutical research.
-
Radiopharmaceutical Synthesis: Its primary application is in the development of radioiodinated compounds for diagnostic imaging in nuclear medicine.[1] The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I or ¹³¹I) to create tracers for techniques like Single Photon Emission Computed Tomography (SPECT).
-
Medicinal Chemistry: It serves as a scaffold for the synthesis of bioactive molecules. The ability to functionalize each of the three groups independently allows for the creation of diverse chemical libraries for drug screening. While specific examples are not widely published, its utility can be inferred from the applications of its parent structures, iodobenzyl alcohol and aminobenzyl alcohol, in the synthesis of kinase inhibitors and other therapeutic agents.[7]
-
Contrast Agents: It can be used as an intermediate in the production of iodinated contrast agents for X-ray imaging.[1]
Analytical Characterization
The identity and purity of 3-amino-5-iodobenzyl alcohol can be confirmed using standard analytical techniques.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of a sample of 3-amino-5-iodobenzyl alcohol.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Protocol:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Set the column temperature to 25 °C.
-
Set the UV detector to monitor at 254 nm.
-
Equilibrate the column with 95% A and 5% B.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
Calculate the purity by integrating the peak area of the product and any impurities.
Safety, Handling, and Storage
Hazard Identification
Based on available data for the compound and its analogs, 3-amino-5-iodobenzyl alcohol should be handled as a hazardous substance.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
Handling and Personal Protective Equipment (PPE)
-
Use in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Wash hands thoroughly after handling.[8]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Recommended storage temperature is between 2-8°C.[1]
-
Protect from light and moisture.[1]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 3. 368435-46-5 | this compound - Moldb [moldb.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
The Versatile Scaffold: A Technical Guide to the Applications of (3-Amino-5-iodophenyl)methanol in Modern Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, (3-Amino-5-iodophenyl)methanol emerges as a particularly versatile and valuable scaffold. Its unique trifunctional nature, featuring an amino group, a hydroxylmethyl moiety, and an iodine atom on a phenyl ring, offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering insights into its synthetic utility and its role in the generation of high-value compounds for researchers, scientists, and drug development professionals.
Core Attributes of this compound: A Foundation for Synthesis
This compound, with the chemical formula C₇H₈INO and a molecular weight of 249.05 g/mol , is a solid at room temperature.[1][2] Its structure is primed for sequential and regioselective functionalization, a key attribute for the construction of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 368435-46-5 | [1][2] |
| Molecular Formula | C₇H₈INO | [1][2] |
| Molecular Weight | 249.05 g/mol | [1][2] |
| Physical Form | Solid | [2] |
The strategic positioning of the amino, iodophenyl, and methanol groups allows for a tiered synthetic approach. The iodine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The amino group can be readily acylated, alkylated, or used as a nucleophile in the formation of heterocyclic rings. Finally, the methanol group can be oxidized to an aldehyde or carboxylic acid, or used in etherification reactions, further expanding the synthetic possibilities.
Application in Radiopharmaceutical Development: A Beacon for Medical Imaging
A prominent and well-established application of this compound lies in the synthesis of radiopharmaceuticals for medical imaging.[1] The presence of the iodine atom on the phenyl ring provides a direct site for the introduction of radioisotopes of iodine, such as Iodine-123 (¹²³I) and Iodine-131 (¹³¹I).[1] These radioiodinated compounds are invaluable as tracers in diagnostic applications within nuclear medicine, particularly for studying thyroid function and for the detection of tumors.[1]
The synthesis of these radiolabeled imaging agents typically involves a direct electrophilic radioiodination of a suitable precursor or a substitution reaction on an activated precursor. The inherent structure of this compound makes it an ideal starting point for the development of novel radioiodinated tracers.
A Keystone for Kinase Inhibitor Scaffolds: Targeting Aberrant Cell Signaling
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. The structural framework of this compound provides a fertile ground for the synthesis of novel kinase inhibitors, particularly those targeting the Tropomyosin receptor kinase (Trk) family.[3][4][5]
While direct synthesis of Trk inhibitors from this compound is an area of active exploration, the core scaffold is highly amenable to the construction of privileged structures found in many kinase inhibitors, such as substituted quinolines and pyrazolo[3,4-b]pyridines.[4][6] The general synthetic strategy involves leveraging the iodo- group for C-C or C-N bond formation to build the core heterocyclic system, followed by functionalization of the amino and methanol groups to optimize potency and selectivity.
Hypothetical Synthetic Pathway to a Kinase Inhibitor Core:
The following diagram illustrates a plausible synthetic route to a key intermediate for a kinase inhibitor, starting from this compound. This workflow highlights the strategic use of its functional groups.
Caption: Hypothetical workflow for synthesizing a kinase inhibitor core.
Powerhouse of Synthetic Versatility: Cross-Coupling Reactions
The aryl iodide moiety of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simple precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide, is a powerful tool for creating biaryl structures.[7][8] this compound can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position of the phenyl ring.
Generalized Suzuki-Miyaura Coupling Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is particularly useful for the synthesis of arylalkynes, which are important intermediates in the synthesis of various pharmaceuticals and materials. This compound can be efficiently coupled with a variety of terminal alkynes to introduce an alkynyl substituent.
Generalized Sonogashira Coupling Protocol:
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Purge the vessel with an inert gas.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
Gateway to Heterocyclic Scaffolds: Building Blocks for Bioactive Molecules
Beyond its direct applications, this compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are ubiquitous in medicinal chemistry. The amino and hydroxylmethyl groups can participate in cyclization reactions to form fused or appended heterocyclic rings. For instance, it can be a starting material for the synthesis of substituted benzofurans, a common motif in biologically active molecules.[3][9][10][11][12]
Conceptual Pathway to a Benzofuran Derivative:
This diagram outlines a potential synthetic route to a benzofuran derivative, showcasing the utility of the functional groups on this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel orally selective and type II pan-TRK inhibitors to overcome mutations by property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzofuran synthesis [organic-chemistry.org]
A Comprehensive Technical Guide to the Synthetic Applications of (3-Amino-5-iodophenyl)methanol
Abstract
(3-Amino-5-iodophenyl)methanol is a versatile trifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring an amino, a hydroxyl, and an iodo group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential uses of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds of medicinal interest. Detailed theoretical frameworks, field-proven insights, and illustrative protocols are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic intermediate.
Introduction: Unveiling the Synthetic Potential
This compound, with its distinct array of functional groups, presents a strategic advantage in multistep synthetic sequences. The presence of a nucleophilic amino group, a primary alcohol, and a reactive aryl iodide in a meta-disubstituted pattern allows for selective and sequential transformations. This guide will delve into the core reactivity of this molecule, providing a scientific rationale for its application in several key areas of organic synthesis.
The inherent reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery and materials science for the creation of C-C and C-N bonds. Furthermore, the amino and hydroxyl functionalities can be either protected or engaged in cyclization reactions to construct diverse heterocyclic systems, which are prevalent in many biologically active compounds.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 368435-46-5 | [2][3] |
| Molecular Formula | C₇H₈INO | [4] |
| Molecular Weight | 249.05 g/mol | [4] |
| Appearance | Solid | |
| Storage | 2-8°C, under inert gas, protected from light | [4] |
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The aryl iodide moiety of this compound is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for milder reaction conditions compared to aryl bromides or chlorides, often leading to higher yields and cleaner reactions.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[5][6] This reaction is instrumental in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, and organic materials.[6]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI) is typically employed. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent side reactions and catalyst deactivation.
Illustrative Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Disclaimer: This is a representative protocol based on established Sonogashira coupling procedures for similar substrates. Actual yields and optimal conditions may vary and should be determined experimentally.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).[2]
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[8]
Causality of Experimental Choices:
-
Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand being common.
-
Base: A base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is essential for the activation of the organoboron species and to facilitate the transmetalation step.
-
Solvent System: Often a two-phase system of an organic solvent (e.g., toluene, 1,4-dioxane) and water is used to dissolve both the organic and inorganic reagents.
Illustrative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Disclaimer: This is a representative protocol based on established Suzuki-Miyaura coupling procedures. Actual yields and optimal conditions may vary.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Conditions: Heat the mixture to 90 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.
DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Synthesis of Heterocyclic Scaffolds
The presence of both an amino and a hydroxylmethyl group on the aromatic ring of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. These functional groups can participate in intramolecular cyclization reactions, either before or after modification of the iodo group, to form fused ring systems.
Potential in the Synthesis of Substituted Indoles and Azaindoles
While direct protocols using this compound were not prominently found in the initial literature survey, its structure is highly amenable to established indole synthesis methodologies. For instance, after a Sonogashira coupling to introduce an alkyne, the resulting 3-amino-5-alkynylphenyl)methanol could undergo an intramolecular cyclization to form a substituted indole.
Role in Medicinal Chemistry and Drug Discovery
This compound serves as a valuable intermediate in the synthesis of bioactive molecules, including kinase inhibitors and radiopharmaceuticals.[1][9][10] The 3,5-disubstituted aniline core is a common motif in many kinase inhibitors, where the substituents can be tailored to interact with specific binding pockets of the target enzyme.
DOT Diagram: Role in Drug Discovery
Caption: The role of this compound in a typical drug discovery workflow.
Spectroscopic Characterization
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of the 1,3,5-substitution), the methylene protons of the CH₂OH group, the hydroxyl proton, and the amino protons.
-
¹³C NMR: Resonances for the six aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the methylene carbon.
-
FT-IR: Characteristic absorption bands for N-H stretching (amine), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N and C-O stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its potential applications, with a focus on palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds. The illustrative protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers seeking to exploit the full synthetic potential of this important intermediate.
References
- 1. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 4. This compound [myskinrecipes.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20230065387A1 - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 11. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]
- 12. Benzenemethanol, 3-amino- [webbook.nist.gov]
(3-Amino-5-iodophenyl)methanol: A Strategic Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Multifunctionality
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. An ideal building block offers not just a scaffold for molecular elaboration, but also a strategic toolkit of functional groups that can be addressed with precision and orthogonality. (3-Amino-5-iodophenyl)methanol emerges as a preeminent example of such a scaffold. Possessing three distinct and synthetically valuable functional groups—a primary amine, a reactive iodine atom, and a primary alcohol—on a central phenyl ring, this molecule provides chemists with a powerful platform for the rapid and efficient construction of complex, drug-like molecules.
This guide, intended for researchers and scientists in drug development, will explore the multifaceted utility of this compound. We will delve into its inherent chemical logic, showcase its application in the synthesis of targeted therapies, and provide robust, field-tested protocols to enable its seamless integration into discovery workflows.
Physicochemical Profile and Handling
A thorough understanding of a building block's physical properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 368435-46-5 | [1][2][3] |
| Molecular Formula | C₇H₈INO | [2][3] |
| Molecular Weight | 249.05 g/mol | [2][3] |
| Appearance | Solid | |
| Boiling Point | 381.5±37.0 °C (Predicted) | [1] |
| Density | 1.951±0.06 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, under inert gas, protected from light | [1] |
Expert Insight: The compound's sensitivity to light and potential for oxidation, particularly of the amino and alcohol moieties, necessitates careful handling. Storage under an inert atmosphere (e.g., argon or nitrogen) and refrigeration are critical for maintaining its purity and ensuring reproducible reaction outcomes.
The Trifecta of Reactivity: A Framework for Molecular Design
The strategic value of this compound lies in the distinct reactivity profiles of its three functional groups. This "trifecta" allows for a modular and controlled approach to library synthesis and lead optimization.
Figure 1: Orthogonal reactivity of this compound.
The Amino Group: A Nucleophilic Anchor and Property Modulator
The primary aromatic amine is a cornerstone functional group in medicinal chemistry. In this building block, it serves several key purposes:
-
Scaffold Elaboration: It is readily acylated to form amides and sulfonamides, which are prevalent structural motifs in many drug classes, including kinase inhibitors.[4][5] These groups often act as crucial hydrogen bond donors or acceptors, anchoring the molecule within a protein's binding site.
-
Basicity and Solubility: The amino group provides a basic handle, allowing for salt formation to significantly enhance aqueous solubility—a critical parameter for oral bioavailability.
-
Vector for Further Chemistry: It can undergo reductive amination or serve as a nucleophile in aromatic substitution reactions, providing numerous pathways for diversification.
The Iodo Group: The Gateway to Molecular Complexity
The iodine atom is arguably the most powerful synthetic handle on the molecule. Its true potential is unlocked through transition metal-catalyzed cross-coupling reactions, which have revolutionized drug discovery.[6]
-
Carbon-Carbon Bond Formation: It is an excellent substrate for Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Heck (using alkenes) cross-coupling reactions.[6][7] This enables the direct and predictable installation of a vast array of aryl, heteroaryl, and aliphatic groups, allowing for systematic exploration of structure-activity relationships (SAR).
-
Carbon-Heteroatom Bond Formation: The iodo group is also highly effective in Buchwald-Hartwig amination and etherification reactions, providing access to diaryl amines and ethers that are key components of many biologically active molecules.[6][8]
-
Radiopharmaceutical Synthesis: The presence of a stable iodine atom allows for the synthesis of radiolabeled analogues (e.g., with Iodine-123 or Iodine-131) for use in diagnostic imaging and nuclear medicine.[1]
The Hydroxymethyl Group: The Subtle Modulator
While the amino and iodo groups often take center stage in synthesis, the primary alcohol (-CH₂OH) plays a crucial, albeit more subtle, role.
-
Improved Physicochemical Properties: The hydroxyl group is a potent hydrogen bond donor and acceptor. Its inclusion can break up planarity, disrupt crystal packing, and increase aqueous solubility—all desirable traits for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9]
-
Synthetic Handle: The alcohol can be readily oxidized to an aldehyde or carboxylic acid, opening up a new dimension of chemical transformations. Alternatively, it can be converted into an ether or ester to introduce linkers or explore new binding interactions.
-
Metabolic Stability: Unlike secondary alcohols, this primary alcohol is less prone to certain metabolic pathways. Furthermore, its position, meta to two other substituents, can provide steric shielding, potentially reducing its susceptibility to glucuronidation.[9]
Synthetic Workflow: A Case Study in Kinase Inhibitor Synthesis
The utility of this compound is best illustrated through its application. Kinase inhibitors, a major class of modern therapeutics, often feature a substituted aromatic core that engages with the hinge region of the kinase domain.[4][10][11][12] This building block is perfectly suited for constructing such scaffolds.
The following workflow demonstrates a common strategy for elaborating this compound into a hypothetical kinase inhibitor library.
Figure 2: A typical synthetic workflow using the building block.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, incorporating best practices for reaction setup, monitoring, and purification.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To couple this compound with 4-pyridineboronic acid, introducing a key heteroaromatic motif.
Materials:
-
This compound (1.0 eq)
-
4-Pyridineboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-pyridineboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Evacuation and Backfill: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq). The use of a robust catalyst like Pd(dppf)Cl₂ ensures tolerance to the free amino group.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the starting iodide.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired biaryl product.
Protocol 2: HATU-Mediated Amide Coupling
Objective: To couple the product from Protocol 1 with a carboxylic acid to form the final amide.
Materials:
-
Biaryl intermediate from Protocol 1 (1.0 eq)
-
Carboxylic acid of interest (e.g., 4-methylbenzoic acid) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reagent Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the biaryl intermediate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise at room temperature. HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if applicable).
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These couplings are often complete within 1-4 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and remove acidic components.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final target molecule.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic asset in the medicinal chemist's arsenal. Its trifunctional nature provides a robust and flexible platform for the synthesis of diverse and complex molecular architectures. The orthogonal reactivity of the amino, iodo, and hydroxymethyl groups allows for controlled, stepwise elaboration, making it an ideal scaffold for both library synthesis in early-stage discovery and nuanced lead optimization in later stages. As drug discovery continues to demand greater molecular complexity and synthetic efficiency, the intelligent design of building blocks like this compound will remain a cornerstone of innovation, enabling the rapid development of the next generation of targeted therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. 368435-46-5 | this compound - Moldb [moldb.com]
- 3. This compound - CAS:368435-46-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-Amino-5-iodophenyl)methanol: A Linchpin in Bioactive Molecule Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
(3-Amino-5-iodophenyl)methanol , a substituted benzyl alcohol derivative, holds a significant position as a versatile building block in medicinal chemistry and radiopharmaceutical development. Its unique trifunctional substitution pattern—comprising an amine, an iodine atom, and a hydroxymethyl group on a phenyl ring—provides a strategic scaffold for the synthesis of a diverse array of complex bioactive molecules. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of diagnostic and therapeutic agents.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 368435-46-5 | [1][2] |
| Molecular Formula | C₇H₈INO | [1][3] |
| Molecular Weight | 249.05 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| Predicted Boiling Point | 381.5±37.0 °C | [3] |
| Predicted Density | 1.951±0.06 g/cm³ | [3] |
| Storage Conditions | 2-8°C, light-proof, inert gas | [3] |
Historical Context and Discovery
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the chemical literature, its emergence is intrinsically linked to the broader development of functionalized aromatic intermediates for the pharmaceutical and agrochemical industries. The strategic placement of the amino, iodo, and methanol functionalities allows for a range of chemical modifications, making it a valuable tool for medicinal chemists. Its primary significance lies in its utility as a precursor for more complex molecules, particularly in the realm of radiolabeled compounds for medical imaging.[1]
Strategic Synthesis: A Multi-step Approach
The synthesis of this compound is not a trivial one-pot reaction but rather a carefully orchestrated multi-step process that leverages classic organic transformations to achieve the desired substitution pattern with high regioselectivity. The most logical and commonly employed synthetic strategy begins with a more readily available starting material, such as 3-aminobenzoic acid, and proceeds through a series of functional group interconversions.
A plausible and efficient synthetic pathway is outlined below, drawing upon established methodologies for the synthesis of related polysubstituted benzene derivatives.[4]
Caption: Plausible synthetic route to this compound.
Step 1: Esterification of 3-Nitrobenzoic Acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure to prevent unwanted side reactions of the carboxylic acid in subsequent steps.
-
Rationale: The ester group is less reactive than the carboxylic acid under the conditions of the subsequent iodination and reduction steps, ensuring that these transformations occur at the desired positions on the aromatic ring.
Step 2: Regioselective Iodination
The introduction of the iodine atom at the 5-position is a critical step that takes advantage of the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the ester group is also a meta-director. This ensures that the incoming electrophile (iodine) is directed to the position meta to both groups, which is the 5-position.
-
Expert Insight: The choice of iodinating agent and reaction conditions is crucial to achieve high regioselectivity and yield. A mixture of iodine and an oxidizing agent such as iodic acid in sulfuric acid is an effective system for the iodination of deactivated aromatic rings.
Step 3: Selective Reduction of the Nitro Group
With the key iodo and ester functionalities in place, the nitro group is selectively reduced to an amine. This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Causality: The nitro group is more readily reduced than the ester group under these conditions, allowing for the selective formation of the amino group.
Step 4: Reduction of the Ester to a Primary Alcohol
The final step in the synthesis is the reduction of the methyl ester to the corresponding primary alcohol, yielding this compound. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.
-
Self-Validation: The progress of each synthetic step should be meticulously monitored using techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product should be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a highly valuable precursor in the synthesis of targeted therapeutic and diagnostic agents.
Radiopharmaceutical Synthesis
The most prominent application of this compound is in the synthesis of radiopharmaceuticals for medical imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[3] The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) in the final stages of a synthesis. This allows for the late-stage radiolabeling of complex molecules.
The amino and hydroxyl groups serve as versatile handles for attaching the (iodophenyl)methanol core to larger molecular scaffolds that can target specific biological entities, such as receptors or enzymes that are overexpressed in diseased tissues.
Caption: General workflow for the synthesis of radiopharmaceuticals.
Intermediate for Bioactive Molecules
Beyond radiopharmaceuticals, the amino and hydroxyl groups of this compound can be readily functionalized to generate libraries of compounds for screening in drug discovery programs. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The hydroxyl group can be etherified, esterified, or oxidized to an aldehyde or carboxylic acid, providing further avenues for structural diversification. The iodine atom can also participate in various cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce further complexity.
Experimental Protocols
General Protocol for the Reduction of a Substituted Methyl Benzoate with LiAlH₄
Warning: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should only be handled by trained personnel under an inert atmosphere and with appropriate personal protective equipment.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the substituted methyl benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of LiAlH₄: The solution is cooled to 0 °C in an ice bath, and a solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF is added dropwise via a syringe or an addition funnel.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).
-
Workup: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude alcohol can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
This compound stands as a testament to the importance of strategically functionalized building blocks in modern drug discovery and development. Its synthesis, while requiring a multi-step approach, provides access to a versatile scaffold that has found significant utility in the creation of targeted radiopharmaceuticals and other bioactive molecules. As the demand for more specific and effective diagnostic and therapeutic agents continues to grow, the role of such well-designed chemical intermediates will undoubtedly become even more critical.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-Amino-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(3-Amino-5-iodophenyl)methanol) , a key building block in the synthesis of radiopharmaceuticals and other bioactive molecules, presents a unique set of handling and safety challenges.[1] This in-depth technical guide, designed for laboratory personnel, provides a comprehensive overview of the critical safety precautions, handling protocols, and emergency procedures necessary to mitigate risks associated with this compound. By understanding the underlying chemical principles and potential hazards, researchers can foster a culture of safety and ensure the integrity of their work.
Compound Profile and Hazard Identification
This compound is a solid organic compound with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol .[2][3] While detailed toxicological data for this specific compound is not extensively published, its structure, containing an amino group and an iodine atom on a phenyl ring, necessitates careful handling. The primary hazards are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | May cause respiratory irritation | H335 | Warning |
Source: Synthesized from supplier safety information.[4]
The presence of the iodo- group suggests that upon decomposition, toxic fumes of iodine and hydrogen iodide may be released.[5] The amino group can also contribute to its reactivity profile.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): The Essential Barrier
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, should be worn at all times. Inspect gloves for any signs of degradation or perforation before and during use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the body from splashes and spills.
-
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Prudent Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the purity of the compound.
General Handling Practices
-
Avoid Dust Formation: this compound is a solid; therefore, care must be taken to avoid generating dust during transfer.[4] Use spatulas and weighing paper in a draft-free area within the fume hood.
-
Grounding: For transfers of larger quantities, take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Requirements
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent degradation.[1]
-
Light: Protect from light by storing in an opaque or amber container.[1]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and acid anhydrides, as mixing can generate heat or toxic gases.
In Case of Emergency: A Calm and Calculated Response
A well-defined emergency plan is crucial for effectively managing unforeseen incidents.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Explosion Hazards
While this compound is not classified as flammable, it will burn. The primary concern in a fire is the release of toxic and corrosive decomposition products, including nitrogen oxides, carbon oxides, and hydrogen iodide.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and hazardous decomposition products. Halogenated agents can also be effective in extinguishing fires involving such compounds by inhibiting the chemical reaction of the fire.[6][7]
Accidental Release Measures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated, labeled, and sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the area until it has been declared safe by trained personnel.
-
Waste Disposal: A Commitment to Environmental Stewardship
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including unused product, contaminated labware, and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Disposal Route: Disposal must be carried out through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. Consult your institution's EHS department for specific guidance. Non-radioactive iodine compounds may not have special disposal requirements beyond their chemical reactivity and toxicity, but it is crucial to follow all applicable regulations.[8]
Workflow and Decision-Making Diagrams
Visual aids can significantly enhance the understanding and implementation of safety protocols.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 3. 368435-46-5 | this compound - Moldb [moldb.com]
- 4. This compound | 368435-46-5 [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to Determining the Solubility of (3-Amino-5-iodophenyl)methanol in Common Laboratory Solvents
Introduction
(3-Amino-5-iodophenyl)methanol is a substituted aromatic compound with functionalities that present interesting challenges and opportunities in solubility profiling. As a molecule featuring an amino group, a hydroxyl group, and an iodine atom on a phenyl ring, its solubility is governed by a complex interplay of polarity, hydrogen bonding capabilities, and molecular weight. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound in a range of common laboratory solvents. The methodologies outlined herein are designed to be robust, reproducible, and grounded in the fundamental principles of physical chemistry.
Physicochemical Properties and Predicted Solubility Behavior
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility and selecting appropriate solvents for experimental determination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈INO | PubChem |
| Molecular Weight | 249.05 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| pKa (predicted) | Basic (amino group): ~4.5, Acidic (hydroxyl group): ~14 | --- |
| LogP (predicted) | 1.7 | PubChem |
The presence of both a hydrogen bond donor (amino and hydroxyl groups) and an acceptor (amino and hydroxyl groups) suggests that this compound will exhibit some solubility in protic solvents. The iodine atom and the phenyl ring contribute to its lipophilic character, suggesting potential solubility in non-polar organic solvents. The predicted LogP of 1.7 indicates a slight preference for lipophilic environments.
Theoretical Framework: The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" is a cornerstone of solubility prediction. This principle is governed by the polarity of the solute and the solvent.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the amino and hydroxyl groups, this compound is expected to interact favorably with these solvents.
-
Polar Aprotic Solvents: These solvents (e.g., acetone, dimethyl sulfoxide) have polar bonds but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Their ability to dissolve this compound will depend on the strength of the dipole-dipole interactions.
-
Non-Polar Solvents: These solvents (e.g., hexanes, toluene) have low dielectric constants and lack significant dipole moments. The aromatic ring and iodine atom of this compound will likely drive its solubility in these solvents through van der Waals forces.
Experimental Workflow for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound. This workflow is designed to be self-validating by incorporating equilibrium confirmation steps.
Caption: Experimental workflow for determining solubility.
Materials and Reagents
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide, hexanes, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation ensures thorough mixing.
-
Visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
-
Sample Preparation for Analysis:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Data Interpretation and Application
The experimentally determined solubility data can be compiled into a table for easy comparison.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water | Polar Protic | Moderate | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Acetone | Polar Aprotic | Moderate | To be determined |
| Dimethyl Sulfoxide | Polar Aprotic | High | To be determined |
| Hexanes | Non-Polar | Low | To be determined |
| Toluene | Non-Polar | Moderate | To be determined |
This solubility profile is invaluable for various applications in a research and development setting.
Caption: Applications of solubility data.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information. The SDS for this compound can be obtained from the chemical supplier.
Conclusion
The solubility of this compound is a critical parameter that influences its application in organic synthesis, medicinal chemistry, and materials science. By employing the systematic experimental approach detailed in this guide, researchers can obtain reliable and reproducible solubility data. This information is fundamental for informed solvent selection, reaction optimization, and the development of robust formulations.
Methodological & Application
Synthesis of (3-Amino-5-iodophenyl)methanol: A Detailed Protocol for Medicinal Chemistry Intermediates
Introduction: The Significance of Substituted Phenylmethanol Scaffolds
(3-Amino-5-iodophenyl)methanol is a key structural motif and a versatile building block in the landscape of modern medicinal chemistry and drug development. Its unique trifunctional substitution pattern—comprising an activating amino group, a readily displaceable iodo group for cross-coupling reactions, and a primary alcohol for further derivatization—renders it an invaluable intermediate. This scaffold is particularly prominent in the synthesis of targeted therapeutic agents and advanced diagnostic molecules. The presence of the iodine atom is especially significant, serving as a handle for introducing complexity via transition-metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) or for the development of radiopharmaceuticals and medical imaging contrast agents.[1]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the commercially available precursor, 3-aminobenzoic acid. The described two-step synthesis is robust, scalable, and founded on well-established organic transformations. We will delve into the causality behind experimental choices, provide detailed step-by-step instructions, and outline the necessary characterization and safety protocols to ensure a reliable and reproducible synthesis.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Electrophilic Iodination: Regioselective iodination of 3-aminobenzoic acid to produce 3-amino-5-iodobenzoic acid.
-
Reduction: Chemoselective reduction of the carboxylic acid moiety of 3-amino-5-iodobenzoic acid to the corresponding primary alcohol using a powerful hydride reducing agent.
This strategy is designed for efficiency and control over the final product's structure.
References
Application Notes & Protocols: (3-Amino-5-iodophenyl)methanol as a Versatile Precursor for Indirect Radioiodination Strategies
An Application Guide for Researchers and Drug Development Professionals
Abstract
The covalent attachment of iodine radioisotopes to molecules of biological interest remains a cornerstone of radiopharmaceutical development for both diagnostic imaging and targeted radiotherapy. Direct iodination methods, while straightforward, often expose sensitive biomolecules to harsh oxidizing conditions, potentially compromising their biological function. Indirect labeling strategies, which utilize pre-radiolabeled prosthetic groups, offer a milder and more controlled alternative. This document provides a comprehensive technical guide on the application of (3-Amino-5-iodophenyl)methanol as a precursor for synthesizing such prosthetic groups. We detail the scientific rationale for its use, focusing on the enhanced in vivo stability conferred by the meta-substituted aryl iodide structure. This guide furnishes detailed, field-proven protocols for the multi-step synthesis of an activated N-succinimidyl ester from the parent molecule, its subsequent radioiodination, and its final conjugation to antibodies, providing a complete workflow for researchers in nuclear medicine and drug development.
Foundational Principles: The Rationale for an Indirect Approach
Radioiodination is a critical technique for developing tracers for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[1][2] While direct labeling of tyrosine residues on proteins is possible, it often requires strong oxidizing agents that can lead to denaturation and loss of immunoreactivity.[3][4] An indirect or "prosthetic group" approach circumvents this by separating the radioiodination step from the biomolecule conjugation step.
This compound is an ideal starting scaffold for this strategy due to several key features:
-
Inherent Stability: The carbon-iodine bond on an aromatic (sp²) carbon is significantly more stable in vivo compared to bonds on aliphatic (sp³) carbons, reducing premature deiodination.[5][6][7]
-
Favorable Isomerism: The meta-substitution pattern of the iodo and amino groups is generally associated with greater resistance to metabolic deiodination compared to ortho or para isomers.[7]
-
Functional Versatility: The presence of both an amino (-NH₂) and a primary alcohol (-CH₂OH) group provides two distinct chemical handles for modification, allowing for the synthesis of a variety of bifunctional linkers tailored to specific conjugation chemistries.
The overall strategy involves converting this precursor into an activated agent, radio-labeling it, and then conjugating this small, stable, and reactive entity to the target biomolecule.
Conceptual Workflow
The following diagram illustrates the multi-stage process from precursor to the final radio-labeled conjugate.
Caption: General workflow for indirect radioiodination.
Physicochemical Data: this compound
Proper characterization and handling of the starting material are critical for reproducible success.
| Property | Value | Source |
| CAS Number | 368435-46-5 | [8][9] |
| Molecular Formula | C₇H₈INO | [8][10] |
| Molecular Weight | 249.05 g/mol | [9][10] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [8] |
| Storage | 2-8°C, protect from light, under inert gas | [10] |
PART 1: Synthesis of an Activated Prosthetic Group
The first stage of the indirect labeling process is to chemically modify this compound into a form that can readily react with a biomolecule. A common and highly effective strategy is to create an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (such as lysine side chains) on proteins and peptides under mild aqueous conditions.[11][12] This protocol details the conversion of the precursor's methanol group into an NHS-activated carboxyl group.
Protocol 1: Synthesis of N-Succinimidyl 3-Amino-5-iodobenzoate (SAIB)
This is a two-step process involving an initial oxidation followed by esterification.
Step A: Oxidation to 3-Amino-5-iodobenzoic Acid
-
Principle: The primary alcohol is oxidized to a carboxylic acid. A variety of oxidants can be used; potassium permanganate (KMnO₄) under basic conditions is a robust choice, though care must be taken to control the reaction conditions to avoid over-oxidation or side reactions with the amino group.
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1.0 g of this compound in 50 mL of water containing 0.5 g of NaOH in a 250 mL round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 1.5 g of KMnO₄ in 30 mL of water over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the dropwise addition of a saturated NaHSO₃ solution until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the pad with a small amount of water.
-
Transfer the clear filtrate to a beaker and cool in an ice bath. Acidify the solution to pH ~3 by the slow addition of 2M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an ethanol/water mixture if necessary.
-
Step B: Conversion to N-Succinimidyl Ester (SAIB)
-
Principle: The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the active ester.[11][12]
-
Materials:
-
3-Amino-5-iodobenzoic acid (from Step A)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dicyclohexylurea (DCU) byproduct
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 500 mg of 3-Amino-5-iodobenzoic acid and 220 mg of NHS in 20 mL of dry THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 410 mg of DCC in 5 mL of dry THF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 6-8 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid residue (crude SAIB) can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Quality Control: The final, non-radioactive SAIB product should be characterized by HPLC, Mass Spectrometry, and NMR to confirm its identity and purity before proceeding to the radio-labeling stage.
PART 2: Radioiodination via Iododestannylation
For high specific activity and efficient labeling, the most common and reliable method is not isotopic exchange on the final prosthetic group but rather an electrophilic substitution on a highly reactive precursor, such as an organotin (stannane) derivative.[7][13][14] This involves synthesizing a stannylated version of the prosthetic group, which is then reacted with radioiodide in the presence of a mild oxidant.
Protocol 2: Synthesis and Radio-labeling of N-Succinimidyl 3-amino-5-(tributylstannyl)benzoate
Step A: Synthesis of the Stannylated Precursor
-
Principle: The iodo-group of the non-radioactive SAIB is replaced with a trialkylstannyl group (e.g., tributyltin) via a palladium-catalyzed reaction.
-
Procedure: This synthesis is typically performed by specialists in organic chemistry and involves hazardous organotin reagents. For the purpose of this guide, we assume the availability of the stannylated precursor, N-succinimidyl 3-amino-5-(tributylstannyl)benzoate, from a commercial or custom synthesis source.
Step B: Radio-iododestannylation
-
Principle: The weak C-Sn bond is cleaved by an electrophilic radioiodine species (I⁺), which is generated in situ from Na[*I] by a mild oxidizing agent like N-chlorosuccinimide (NCS) or Iodogen®.[14][15] This reaction is rapid, efficient, and proceeds under conditions gentle enough for most organic molecules.
-
Materials:
-
N-succinimidyl 3-amino-5-(tributylstannyl)benzoate precursor (1-2 mg/mL in ethanol)
-
Na[¹²⁵I] or Na[¹³¹I] (in 0.1 M NaOH)
-
N-chlorosuccinimide (NCS) solution (1 mg/mL in ethanol) or Iodogen®-coated vials
-
Acetic acid
-
HPLC system with a reverse-phase column (e.g., C18) and a radiation detector
-
Mobile phase: Acetonitrile/Water gradient with 0.1% TFA
-
Sep-Pak C18 cartridges for purification
-
-
Procedure:
-
To a shielded vial, add 5-10 µL of the stannyl precursor solution (approx. 5-10 µg).
-
Add 1-5 mCi (37-185 MBq) of Na[*I].
-
Add 10 µL of acetic acid to acidify the reaction.
-
Initiate the reaction by adding 10-15 µL of the NCS oxidant solution.
-
Vortex the mixture and allow it to react at room temperature for 10-15 minutes.
-
Quench the reaction by adding 100 µL of a sodium bisulfite solution (2 mg/mL).
-
Inject the reaction mixture onto the radio-HPLC system to purify the radio-labeled prosthetic group, [*I]-SAIB. Collect the peak corresponding to the product.
-
Alternatively, for a simpler purification, the reaction mixture can be diluted with water and passed through a pre-conditioned Sep-Pak C18 cartridge. Wash with water to remove unreacted iodide, then elute the product with pure ethanol.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Analyze an aliquot of the final product by radio-HPLC or radio-TLC. RCP should be >95%.
-
Radiochemical Yield (RCY): Calculated as (Activity of purified product / Initial activity) x 100%. Typical yields range from 70-90%.[15]
-
Radio-labeling Workflow
Caption: Workflow for radio-iododestannylation.
PART 3: Bioconjugation to a Target Antibody
The final stage is the conjugation of the purified, high-purity, radio-labeled prosthetic group to the target biomolecule.
*Protocol 3: Antibody Labeling with [I]-SAIB
-
Principle: The electrophilic NHS ester on [*I]-SAIB reacts with nucleophilic primary amine groups on the antibody (primarily on lysine residues) to form a stable amide bond. The reaction is pH-dependent, favoring slightly alkaline conditions (pH 8.0-9.0) to ensure the amine is deprotonated and thus more nucleophilic.
-
Materials:
-
Target antibody (e.g., Trastuzumab, Rituximab) at 1-5 mg/mL in a buffer free of primary amines (e.g., PBS).
-
Purified [*I]-SAIB (in ethanol from Part 2).
-
Reaction Buffer: 0.1 M Sodium Borate or Sodium Bicarbonate, pH 8.5.
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, PD-10) equilibrated with PBS.
-
Instant Thin-Layer Chromatography (ITLC) strips.
-
Developing Solvent: 85% Methanol.
-
-
Procedure:
-
If necessary, perform a buffer exchange on the antibody stock solution to transfer it into the Reaction Buffer. Adjust the concentration to ~2 mg/mL.
-
In a shielded vial, add 100 µL of the antibody solution (200 µg).
-
Add the desired amount of [*I]-SAIB (typically a 5-10 fold molar excess of SAIB to antibody) to the vial. The volume of ethanol should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Gently mix and incubate at room temperature for 30-45 minutes.
-
Load the entire reaction mixture onto a pre-equilibrated G-25 SEC column.
-
Elute the column with PBS and collect fractions (e.g., 0.5 mL each).
-
Measure the radioactivity in each fraction using a dose calibrator or gamma counter. The radio-labeled antibody will elute in the initial fractions (void volume), while the smaller, unreacted [*I]-SAIB and its hydrolysis products will be retained and elute later.[16]
-
Pool the fractions containing the purified, radio-labeled antibody.
-
-
Quality Control:
-
Labeling Efficiency: Spot a small amount of the crude reaction mixture onto an ITLC strip. Develop the strip using 85% methanol. The labeled antibody will remain at the origin (Rf=0), while free radio-iodinated species will migrate with the solvent front (Rf=1). Calculate efficiency as (Counts at origin / Total counts) x 100%.
-
Immunoreactivity: The biological activity of the labeled antibody must be confirmed using an appropriate binding assay (e.g., ELISA or cell-based binding assay) to ensure the conjugation process did not damage the antigen-binding site.[17]
-
Summary of Expected Results and Isotope Properties
| Stage | Parameter | Expected Result |
| Part 1 | Prosthetic Group Synthesis Yield | >60% (overall) |
| Part 2 | Radiochemical Yield (RCY) | 70 - 90% |
| Part 2 | Radiochemical Purity (RCP) | >95% |
| Part 3 | Conjugation Efficiency | 30 - 50% |
| Part 3 | Final Labeled Antibody RCP | >98% |
| Iodine Isotope | Half-Life | Principal Emission | Primary Application |
| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT Imaging |
| ¹²⁴I | 4.2 days | Positron (β+) | PET Imaging |
| ¹²⁵I | 59.4 days | Gamma (35 keV) | In vitro assays, preclinical research |
| ¹³¹I | 8.0 days | Beta (β-), Gamma (364 keV) | Radiotherapy, SPECT Imaging |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield (RCY) | 1. Inactive oxidant.2. Poor quality stannyl precursor.3. Radioiodide adhered to vial. | 1. Prepare fresh oxidant solution.2. Verify precursor purity via analytical methods.3. Pre-treat reaction vial with a siliconizing agent. |
| Low Conjugation Efficiency | 1. pH of reaction buffer is too low.2. Presence of primary amines (e.g., Tris) in antibody buffer.3. Hydrolysis of the NHS ester. | 1. Ensure reaction buffer pH is 8.0-9.0.2. Perform buffer exchange into an amine-free buffer like borate or PBS.3. Use the purified [I]-SAIB immediately after preparation. |
| Loss of Antibody Immunoreactivity | 1. Molar excess of prosthetic group is too high, modifying critical lysine residues.2. Denaturation from organic solvent. | 1. Reduce the molar ratio of [I]-SAIB to antibody.2. Ensure the final concentration of ethanol in the reaction mixture is <10%. |
Safety Considerations
All procedures involving radioactive materials must be performed in a designated radiochemistry laboratory by trained personnel.
-
Shielding: Use appropriate lead or tungsten shielding for the iodine isotope being handled.
-
Containment: Work within a fume hood to prevent inhalation of volatile radioiodine, especially when working with open vials.
-
Monitoring: Use personal dosimeters and regularly survey the work area for contamination.
-
Waste Disposal: Dispose of all radioactive waste (liquid and solid) in accordance with institutional and national regulations.
Conclusion
This compound serves as an excellent and highly adaptable precursor for developing robust prosthetic groups for indirect radioiodination. The workflow described herein, based on converting the precursor to an activated NHS ester followed by a high-efficiency radio-iododestannylation reaction, provides a reliable pathway to label sensitive biomolecules like antibodies. This method enhances the in vivo stability of the final radiopharmaceutical and preserves the biological integrity of the target molecule, making it a valuable strategy for the development of next-generation diagnostic and therapeutic agents.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110280803A1 - Radioiodination method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination [ouci.dntb.gov.ua]
- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 9. 368435-46-5 | this compound - Moldb [moldb.com]
- 10. This compound [myskinrecipes.com]
- 11. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scholars@Duke publication: Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. [scholars.duke.edu]
- 15. mdpi.com [mdpi.com]
- 16. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for radiolabelling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Leveraging (3-Amino-5-iodophenyl)methanol for Novel PET Tracer Development
Abstract
Positron Emission Tomography (PET) is a cornerstone of modern diagnostic imaging, providing functional information about physiological processes in vivo. The development of novel PET tracers is a critical driver of innovation in this field, enabling the visualization and quantification of new biological targets. This document provides a detailed guide on the use of (3-Amino-5-iodophenyl)methanol as a versatile precursor for the synthesis of innovative PET tracers. We will explore its chemical properties, provide step-by-step protocols for radiolabeling, and discuss the critical aspects of purification and quality control, grounded in established scientific principles and methodologies.
Introduction: The Strategic Advantage of this compound
The selection of a suitable precursor is a pivotal decision in the design of a PET tracer. The ideal precursor should offer a combination of reactivity, stability, and structural features that facilitate efficient radiolabeling and lead to a final product with favorable pharmacokinetic properties. This compound has emerged as a valuable building block in this context for several key reasons:
-
Dual Functionality: The molecule possesses two key functional groups: an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). This dual reactivity allows for a wide range of subsequent chemical modifications, enabling its incorporation into various molecular scaffolds. The amino group can be acylated, alkylated, or used in diazotization reactions, while the hydroxymethyl group can be oxidized or etherified.
-
Aryl Iodide Moiety: The iodine atom on the aromatic ring serves as a versatile handle for radiolabeling. It can be directly used for radioiodination with isotopes like ¹²⁴I or ¹³¹I.[1] More importantly, it is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, making it a prime precursor for the introduction of fluorine-18 (¹⁸F), the most commonly used PET isotope.[2][3]
-
Structural Scaffold: The phenyl ring provides a rigid core that can be strategically positioned within a larger molecule to influence its binding affinity and selectivity for a biological target.
This combination of features makes this compound a powerful tool for developing tracers for a multitude of applications, including oncology, neurology, and cardiology.[4][5]
Chemical Properties and Handling
A thorough understanding of the precursor's chemical properties is fundamental to successful tracer synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈INO | [1][6][7] |
| Molecular Weight | 249.05 g/mol | [1][6][7][8] |
| Appearance | Solid | [9] |
| Boiling Point | 381.5±37.0 °C (Predicted) | [1] |
| Storage | 2-8°C, protect from light | [1][9] |
Storage and Handling: this compound is light-sensitive and should be stored in a tightly sealed container in a cool, dark, and dry place.[1] For long-term storage, refrigeration at 2-8 °C is recommended.[1][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[10][11][12]
Radiolabeling Strategies: A Step-by-Step Guide
The primary application of this compound in PET tracer development is as a precursor for radiohalogenation. Below are detailed protocols for both radioiodination and radiofluorination.
Radioiodination with Iodine-124 (¹²⁴I)
Iodine-124 is a positron-emitting isotope with a relatively long half-life (4.18 days), making it suitable for studying slow biological processes.[13][14] The direct radioiodination of aromatic compounds is typically achieved via electrophilic substitution.[13][15]
Protocol 3.1: Electrophilic Radioiodination using the Iodogen® Method
Principle: Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a mild oxidizing agent that facilitates the conversion of radioactive iodide (e.g., [¹²⁴I]NaI) to an electrophilic iodine species, which then substitutes onto the aromatic ring.[13][16]
Materials:
-
This compound
-
[¹²⁴I]NaI in 0.02 M NaOH
-
Iodogen® coated reaction vial
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution (quenching agent)
-
HPLC grade acetonitrile and water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Workflow Diagram:
Caption: Workflow for ¹²⁴I-labeling of this compound.
Procedure:
-
Preparation: Dissolve 1-2 mg of this compound in 200 µL of 0.1 M phosphate buffer (pH 7.4).
-
Reaction Setup: Transfer the precursor solution to an Iodogen® coated reaction vial.
-
Radiolabeling: Add 5-10 mCi (185-370 MBq) of [¹²⁴I]NaI to the vial. Vortex gently for 30 seconds and let the reaction proceed at room temperature for 15-20 minutes.
-
Quenching: Stop the reaction by adding 100 µL of sodium metabisulfite solution. This reduces any unreacted oxidized iodine back to iodide.
-
Purification:
-
Dilute the reaction mixture with 5 mL of water.
-
Pass the solution through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted [¹²⁴I]iodide and other polar impurities.
-
Elute the desired radiolabeled product with 1-2 mL of ethanol or acetonitrile.
-
-
Quality Control: Analyze the purity of the final product using radio-HPLC. A typical system would involve a C18 column with a gradient of acetonitrile and water (containing 0.1% TFA).
Expected Outcome: This method typically yields high radiochemical purity (>95%) and a radiochemical yield of 70-85%, dependent on the specific activity of the starting [¹²⁴I]NaI.
Radiofluorination with Fluorine-18 (¹⁸F)
Fluorine-18 is the most widely used PET isotope due to its favorable decay characteristics (t½ = 109.8 min, β⁺ = 97%).[13][14] The aryl iodide of this compound is an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride.
Protocol 3.2: Nucleophilic ¹⁸F-Fluorination via Copper-Mediated Reaction
Principle: Copper-mediated radiofluorination has become a robust method for labeling electron-rich and electron-neutral aromatic rings, which are often challenging to label using traditional SₙAr chemistry.[2][3][17] This protocol utilizes a copper catalyst to facilitate the displacement of the iodide with [¹⁸F]fluoride.[2][3]
Materials:
-
This compound
-
[¹⁸F]Fluoride (produced from a cyclotron and trapped on an anion exchange cartridge)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) or Copper(II) catalyst (e.g., Cu(OTf)₂py₄)[18]
-
Dimethylformamide (DMF, anhydrous)
-
HPLC grade acetonitrile and water
-
Semi-preparative HPLC system
Workflow Diagram:
Caption: Workflow for copper-mediated ¹⁸F-fluorination.
Procedure:
-
[¹⁸F]Fluoride Preparation:
-
Elute the cyclotron-produced [¹⁸F]fluoride from the anion exchange cartridge (e.g., QMA) using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (80:20).
-
Perform azeotropic drying of the [¹⁸F]K/K₂₂₂ complex under a stream of nitrogen at 110 °C to remove water. This step is critical for activating the fluoride.
-
-
Reaction Setup:
-
Dissolve this compound (2-5 mg) and the copper catalyst in 500 µL of anhydrous DMF.
-
Add this solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
-
Radiolabeling: Seal the reaction vial and heat it at 110-150 °C for 15-20 minutes in a shielded hot cell.[19]
-
Purification:
-
After cooling, dilute the reaction mixture with 1-2 mL of the HPLC mobile phase.
-
Inject the crude mixture onto a semi-preparative HPLC column (e.g., C18) to separate the desired [¹⁸F]-labeled product from unreacted precursor, [¹⁸F]fluoride, and other byproducts.
-
-
Reformulation:
-
Collect the HPLC fraction containing the product.
-
Trap the product on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove the HPLC solvents.
-
Elute the final product with a small volume of USP-grade ethanol and dilute with sterile saline for injection.
-
-
Quality Control: Perform a final quality control analysis on the formulated product. This must include:
-
Radiochemical Purity: Determined by radio-HPLC or radio-TLC.[20][21][22][23]
-
Radionuclidic Identity: Confirmed by measuring the half-life.[20]
-
pH: Should be within the physiological range (4.5-7.5).[21][24]
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below USP limits.[20][21]
-
Sterility and Endotoxin Testing: Performed according to pharmacopeial standards.[20][21]
-
Trustworthiness: Self-Validating Systems and Quality Control
The production of a PET tracer for clinical or preclinical use demands a rigorous and self-validating system.[23] Each step of the protocol is designed to ensure the final product is safe, pure, and effective.[24]
-
Raw Material Verification: The identity and purity of the this compound precursor should be confirmed upon receipt using techniques like NMR, mass spectrometry, and melting point analysis.
-
In-Process Controls: Monitoring the radiolabeling reaction by radio-TLC or radio-HPLC can provide valuable real-time feedback on the reaction progress and help optimize conditions.[24]
-
Final Product Specification: A comprehensive set of quality control tests (as outlined in the protocols) must be performed on every batch of the radiotracer before it is released for use.[20][21][22] This ensures that each synthesis meets the pre-defined standards of identity, purity, strength, and quality.
Conclusion and Future Directions
This compound represents a strategically important precursor for the development of novel PET tracers.[25][26] Its dual functionality and susceptibility to efficient radiohalogenation provide a robust platform for medicinal chemists and radiopharmaceutical scientists. The protocols detailed herein offer a starting point for the synthesis of both ¹²⁴I- and ¹⁸F-labeled compounds. Future work can expand on these methods by exploring microwave-assisted heating to shorten reaction times or by developing automated synthesis modules for routine production.[19][27] As the demand for targeted molecular imaging agents grows, the utility of versatile precursors like this compound will undoubtedly continue to expand, paving the way for new diagnostic tools in personalized medicine.
References
- 1. This compound [myskinrecipes.com]
- 2. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Mediated Fluorination of Aryl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. mdpi.com [mdpi.com]
- 5. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 7. This compound - CAS:368435-46-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. 368435-46-5 | this compound - Moldb [moldb.com]
- 9. This compound | 368435-46-5 [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. echemi.com [echemi.com]
- 12. methanex.com [methanex.com]
- 13. mdpi.com [mdpi.com]
- 14. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 21. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 23. Quality control of PET radiopharmaceuticals, with reference to its specifics vs quality control of conventional pharmaceuticals | Book of abstracts "International Symposium at Faculty of Medical Sciences" [js.ugd.edu.mk]
- 24. researchgate.net [researchgate.net]
- 25. pure.korea.ac.kr [pure.korea.ac.kr]
- 26. researchgate.net [researchgate.net]
- 27. cnam.fr [cnam.fr]
Application Notes & Protocols: A Step-by-Step Guide to Functionalizing the Amino Group of (3-Amino-5-iodophenyl)methanol
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. (3-Amino-5-iodophenyl)methanol is a valuable building block, offering multiple reaction sites for diversification. The presence of an amino group, a hydroxyl group, and an iodo-substituted aromatic ring allows for a wide array of chemical transformations. This guide provides a detailed, step-by-step approach to selectively functionalize the amino group of this compound, a critical step in the synthesis of novel compounds for various therapeutic areas, including radiopharmaceuticals and targeted therapies.[1]
This document is structured to provide not just protocols, but also the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods effectively. We will explore three common and versatile methods for amino group functionalization: acylation to form amides, sulfonylation to generate sulfonamides, and reductive amination for the synthesis of secondary amines.
Strategic Considerations for Functionalization
Before proceeding with any synthesis, it is crucial to consider the reactivity of the starting material. This compound possesses three key functional groups:
-
Primary Aromatic Amine (-NH₂): A nucleophilic and basic site, readily participating in reactions with electrophiles.[2] It is the primary target for the functionalizations described herein.
-
Primary Benzylic Alcohol (-CH₂OH): Also nucleophilic, it can compete with the amine in certain reactions. While generally less reactive than the amine, its presence necessitates careful selection of reagents and reaction conditions to ensure chemoselectivity.
-
Iodo Group (-I): Provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), significantly expanding the synthetic possibilities. It is generally stable under the conditions described for amino group functionalization.
Given the presence of the alcohol, protection of this group may be necessary for certain transformations, although the protocols provided here are designed to favor reaction at the more nucleophilic amino group.
Acylation: Formation of Amide Bonds
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[3][4] This transformation converts the basic amino group into a neutral amide, altering the compound's physicochemical properties and providing a scaffold for further elaboration.
Underlying Principles
Acylation of an amine involves its reaction with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.[5]
Experimental Workflow: Acylation
Figure 1: General workflow for the acylation of this compound.
Detailed Protocol: Synthesis of N-(3-(hydroxymethyl)-5-iodophenyl)acetamide
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.2 eq)
-
Acetyl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.
Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are a key functional group in a multitude of pharmaceuticals, known for their diverse biological activities.[6][7] The synthesis of sulfonamides from this compound introduces a stable and versatile sulfonyl moiety.
Underlying Principles
Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[7]
Experimental Workflow: Sulfonylation
Figure 2: General workflow for the sulfonylation of this compound.
Detailed Protocol: Synthesis of N-(3-(hydroxymethyl)-5-iodophenyl)-4-methylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Pyridine (as solvent and base)
-
p-Toluenesulfonyl chloride (tosyl chloride, 1.1 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride in portions to the stirred solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add 1 M HCl to neutralize the pyridine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of alkyl or aryl groups.[8][9] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.[8]
Underlying Principles
The reaction proceeds via the initial formation of a hemiaminal from the amine and a carbonyl compound (aldehyde or ketone), which then dehydrates to form an imine. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the imine to the corresponding secondary amine.[9] These mild reducing agents are crucial as they do not readily reduce the starting aldehyde or ketone.[9]
Experimental Workflow: Reductive Amination
Figure 3: General workflow for the reductive amination of this compound.
Detailed Protocol: Synthesis of (3-(Benzylamino)-5-iodophenyl)methanol
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in DCE, add benzaldehyde and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude product by silica gel chromatography to yield the desired secondary amine.
Product Characterization
Confirmation of successful functionalization is critical. The following table summarizes the expected spectroscopic changes upon modification of the amino group.
| Functionalization | Product | Expected ¹H NMR Changes | Expected IR Changes | Expected Mass Spec Change |
| Acylation | Amide | Appearance of a new amide N-H singlet (δ 7.5-8.5 ppm) and a methyl singlet (for acetamide, δ ~2.1 ppm). Disappearance of the broad -NH₂ signal.[10] | Appearance of a strong C=O stretch (~1650 cm⁻¹) and an N-H bend (~1550 cm⁻¹).[11] | Increase in molecular weight corresponding to the acyl group. Odd molecular weight due to one nitrogen atom.[12] |
| Sulfonylation | Sulfonamide | Appearance of a new sulfonamide N-H singlet and signals for the aromatic protons of the sulfonyl group. Disappearance of the -NH₂ signal.[6] | Appearance of characteristic S=O stretches (~1350 and 1160 cm⁻¹).[6] | Significant increase in molecular weight corresponding to the sulfonyl group. Odd molecular weight.[12] |
| Reductive Amination | Secondary Amine | Appearance of a new N-H signal (often broad) and signals for the newly introduced alkyl/aryl group. Disappearance of the -NH₂ signal.[13][14] | A single N-H stretch (~3300-3500 cm⁻¹) replaces the two N-H stretches of the primary amine.[10][13] | Increase in molecular weight corresponding to the added alkyl/aryl group. Odd molecular weight.[12] |
Purification and Handling
Purification of the functionalized products is typically achieved by silica gel column chromatography or recrystallization.[15] It is important to note that basic amine compounds can interact strongly with the acidic silica gel, leading to poor separation.[16] In such cases, the use of a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can be beneficial.[16] Alternatively, using amine-functionalized silica can also improve purification.[16]
The final products should be stored under an inert atmosphere, protected from light and moisture to prevent degradation.
Conclusion
This guide provides a comprehensive overview and detailed protocols for the functionalization of the amino group of this compound. By understanding the principles behind acylation, sulfonylation, and reductive amination, researchers can confidently apply these methods to generate a diverse library of compounds for further investigation in drug discovery and development. The provided workflows, protocols, and characterization guidelines serve as a robust starting point for the synthesis and verification of these valuable chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. LabXchange [labxchange.org]
- 3. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protection for amino group and amino acid | PPTX [slideshare.net]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
Protecting group strategies for (3-Amino-5-iodophenyl)methanol synthesis
Application Note & Protocol Guide
Topic: Strategic Application of Protecting Groups in the Synthesis of (3-Amino-5-iodophenyl)methanol
Introduction: The Strategic Importance of this compound
This compound is a valuable and highly functionalized building block in modern medicinal chemistry and drug development. Its structure, featuring a primary amine, a benzylic alcohol, and an iodine atom on a meta-substituted aromatic ring, makes it a key intermediate for synthesizing a diverse range of complex molecules. It is particularly significant in the development of radiopharmaceuticals, where the iodine atom can be substituted with a radioisotope (e.g., ¹²³I or ¹³¹I) for diagnostic imaging and therapeutic applications.[1][2]
The synthesis of this molecule, however, presents a classic chemical challenge: the presence of two highly reactive and nucleophilic functional groups—the amine and the alcohol. Direct synthetic transformations, such as electrophilic iodination, are complicated by the strong activating and ortho-, para-directing nature of both groups, which would lead to a mixture of undesired products.[3] Therefore, a successful and regioselective synthesis hinges on a robust protecting group strategy to temporarily mask the reactivity of one or both functional groups, allowing for controlled chemical modifications elsewhere in the molecule.[4][5]
This guide provides a detailed examination of orthogonal protecting group strategies, offering field-proven protocols and the causal logic behind the selection of specific protecting groups for the synthesis of this compound.
Section 1: The Primary Challenge: Selective Amino Group Protection
The primary amino group is significantly more nucleophilic than the benzylic alcohol, making it the primary site of reaction with most electrophiles.[6] Its potent activating effect on the aromatic ring must be attenuated to control subsequent reactions like iodination. Converting the amine into a carbamate is an effective strategy to decrease its nucleophilicity and moderate its directing effects.[4]
Recommended Protecting Group: tert-Butoxycarbonyl (Boc)
The Boc group is an exemplary choice for protecting the amino functionality in this context. Its key advantages are:
-
Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc₂O).[7]
-
Robust Stability: The Boc group is stable to a wide array of non-acidic reagents, including nucleophiles, bases, and mild reducing agents.[8]
-
Facile Removal: It is cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl) that are orthogonal to many other protecting groups and do not compromise the integrity of the target molecule.[9][10]
Caption: General workflow for Boc protection of an aminobenzyl alcohol.
Protocol 1: Boc Protection of (3-Aminophenyl)methanol
This protocol describes the selective protection of the amino group of a precursor, (3-aminophenyl)methanol.
Materials:
-
(3-Aminophenyl)methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve (3-aminophenyl)methanol (1.0 eq) in THF (approx. 0.5 M solution) in a round-bottom flask.
-
Add saturated aqueous NaHCO₃ solution (equal volume to THF).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of Boc₂O (1.1 eq) in THF.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (3-(hydroxymethyl)phenyl)carbamate, which can be purified by column chromatography if necessary.
Section 2: Orthogonal Protection of the Hydroxyl Group
In multi-step syntheses, it may be necessary to protect the benzylic alcohol to prevent unwanted oxidation or reaction with strong bases or organometallic reagents. An ideal protecting group for the alcohol should be removable under conditions that do not affect the Boc-protected amine.
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS)
Silyl ethers are among the most common and versatile protecting groups for alcohols.[5][11] The TBDMS group is particularly advantageous for this synthesis:
-
Orthogonality: TBDMS ethers are stable to the acidic conditions used to remove Boc groups. They are, however, selectively cleaved by fluoride ion sources (e.g., TBAF).[12][13] This mutual exclusivity is the cornerstone of an orthogonal strategy.[14][15]
-
Steric Hindrance: The bulkiness of the TBDMS group provides stability against a wide range of reagents.[5]
-
Mild Introduction: The group is installed under mild, basic conditions.
Protocol 2: TBDMS Protection of N-Boc-(3-aminophenyl)methanol
This protocol details the protection of the alcohol functionality after the amine has been protected.
Materials:
-
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate (from Protocol 1)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Dissolve the N-Boc protected alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a dry, nitrogen-flushed round-bottom flask.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil, tert-butyl (3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate, can be purified by flash chromatography.
Section 3: The Power of Orthogonal Strategy in Synthesis
An orthogonal protecting group strategy allows for the selective deprotection of one functional group while another remains protected.[14][16] The Boc/TBDMS pair is a classic example, enabling precise, stepwise transformations on the molecule.
Caption: Orthogonal deprotection of the Boc/TBDMS pair.
This strategy is indispensable for the synthesis of this compound. Once the fully protected intermediate is formed, an electrophilic iodination can be performed. Subsequently, the functional groups can be unmasked in either order depending on the requirements of the next synthetic step.
Protocol 3: Selective Deprotection of the Boc Group (Amine Unmasking)
Materials:
-
Doubly protected intermediate
-
4M HCl in 1,4-Dioxane (or Trifluoroacetic acid, TFA)
-
Dichloromethane (DCM, if using TFA)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure (using HCl/Dioxane):
-
Dissolve the doubly protected intermediate (1.0 eq) in a minimal amount of 1,4-Dioxane.
-
Add 4M HCl in 1,4-Dioxane (5-10 eq) to the solution at room temperature.
-
Stir for 1-3 hours, monitoring by TLC. The evolution of CO₂ gas may be observed.[7]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as its hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the TBDMS-protected aminobenzyl alcohol.
Protocol 4: Selective Deprotection of the TBDMS Group (Alcohol Unmasking)
Materials:
-
Doubly protected intermediate
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the doubly protected intermediate (1.0 eq) in THF (approx. 0.2 M solution) in a round-bottom flask.
-
Add the 1M TBAF solution in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the Boc-protected iodobenzyl alcohol.
Section 4: Summary of Protecting Group Strategies
The selection of a protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its removal.
| Protecting Group | Target Functionality | Protection Reagent(s) | Deprotection Conditions | Stability & Notes |
| Boc (tert-Butoxycarbonyl) | Amino | Boc₂O, Base | Mild Acid (TFA, HCl)[9][17] | Stable to base, nucleophiles, and hydrogenation. Acid-labile. |
| TBDMS (tert-Butyldimethylsilyl) | Hydroxyl | TBDMS-Cl, Imidazole | Fluoride (TBAF, HF)[12][18] | Stable to acid, base, and many redox conditions. Fluoride-labile. |
| Cbz (Carboxybenzyl) | Amino | Cbz-Cl, Base | Catalytic Hydrogenation (H₂, Pd/C) | Removed by hydrogenation, which may affect other functional groups. |
| MOM (Methoxymethyl ether) | Hydroxyl | MOM-Cl, Base | Acid (e.g., HCl) | Acid-labile, not orthogonal to the Boc group. |
Conclusion
The successful synthesis of this compound is a testament to the power of strategic chemical protection. The inherent reactivity of the amino and hydroxyl groups necessitates their temporary masking to achieve regiocontrol during key transformations like iodination. The use of an orthogonal pair, such as the acid-labile Boc group for the amine and the fluoride-labile TBDMS group for the alcohol, provides maximum synthetic flexibility. This approach allows for the selective unmasking of each functional group, paving the way for further derivatization and the construction of complex, high-value molecules for research and pharmaceutical development. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently approach the synthesis of this and other similarly functionalized intermediates.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Scale-up synthesis of 3-amino-5-iodobenzyl alcohol
An Application Note and Protocol for the Scale-up Synthesis of 3-Amino-5-iodobenzyl Alcohol
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of 3-amino-5-iodobenzyl alcohol, a key building block in pharmaceutical and materials science research. The presented methodology focuses on the reduction of commercially available 3-amino-5-iodobenzoic acid using a borane-tetrahydrofuran complex, a strategy selected for its high selectivity, operational safety, and amenability to large-scale production. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, characterization data, and troubleshooting guidance to ensure a reliable and reproducible synthesis.
Introduction and Strategic Rationale
3-Amino-5-iodobenzyl alcohol is a valuable bifunctional molecule, incorporating an aniline, an iodo-substituent, and a primary alcohol. This unique combination of functional groups makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, including kinase inhibitors, imaging agents, and other pharmacologically active compounds.[1][2][3] The strategic placement of the amino, iodo, and hydroxymethyl groups allows for orthogonal chemical modifications, such as N-acylation, Suzuki or Sonogashira coupling at the C-I bond, and O-alkylation or oxidation of the alcohol.
While several synthetic routes to substituted benzyl alcohols exist, many are unsuitable for scale-up due to challenges with regioselectivity, the use of hazardous reagents, or difficult purifications. For instance, the direct iodination of 3-aminobenzyl alcohol would likely yield a mixture of isomers due to the ortho-, para-directing nature of both the amino and hydroxymethyl groups, complicating downstream processing.[4]
The strategy detailed herein circumvents these issues by employing a highly selective reduction of 3-amino-5-iodobenzoic acid. This precursor possesses the required substitution pattern, thereby ensuring perfect regiochemical control. The choice of borane-tetrahydrofuran (BH₃·THF) as the reducing agent is deliberate; it is known for its chemoselective reduction of carboxylic acids in the presence of other functional groups and offers a safer handling profile and simpler work-up compared to metal hydrides like lithium aluminum hydride (LAH), making it ideal for kilogram-scale synthesis.[5][6]
Caption: Overall synthetic scheme for the reduction of 3-amino-5-iodobenzoic acid.
Materials and Equipment
Successful and safe execution of this protocol requires high-purity reagents and appropriate chemical engineering equipment.
| Reagent/Material | CAS No. | Formula | MW ( g/mol ) | Grade | Supplier Example |
| 3-Amino-5-iodobenzoic acid | 102153-73-1 | C₇H₆INO₂ | 263.03 | >98% | Sigma-Aldrich, TCI |
| Borane-THF complex | 14044-65-6 | BH₃·C₄H₈O | 85.94 | 1 M solution | Sigma-Aldrich, Acros |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, >99.9% | Fisher Scientific |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated Solution | Fisher Scientific |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Saturated Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous Powder | Fisher Scientific |
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Nitrogen/Argon inlet for inert atmosphere.
-
Addition funnel (2 L).
-
Heating/cooling circulator connected to the reactor jacket.
-
Large separatory funnels (10-20 L).
-
Rotary evaporator with a large-capacity flask (5-10 L).
-
Büchner funnel and vacuum flask for filtration.
-
Appropriate personal protective equipment (PPE): safety glasses, face shield, flame-retardant lab coat, chemically resistant gloves (e.g., butyl rubber for handling BH₃·THF).[7]
Detailed Experimental Protocol
This protocol is designed for a ~250 g scale synthesis of the title compound.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reactor Preparation and Charging
-
Assemble the 10 L jacketed reactor system. Ensure all glassware is dry and the system is purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charge the reactor with 3-amino-5-iodobenzoic acid (263 g, 1.0 mol).
-
Add anhydrous tetrahydrofuran (THF) (2.5 L) via cannula transfer.
-
Begin stirring with the overhead mechanical stirrer to form a slurry.
Step 2: Borane Addition (Critical Step)
-
Cool the reactor jacket to 0 °C using the circulator. The internal temperature of the slurry should be maintained between 0 and 5 °C.
-
Slowly add the 1 M solution of borane-THF complex (3.0 L, 3.0 mol, 3.0 equiv) to the stirred slurry via the addition funnel over a period of 2-3 hours.
-
Causality: A slow addition rate is critical to control the exothermic reaction and prevent the accumulation of unreacted borane. The excess borane ensures the complete reduction of the carboxylic acid.[5]
-
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C).
Step 3: Reaction and Monitoring
-
Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
TLC System: 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. The starting material is more polar than the product.
-
Step 4: Reaction Quench and Work-up
-
Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath.
-
CAUTION: The quenching of excess borane is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources.
-
Slowly and carefully add deionized water (approx. 500 mL) dropwise to the reaction mixture to quench the excess BH₃·THF. Maintain the internal temperature below 20 °C.
-
Once the initial vigorous reaction has subsided, add a saturated aqueous solution of sodium bicarbonate (2 L) to neutralize the mixture and dissolve the borate salts.
-
Concentrate the mixture on a rotary evaporator to remove the bulk of the THF.
Step 5: Extraction and Purification
-
Transfer the resulting aqueous slurry to a 20 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Combine the organic layers and wash with brine (1 x 1 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude off-white to pale yellow solid.
Step 6: Crystallization and Isolation
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy, then allow it to cool slowly to room temperature, and finally in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold hexanes.
-
Dry the product under vacuum at 40 °C to a constant weight.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Off-white to light tan crystalline solid |
| Melting Point | 98-102 °C (uncorrected) |
| Purity (HPLC) | >98% |
| Spectroscopic Data | Expected Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.15 (s, 1H), ~6.95 (s, 1H), ~6.80 (s, 1H), ~5.20 (br s, 2H, -NH₂), ~5.05 (t, 1H, -OH), ~4.35 (d, 2H, -CH₂OH). Note: Exact shifts may vary. Based on similar structures.[8] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~150.0 (C-NH₂), ~145.0 (C-CH₂OH), ~125.0 (CH), ~120.0 (CH), ~115.0 (CH), ~95.0 (C-I), ~63.0 (-CH₂OH). Note: Based on similar structures.[8] |
| MS (ESI+) | m/z 250.0 [M+H]⁺ |
Safety and Hazard Management
This protocol involves hazardous materials and should only be performed by trained personnel in a controlled laboratory or pilot plant environment.
-
3-Amino-5-iodobenzoic Acid: May cause skin and eye irritation. Handle with standard PPE.
-
Borane-Tetrahydrofuran Complex: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas. Corrosive. Handle under an inert atmosphere at all times. Use a fume hood and ensure no ignition sources are present.
-
Tetrahydrofuran (Anhydrous): Highly flammable. Can form explosive peroxides upon storage. Use only peroxide-free solvent.[9]
-
General Precautions: The quenching step is the most hazardous part of this procedure. It must be performed slowly, with efficient cooling, and in a well-ventilated area to safely manage the evolution of heat and hydrogen gas. All chemical waste should be disposed of according to institutional and local regulations.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reducing agent.- Deactivated BH₃·THF due to moisture.- Low reaction temperature or short time. | - Ensure 3.0 equivalents of BH₃·THF are used.- Use fresh, high-quality anhydrous solvents and reagents.- Extend reaction time to 24 hours and monitor by HPLC/TLC. |
| Low Yield | - Inefficient extraction.- Product loss during crystallization.- Vigorous quenching leading to side reactions. | - Perform an additional extraction of the aqueous layer.- Optimize the solvent ratio for crystallization; cool slowly.- Ensure strict temperature control (<20 °C) during the quench. |
| Product is an Oil or Gummy Solid | - Impurities present.- Residual solvent. | - Re-dissolve the crude product in EtOAc, wash again with NaHCO₃ and brine, and re-dry.- Consider purification by column chromatography if crystallization fails.- Ensure the product is thoroughly dried under vacuum. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 3-amino-5-iodobenzyl alcohol with high yield and purity. The strategic choice of a regiochemically defined starting material and a safe, selective reducing agent makes this process well-suited for the production of multi-gram to kilogram quantities required for advanced drug development and chemical research. The detailed procedural and safety guidelines ensure that the synthesis can be performed efficiently and safely by qualified professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. multimedia.3m.com [multimedia.3m.com]
Application Notes & Protocols: (3-Amino-5-iodophenyl)methanol in Solid-Phase Organic Synthesis
Introduction: A Bifunctional Linker for Modern Drug Discovery
In the landscape of combinatorial chemistry and drug development, solid-phase organic synthesis (SPOS) remains a cornerstone for the rapid generation of molecular libraries. The choice of linker—the molecular tether connecting the growing compound to the insoluble resin—is paramount to the success of any solid-phase strategy. (3-Amino-5-iodophenyl)methanol emerges as a uniquely powerful and versatile tool in this context. It is not merely a point of attachment but an active participant in the synthetic sequence.
This molecule incorporates three key functional groups, each with a distinct and strategic role:
-
The Benzylic Alcohol (-CH₂OH): Provides a primary attachment point to common resins like Wang or Merrifield resins, forming a cleavable ester or ether linkage.
-
The Aniline Amino Group (-NH₂): Offers an alternative handle for immobilization or a site for further derivatization.
-
The Aryl Iodide (-I): This is the engine of diversification. The carbon-iodine bond is an exceptionally reactive handle for a host of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments deep into the synthetic sequence.
The strategic placement of the iodo group allows this linker to function as a traceless linker , where the point of linkage to the solid support can be modified or removed, leaving no residual functionality in the final product.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for leveraging this compound in the solid-phase synthesis of complex small molecule libraries.
Core Principles and Strategic Advantages
The primary advantage of using this compound is the ability to perform late-stage diversification on a resin-bound intermediate. The aryl iodide serves as a robust and reliable electrophile for some of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
The Workflow Logic
The overall strategy follows a logical three-stage progression: Immobilization, Diversification, and Cleavage. This workflow allows for the construction of a common scaffold tethered to the resin, followed by the parallel synthesis of a library of analogs through various coupling reactions, and finally, the release of the purified products.
Protocols and Methodologies
Protocol 1: Immobilization on Wang Resin
This protocol details the attachment of this compound to Wang resin via its benzylic alcohol, forming an acid-labile ester linkage. The aniline nitrogen is first protected to prevent side reactions.
Rationale: The Fmoc protecting group is chosen for the amine as it is stable to the acidic conditions that will eventually be used for cleavage from the Wang resin but is easily removed with a mild base (piperidine) to allow for subsequent N-acylation or N-alkylation if desired.[5]
Materials:
-
This compound
-
Fmoc-Cl or Fmoc-OSu
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Step 1: Fmoc Protection of the Aniline
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) and cool the solution to 0 °C.
-
Slowly add a solution of Fmoc-Cl (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC until starting material is consumed.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-protected linker.
Step 2: Loading onto Wang Resin
-
Swell Wang resin (1.0 eq, based on resin loading capacity) in DMF for 1 hour in a solid-phase synthesis vessel.[6]
-
Drain the DMF.
-
Dissolve the Fmoc-protected linker (3.0 eq) and DMAP (0.1 eq) in a minimal amount of anhydrous DMF/DCM (1:1).
-
Add this solution to the swollen resin.
-
Add DIC (3.0 eq) to the slurry and agitate at room temperature for 12-18 hours.
-
Verification: To confirm loading, a small sample of resin can be treated with a capping agent (e.g., acetic anhydride) and then cleaved with TFA. LC-MS analysis of the cleaved material should show the mass of the acetylated, Fmoc-protected linker.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under high vacuum.
Protocol 2: On-Resin Diversification via Cross-Coupling
With the linker securely attached, the aryl iodide is now poised for diversification. The following are generalized protocols for three common palladium-catalyzed cross-coupling reactions. Optimization may be required based on the specific substrates.
Scientist's Note: Solid-phase reactions often require slightly longer reaction times and a larger excess of reagents compared to their solution-phase counterparts to ensure complete conversion on the sterically hindered resin support.[7] The choice of catalyst and ligands is critical for success.
A. Suzuki-Miyaura Coupling (Synthesis of Biaryls)
This reaction forms a new carbon-carbon bond between the resin-bound aryl iodide and a boronic acid.[8][9]
| Component | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄ (0.1 eq) or Pd₂(dba)₃ (0.05 eq) with SPhos (0.2 eq) |
| Boronic Acid | 5.0 eq |
| Base | 2M aqueous Na₂CO₃ (5.0 eq) or K₃PO₄ (5.0 eq) |
| Solvent | Dioxane/H₂O (4:1) or DMF |
| Temperature | 80-100 °C |
| Time | 12-24 hours |
Procedure:
-
Swell the resin-bound aryl iodide in the chosen solvent for 1 hour.
-
In a separate flask, prepare a solution of the boronic acid, base, and palladium catalyst in the solvent.
-
Degas the catalyst solution by bubbling argon or nitrogen through it for 15 minutes.
-
Add the degassed solution to the swollen resin.
-
Heat the reaction mixture with agitation for the specified time.
-
Verification: A small aliquot of resin can be washed, dried, and subjected to cleavage. LC-MS analysis of the supernatant will confirm the mass of the coupled product.
-
After cooling, drain the solution and wash the resin thoroughly with the reaction solvent, water, DMF, and DCM to remove all traces of catalyst and excess reagents.
B. Sonogashira Coupling (Synthesis of Aryl-Alkynes)
This reaction couples the aryl iodide with a terminal alkyne, a valuable transformation for building rigid molecular scaffolds.[10][11][12]
| Component | Recommended Conditions |
| Catalyst | Pd(PPh₃)₂Cl₂ (0.1 eq) |
| Co-catalyst | Copper(I) Iodide (CuI) (0.2 eq) |
| Terminal Alkyne | 5.0 eq |
| Base | Triethylamine (TEA) or DIPEA (10.0 eq) |
| Solvent | DMF or THF |
| Temperature | 40-60 °C |
| Time | 8-16 hours |
Procedure:
-
Swell the resin-bound aryl iodide in the chosen solvent under an inert atmosphere.
-
Add the terminal alkyne, the base, CuI, and the palladium catalyst.
-
Agitate the mixture at the specified temperature. The reaction is often sensitive to oxygen, so maintaining an inert atmosphere is crucial.
-
Monitor the reaction by cleaving a small sample for LC-MS analysis.
-
Upon completion, wash the resin sequentially with DMF, a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual copper), DMF, and DCM.
C. Heck Coupling (Synthesis of Aryl-Alkenes)
The Heck reaction allows for the arylation of an alkene, introducing a styrenyl-type moiety.[13][14][15][16]
| Component | Recommended Conditions |
| Catalyst | Pd(OAc)₂ (0.1 eq) |
| Ligand | P(o-tolyl)₃ (0.2 eq) or triphenylphosphine (0.2 eq) |
| Alkene | 5.0 - 10.0 eq (e.g., butyl acrylate, styrene) |
| Base | Triethylamine (TEA) or DIPEA (5.0 eq) |
| Solvent | DMF or NMP |
| Temperature | 80-110 °C |
| Time | 16-24 hours |
Procedure:
-
Swell the resin in the chosen solvent.
-
Add the alkene, base, ligand, and palladium catalyst.
-
Heat the mixture with agitation.
-
Monitor for completion.
-
Wash the resin extensively with DMF and DCM to remove byproducts and excess reagents.
Protocol 3: Cleavage from Solid Support
Once the desired molecular complexity has been achieved on the resin, the final step is to release the product into solution. For the Wang resin linkage described, this is accomplished under strongly acidic conditions.
Rationale: The benzylic ester linkage to the Wang resin is designed to be stable to the neutral or basic conditions of the coupling reactions but labile to strong acids like trifluoroacetic acid (TFA). Scavengers are included to capture the reactive carbocation generated during cleavage, preventing side reactions with sensitive functional groups on the product.[6]
Materials:
-
Diversified, dried resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water or 1,2-ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O. (Use EDT in place of water for molecules containing sensitive groups like tryptophan).
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional fresh TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the final product as needed, typically by reverse-phase HPLC.
References
- 1. A selenide linker for "traceless" solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traceless Solid-Phase Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traceless Linkers [combichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. daneshyari.com [daneshyari.com]
- 14. researchgate.net [researchgate.net]
- 15. Heck-type arylation of 2-cycloalken-1-ones with arylpalladium intermediates formed by decarboxylative palladation and by aryl iodide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
An Application Guide to the Synthesis of Novel Heterocyclic Compounds
Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, represent a cornerstone of medicinal chemistry and materials science.[1][2] Their prevalence is remarkable; it is estimated that over half of all known organic compounds are heterocyclic, and a significant majority of FDA-approved drugs feature at least one heterocyclic ring in their structure.[2][3] This widespread presence is not coincidental. The inclusion of heteroatoms endows these scaffolds with unique physicochemical properties, including the ability to engage in specific hydrogen bonding and dipole interactions with biological targets, which is critical for molecular recognition.[3][4]
From the β-lactam ring in penicillin to the purine core of antiviral drugs like Acyclovir, heterocycles provide the structural and functional diversity essential for therapeutic efficacy.[5] Consequently, the development of innovative and efficient synthetic methodologies to access novel, functionalized heterocyclic compounds is a critical endeavor.[6][7] Such advances empower medicinal chemists to expand the drug-like chemical space, overcome challenges like drug resistance, and accelerate the entire drug discovery and development pipeline.[4][7][8]
This guide provides an in-depth exploration of several cutting-edge synthetic strategies that are having a significant impact on the field. We will move beyond simple procedural lists to explain the underlying principles and the rationale behind experimental choices, offering detailed protocols for researchers at the forefront of chemical synthesis and drug development.
Methodology 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, becoming indispensable tools for synthesizing complex molecular architectures.[9][10] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings offer a reliable and versatile means to construct heterocycles or append functional groups to existing heterocyclic cores.[1][9][11]
Causality and Expertise: Why Palladium Catalysis is Transformative
The power of palladium catalysis lies in its ability to facilitate bond formations that are otherwise kinetically or thermodynamically unfavorable. The choice of the palladium source, and particularly the ancillary ligand, is critical. Ligands (e.g., bulky, electron-rich phosphines) stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling) or coordination (in Heck coupling), and reductive elimination. This precise control allows for high chemo- and regioselectivity under relatively mild conditions.
Application Protocol 1: Synthesis of Heterocycle-Containing Diarylmethanes via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a diarylmethane containing a thiophene moiety, a common scaffold in medicinal chemistry, using a palladium/N-heterocyclic carbene (NHC) system.[12]
Objective: To synthesize 2-((3-thienyl)methyl)pyridine from 2-(chloromethyl)pyridine and 3-thiopheneboronic acid.
Rationale for Component Selection:
-
Catalyst System: A palladium source (e.g., Allylpalladium(II) chloride dimer) combined with an ether-imidazolium chloride as an N-heterocyclic carbene (NHC) precursor. NHC ligands are excellent for cross-coupling due to their strong σ-donating ability, which stabilizes the palladium center and promotes high catalytic activity.[12]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step, activating the boronic acid.
-
Solvent: A polar aprotic solvent such as 1,4-dioxane is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.
Materials and Equipment:
-
2-(Chloromethyl)pyridine hydrochloride
-
3-Thiopheneboronic acid
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
Ether-imidazolium chloride ligand precursor (e.g., L2 as described in source[12])
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating block/oil bath, inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (silica gel chromatography)
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(chloromethyl)pyridine hydrochloride (1.0 mmol), 3-thiopheneboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
In a separate vial, pre-mix the catalyst: add allylpalladium(II) chloride dimer (0.01 mmol, 1.0 mol%) and the ether-imidazolium chloride ligand (0.02 mmol, 2.0 mol%) to 2 mL of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature to allow for in-situ formation of the active catalyst.
-
Transfer the catalyst solution to the Schlenk flask containing the substrates and base using a syringe.
-
Add an additional 8 mL of anhydrous 1,4-dioxane to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylmethane product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary: Substrate Scope and Yields
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 2-(Chloromethyl)pyridine | 3-Thiopheneboronic acid | 85-95% |
| 2 | 2-(Chloromethyl)pyridine | Phenylboronic acid | 90-98% |
| 3 | 3-(Chloromethyl)thiophene | 4-Methoxyphenylboronic acid | 88-96% |
| 4 | 2-Chloro-5-(chloromethyl)pyridine | 3-Furanboronic acid | 82-90% |
| Yields are representative and based on reported efficiencies for similar systems.[12] |
Methodology 2: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[13][14] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple building blocks, making it highly attractive for creating libraries of drug-like molecules.[15][16][17]
Causality and Expertise: The Logic of Complexity Generation
The elegance of MCRs lies in their domino-like reaction sequences. The product of the first reaction step becomes the substrate for the next, all within the same reaction vessel. This avoids time-consuming and yield-reducing isolation and purification of intermediates. The success of an MCR depends on carefully orchestrating the reactivity of the components so that they react in the desired sequence, avoiding side reactions. This makes MCRs a prime example of how synthetic strategy can be used to build complexity efficiently.[15]
Application Protocol 2: Groebke-Blackburn-Bienaymé Reaction (GBBR) for Imidazo[1,2-a]pyridines
This protocol details the synthesis of a substituted imidazo[1,2-a]pyridine, a privileged scaffold in medicinal chemistry, via the GBBR, a classic isocyanide-based MCR.[13]
Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyridine from 2-aminopyridine, an aldehyde, and an isocyanide.
Rationale for Component Selection:
-
Catalyst: A Lewis or Brønsted acid (e.g., Sc(OTf)₃ or HClO₄) is typically used to activate the aldehyde and facilitate the initial imine formation between the aminopyridine and the aldehyde.
-
Reactants: The three components—an amino-heterocycle, an aldehyde, and an isocyanide—are chosen for their orthogonal reactivity that drives the desired cyclization cascade. The isocyanide acts as a unique "two-atom" synthon, undergoing a formal [4+1] cycloaddition with the in-situ formed iminium intermediate.
-
Solvent: Methanol or dichloromethane are common choices, as they effectively solubilize the reactants and are compatible with the acidic conditions.
Materials and Equipment:
-
2-Aminopyridine (1.0 mmol)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%)
-
Methanol, anhydrous
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
Standard workup and purification equipment
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and anhydrous methanol (10 mL).
-
Add scandium(III) triflate (10 mol%) to the mixture and stir at room temperature for 15 minutes. This step facilitates the formation of the key iminium intermediate.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature. The reaction is often complete within 4-12 hours. Monitor progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Re-dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) to quench the acid catalyst.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the pure imidazo[1,2-a]pyridine derivative.
-
Validation: Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure.
Methodology 3: Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and green methodology in organic synthesis.[18][19] It utilizes light energy to generate highly reactive radical intermediates from stable precursors under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods.[20][21] This approach is particularly effective for the synthesis and functionalization of heterocycles.[18][21]
Causality and Expertise: Harnessing Light for Bond Formation
The process begins with a photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbing a photon of visible light, promoting it to an excited state.[20] This excited-state catalyst is a potent single-electron transfer (SET) agent, capable of either oxidizing or reducing a substrate to generate a radical ion. This radical can then undergo a variety of downstream reactions (e.g., cyclization, addition) to form the desired product before the catalyst is regenerated, completing the cycle. The choice of catalyst, its redox potential, and the light source are critical variables that dictate the reaction's feasibility and outcome.
Application Protocol 3: Synthesis of 3,4-Dihydroquinolin-2(1H)-ones via Decarboxylative Cyclization
This protocol describes a photoredox-catalyzed intramolecular cyclization for the synthesis of dihydroquinolinones, leveraging an acyl radical generated from an oxamic acid precursor.[20]
Objective: To synthesize a substituted 3,4-dihydroquinolin-2(1H)-one from an N-aryloxamic acid derivative.
Rationale for Component Selection:
-
Photocatalyst: An iridium-based photocatalyst like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ is chosen for its suitable excited-state redox potential to oxidize the oxamic acid substrate.
-
Substrate: The N-aryloxamic acid is designed with an alkene tether. Upon single-electron oxidation and subsequent decarboxylation, it generates a carbamoyl radical that can undergo intramolecular cyclization onto the alkene.[20]
-
Light Source: A blue LED lamp (λ ≈ 450 nm) is used as the energy source, as its emission spectrum overlaps with the absorption spectrum of the iridium photocatalyst.
-
Solvent: A solvent like dimethylformamide (DMF) is used to ensure all components remain in solution.
Materials and Equipment:
-
N-(2-allylphenyl)-2-oxo-2-phenylacetamide (oxamic acid derivative, 1.0 mmol)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1.0 mol%)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube or vial with a screw cap, magnetic stirrer
-
Blue LED light source (e.g., Kessil lamp) with a cooling fan
-
Standard workup and purification equipment
Step-by-Step Protocol:
-
In a Schlenk tube, dissolve the oxamic acid derivative (1.0 mmol) and the iridium photocatalyst (1.0 mol%) in anhydrous DMF (10 mL).
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Seal the tube and place it approximately 5 cm from the blue LED lamp. Use a fan to maintain the reaction temperature at approximately 25 °C.
-
Irradiate the mixture with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Once complete, remove the solvent in vacuo.
-
Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the 3,4-dihydroquinolin-2(1H)-one product.
-
Validation: Confirm the product's identity and purity via NMR spectroscopy and mass spectrometry.
Methodology 4: Continuous Flow Chemistry
Flow chemistry represents a paradigm shift from traditional batch synthesis, where reactions are performed by continuously pumping reagents through a network of tubes and reactors.[22][23] This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved scalability.[22][24] It has proven particularly effective for the synthesis of heterocyclic compounds, including important scaffolds like indoles.[23][25][26]
Causality and Expertise: The Advantage of Precise Control
The key advantage of flow chemistry is the high surface-area-to-volume ratio in micro- or meso-reactors.[24] This allows for extremely efficient heat transfer, enabling the safe execution of highly exothermic reactions or the use of superheated solvents to drastically accelerate slow reactions.[22][23] Residence time, the duration reactants spend in the heated zone, can be precisely controlled by adjusting flow rates, providing a level of temporal control impossible in batch reactors.
References
- 1. jetir.org [jetir.org]
- 2. ajrconline.org [ajrconline.org]
- 3. journalwjarr.com [journalwjarr.com]
- 4. rroij.com [rroij.com]
- 5. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Modern advances in heterocyclic chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent applications of photoredox catalysis in O-heterocycles: A ...: Ingenta Connect [ingentaconnect.com]
- 20. Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis [mdpi.com]
- 21. Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 23. mdpi.com [mdpi.com]
- 24. The flow synthesis of heterocycles for natural product and medicinal chemistry applications - ProQuest [proquest.com]
- 25. Flow Chemistry for the Synthesis of Heterocycles by Upendra K. Sharma, Paperback | Barnes & Noble® [barnesandnoble.com]
- 26. books.apple.com [books.apple.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Amino-5-iodophenyl)methanol
Welcome to the technical support center for the synthesis of (3-Amino-5-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is both successful and reproducible.
Overview of the Primary Synthetic Challenge
The synthesis of this compound typically involves the reduction of a carboxylic acid precursor, 3-amino-5-iodobenzoic acid. The primary challenge lies in the chemoselective reduction of the carboxylic acid group to a primary alcohol without affecting the other functional groups on the aromatic ring—specifically the amino and iodo substituents. The choice of reducing agent and reaction conditions is paramount to achieving a high yield and purity.
Below is a typical synthetic workflow, which we will troubleshoot in detail.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: Synthesis of the Precursor, 3-Amino-5-iodobenzoic Acid
Question 1: I am getting a mixture of isomers during the iodination of 3-aminobenzoic acid. How can I achieve the correct 3-amino-5-iodo substitution pattern?
Answer: This is a classic regioselectivity problem rooted in the directing effects of substituents on an aromatic ring. Direct iodination of 3-aminobenzoic acid is problematic because the powerful ortho, para-directing amino group and the meta-directing carboxylic acid group work against each other, leading to a mixture of products.
The Expert Solution: The key is to control the reaction sequence. By starting with a precursor where the directing groups work in concert, you can achieve high regioselectivity. A robust strategy is to use a nitro group as a placeholder for the amine.[1][2]
-
Start with 3-Nitrobenzoic Acid: The nitro (-NO₂) and carboxylic acid (-COOH) groups are both electron-withdrawing and meta-directors.[3][4]
-
Perform Iodination: When you iodinate 3-nitrobenzoic acid, both groups direct the incoming electrophile (iodine) to the C5 position, which is meta to both. This results in the clean formation of 3-nitro-5-iodobenzoic acid.
-
Reduce the Nitro Group: The final step is the selective reduction of the nitro group to an amino group. This can be achieved using standard conditions like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C), which will not affect the iodo or carboxylic acid groups.
This strategic approach ensures the desired 3,5-substitution pattern is locked in before the final reduction to the alcohol.
Question 2: My nitro group reduction is sluggish or results in a low yield. What are the optimal conditions?
Answer: Incomplete reduction or side reactions can often be traced to the choice of reducing agent or catalyst activity.
-
For Tin(II) Chloride (SnCl₂): This is a reliable method. Ensure you use a sufficient excess of the reagent and acidic conditions (typically concentrated HCl). The reaction may require gentle heating to go to completion. A common issue is incomplete workup; ensure the pH is adjusted correctly to precipitate the tin salts and liberate the free amine for extraction.
-
For Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method, but catalyst poisoning can be an issue. Ensure your starting material is pure and the solvent is degassed. The reaction is typically run under a positive pressure of hydrogen. If the reaction stalls, the catalyst may be deactivated. You can try filtering the mixture and adding fresh catalyst.
Part B: Reduction of 3-Amino-5-iodobenzoic Acid to this compound
This step is the most critical for achieving a high yield. The challenge is the presence of three distinct functional groups: the target carboxylic acid, a basic amino group, and an iodo substituent.
Question 3: My reduction of 3-amino-5-iodobenzoic acid using Sodium Borohydride (NaBH₄) is not working. Why?
Answer: This is an expected outcome. Sodium borohydride (NaBH₄) is a mild reducing agent and is generally not reactive enough to reduce carboxylic acids.[5][6][7] It is primarily used for the reduction of more reactive carbonyl compounds like aldehydes and ketones. To reduce a carboxylic acid, a more powerful hydride donor is required.
Question 4: I am attempting the reduction with Lithium Aluminum Hydride (LiAlH₄) and getting a very low yield. What am I doing wrong?
Answer: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent capable of reducing carboxylic acids, but its high reactivity can be a double-edged sword, leading to several pitfalls.[5][8][9]
-
Stoichiometry is Critical: You must use an excess of LiAlH₄. The reaction consumes the hydride in three ways:
-
Deprotonation of the Carboxylic Acid: The acidic proton of the -COOH group reacts first in an acid-base reaction, consuming one equivalent of hydride and producing H₂ gas.[9][10]
-
Deprotonation of the Amino Group: The -NH₂ group also has acidic protons that will react with the strongly basic LiAlH₄.
-
Reduction of the Carbonyl: Finally, two more equivalents of hydride are required to reduce the resulting carboxylate to the primary alcohol.[10] Therefore, a minimum of 3-4 equivalents of LiAlH₄ is often necessary.
-
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water.[5] All glassware must be oven-dried, and anhydrous solvents (typically dry diethyl ether or THF) must be used. Any moisture will quench the reagent and drastically reduce the yield.
-
Difficult Workup: The workup of LiAlH₄ reactions involves quenching the excess reagent and hydrolyzing the aluminum alkoxide complex to liberate the alcohol product. This process forms aluminum salts that can precipitate and trap the product, making isolation difficult. A carefully controlled sequential addition of water and then aqueous NaOH or acid (the Fieser workup is a common procedure) is crucial for generating a granular precipitate that is easy to filter.
Question 5: Is there a more selective and user-friendly alternative to LiAlH₄ for this reduction?
Answer: Yes. Borane complexes, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂), are excellent alternatives.[11][12]
Why Borane is a Better Choice:
-
High Selectivity: Borane is known to selectively reduce carboxylic acids in the presence of many other functional groups, including halogens like iodine.[13] It is less likely to cause unwanted side reactions compared to LiAlH₄.
-
Milder Conditions: The reactions are typically run at room temperature or with gentle heating.
-
Easier Workup: The workup for borane reductions is generally much simpler than for LiAlH₄ reactions, often involving quenching with an alcohol (like methanol) followed by a standard aqueous extraction. This leads to easier product isolation and often a higher isolated yield.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | **Borane (BH₃•THF or BH₃•SMe₂) ** | Sodium Borohydride (NaBH₄) |
| Reactivity | Very High | High | Low |
| Reduces R-COOH? | Yes[14][15] | Yes[11][12] | No[6][7] |
| Selectivity | Low (reduces many functional groups)[9] | High (selective for acids/amides)[13] | High (selective for aldehydes/ketones) |
| Conditions | Strictly anhydrous ether or THF[5] | Anhydrous THF | Aqueous or alcoholic solutions |
| Workup | Complex, hazardous (forms Al salts) | Simple (quench with methanol) | Simple |
| Key Advantage | High power | High selectivity, easy workup | Safety, ease of use |
| Key Disadvantage | Low selectivity, difficult workup | Requires anhydrous conditions | Does not reduce carboxylic acids |
Part C: Purification and Characterization
Question 6: My crude product appears oily and is difficult to purify by recrystallization. What do you suggest?
Answer: this compound is a solid at room temperature, but crude products can often be oily due to residual solvent or impurities.
-
Silica Gel Chromatography: This is the most effective method for purifying this compound. A solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, should provide good separation of the product from nonpolar impurities and highly polar baseline material. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Aqueous Workup Check: Ensure your workup procedure effectively removed all inorganic salts. Sometimes, residual salts can interfere with crystallization. Washing the organic layer thoroughly with water and brine during extraction is important. If your product is water-soluble, you may be losing it during this phase.[16]
Experimental Protocols
Protocol 1: Borane Reduction of 3-Amino-5-iodobenzoic Acid (Recommended Method)
This protocol uses Borane-dimethyl sulfide complex, which is more stable and concentrated than the THF complex.[11]
Materials:
-
3-Amino-5-iodobenzoic acid
-
Borane-dimethyl sulfide complex (BMS, 10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), add 3-amino-5-iodobenzoic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Dissolution: Add anhydrous THF (approx. 10 mL per gram of acid) to the flask and stir to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Addition of BMS: Slowly add BMS (approx. 1.5-2.0 eq) dropwise via the dropping funnel over 30-60 minutes. Caution: Hydrogen gas evolution will occur. Ensure proper ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) can be applied if the reaction is slow.[12]
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous effervescence will be observed. Continue adding methanol until the gas evolution ceases.
-
Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Aromatic Compounds From Benzene - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 16. How To [chem.rochester.edu]
Technical Support Center: Purification of Crude (3-Amino-5-iodophenyl)methanol
Welcome to the technical support center for the purification of (3-Amino-5-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Understanding the Molecule and Its Challenges
This compound is a trifunctional molecule, possessing a primary aromatic amine, a benzyl alcohol, and an iodo-substituted benzene ring. This unique combination of functional groups presents specific purification challenges:
-
Amphipathic Nature: The presence of both polar (amino and hydroxyl) and non-polar (iodophenyl) moieties can lead to difficult extractions and unusual solubility profiles.
-
Basicity of the Amino Group: The primary amine is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor separation during column chromatography.
-
Potential for Oxidation: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.
-
Co-eluting Impurities: The synthesis of this compound, often via reduction of a corresponding nitro or carboxylic acid precursor, can result in impurities with similar polarities to the desired product.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. If you are synthesizing it by the reduction of 3-amino-5-iodobenzoic acid, common impurities include:
-
Unreacted Starting Material: Residual 3-amino-5-iodobenzoic acid.
-
Over-reduced Products: While less common with selective reducing agents, it's a possibility.
-
Impurities from Side Reactions: Depending on the reaction conditions, side reactions can occur.
If the synthesis involves the reduction of a nitro-precursor, you might encounter:
-
Partially Reduced Intermediates: Such as nitroso or hydroxylamino species, which can be colored.
-
Unreacted Nitro-compound: The starting nitro-substituted phenylmethanol.
Q2: My compound is streaking badly on the TLC plate. What can I do?
A2: Streaking, or tailing, on a silica gel TLC plate is a classic sign of a strong interaction between your basic amino compound and the acidic silica. To resolve this, you can:
-
Add a Basic Modifier to the Mobile Phase: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonium hydroxide into your eluent system.[1] This will neutralize the acidic sites on the silica and lead to more symmetrical spots.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina TLC plates for your analysis.
Q3: I'm losing a significant amount of my product during the aqueous work-up. How can I improve my extraction efficiency?
A3: The amphipathic nature of this compound can make liquid-liquid extractions inefficient. To improve your yield:
-
Adjust the pH: Before extracting with an organic solvent, basify the aqueous layer to a pH greater than 10 with a base like sodium hydroxide or sodium carbonate.[1] This deprotonates the ammonium salt (formed if the reaction was performed under acidic conditions), making the free amine more soluble in organic solvents like ethyl acetate or dichloromethane.[1]
-
Increase the Ionic Strength of the Aqueous Phase: Saturating the aqueous layer with sodium chloride (the "salting-out" effect) will decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[1]
-
Perform Multiple Extractions: Instead of one large volume extraction, perform 3-5 extractions with smaller volumes of the organic solvent to ensure complete removal of your product.[1]
Q4: My purified product is an oil and won't crystallize. What are my options?
A4: The inability to crystallize is often due to the presence of impurities that act as "oiling out" agents.[1]
-
Ensure High Purity: The crude product should be as pure as possible before attempting crystallization. It is often necessary to perform column chromatography first.[1]
-
Thoroughly Remove Solvents: Residual solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum.[1]
-
Experiment with Solvent Systems: The choice of solvent is critical. Good options for amino alcohols often include solvent pairs where the compound is soluble in one and poorly soluble in the other.[1] Common systems to try are ethyl acetate/hexanes, ethanol/water, or dichloromethane/heptane.[2]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems during the purification of this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield After Column Chromatography | Strong adsorption of the basic amine to the acidic silica gel. | 1. Modify the Mobile Phase: Add 0.1-1% triethylamine or ammonium hydroxide to your eluent to suppress the interaction with silica.[1] 2. Choose a Different Stationary Phase: Consider using neutral or basic alumina for your column.[1] 3. Dry Loading: If your compound has low solubility in the initial eluent, adsorb it onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to sharper bands.[1] |
| Co-elution of Impurities with the Product | Impurities have a similar polarity to this compound. | 1. Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. A common starting point for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. 2. Use a Different Stationary Phase: If silica gel fails to provide adequate separation, try alumina or a reversed-phase (C18) column. For reversed-phase, a mobile phase of acetonitrile and water would be a good starting point.[3] 3. Consider Derivatization: In challenging cases, you could temporarily protect the amine or alcohol to alter the polarity of your compound, allowing for better separation from the impurity. |
| Product Degradation During Purification | The compound may be sensitive to prolonged exposure to acidic or basic conditions, or light. | 1. Minimize Exposure to Harsh Conditions: If using acid or base in your purification, neutralize the solution as soon as the desired separation is achieved. 2. Work Efficiently: Do not leave the compound on a chromatography column for an extended period. 3. Protect from Light: Store the compound in an amber vial and minimize exposure to direct light, especially if you observe color changes. |
| Inconsistent TLC Rf Values | The composition of the mobile phase is not consistent, or the TLC chamber is not properly saturated. | 1. Use Fresh Solvents: Always use fresh, high-purity solvents for your mobile phase. 2. Ensure Chamber Saturation: Line the inside of your TLC chamber with filter paper saturated with the mobile phase to ensure the atmosphere is saturated with solvent vapors. This will lead to more reproducible Rf values. |
IV. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate this compound from acidic or neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Optional): If you have basic impurities to remove, extract the organic layer with 1M HCl. Your product, being basic, will move into the aqueous layer. Separate the layers. Then, basify the aqueous layer with 2M NaOH to pH > 10 and extract your product back into an organic solvent.
-
Basic Wash: To remove acidic impurities (like unreacted 3-amino-5-iodobenzoic acid), wash the organic layer with a saturated solution of sodium bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
This protocol is for the fine purification of this compound.
-
TLC Optimization: First, determine an optimal solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes, or methanol and dichloromethane. Add 0.5% triethylamine to the solvent system to prevent tailing. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase. Alternatively, use the dry loading method.[1]
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization
This protocol is for obtaining a highly crystalline, pure final product.
-
Solvent Screening: In small test tubes, test the solubility of your purified product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, hexanes) both at room temperature and upon heating. A good recrystallization solvent will dissolve your compound when hot but not when cold. Solvent pairs like ethanol/water or ethyl acetate/hexanes are often effective.[2][4]
-
Dissolution: In a flask, dissolve your compound in the minimum amount of the hot solvent (or the "good" solvent of a pair).
-
Crystallization:
-
For a single solvent system: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
For a solvent pair: While the solution of your compound in the "good" solvent is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.
V. Visualized Workflows
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for column chromatography issues.
VI. References
-
BenchChem Technical Support Center. (2025). Purification of 3-(2-Aminopropyl)benzyl alcohol. --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of iodoaromatic compounds. --INVALID-LINK--
-
BenchChem Application Notes. (2025). Iodination of Aromatic Compounds. --INVALID-LINK--
-
BenchChem Product Information. (n.d.). 3-Amino-5-iodobenzoic acid. --INVALID-LINK--
-
BenchChem Technical Support Center. (2025). Synthesis of 4-Aminobenzyl Alcohol. --INVALID-LINK--
-
Google Patents. (n.d.). Method for preparing iodo aromatic hydrocarbon. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. --INVALID-LINK--
-
Reddit. (2023). Go-to recrystallization solvent mixtures. --INVALID-LINK--
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. --INVALID-LINK--
-
Moldb. (n.d.). This compound. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. --INVALID-LINK--
-
Planar chromatography – an essential component of modern analysis. CAMAG. --INVALID-LINK--
-
SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Vidyasagar College for Women. --INVALID-LINK--
-
Advanced ChemBlocks. (n.d.). This compound 97.00%. --INVALID-LINK--
-
Methods in Developing Mobile Phase Condition for C18 Column. Cosmosil. --INVALID-LINK--
-
What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. --INVALID-LINK--
-
Column chromatography issue. Reddit. --INVALID-LINK--
-
IODINATION OF AROMATIC COMPOUNDS UNDER MILD AND SOLVENT-FREE CONDITIONS. Taylor & Francis Online. --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols. --INVALID-LINK--
-
Benzyl alcohol, o-amino-. Organic Syntheses. --INVALID-LINK--
-
BenchChem Technical Guide. (2025). Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol. --INVALID-LINK--
-
What is the best procedure to synthesize p-aminobenzyl alcohol?. ResearchGate. --INVALID-LINK--
-
Google Patents. (n.d.). Recrystallization method of high-selectivity pregabalin intermediate. --INVALID-LINK--
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. --INVALID-LINK--
-
Google Patents. (n.d.). Production of amino acid benzyl ester having high optical purity. --INVALID-LINK--
-
Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Publication Corporation. --INVALID-LINK--
-
3-Iodobenzoic acid. PubChem. --INVALID-LINK--
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. --INVALID-LINK--
-
Purification of Amino-Pyrazoles. Reddit. --INVALID-LINK--
-
2-Amino-5-iodobenzoic acid. CAS Common Chemistry. --INVALID-LINK--
-
2-Amino-5-iodobenzoic acid 97. Sigma-Aldrich. --INVALID-LINK--
-
3-Bromo-5-iodobenzoic acid 97. Sigma-Aldrich. --INVALID-LINK--
-
1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. PubMed. --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for the Iodination of 3-Aminobenzyl Alcohol
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the iodination of 3-aminobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. We will delve into the underlying chemical principles, provide detailed troubleshooting for common issues, and present actionable protocols to help you achieve optimal results in your synthesis.
Foundational Concepts: Understanding the Substrate and Reaction
The iodination of 3-aminobenzyl alcohol is a classic example of electrophilic aromatic substitution (SEAr).[1] The success of this reaction hinges on understanding the electronic nature of the substrate and selecting an appropriate iodinating agent.
1.1. The Challenge of Regioselectivity
3-Aminobenzyl alcohol possesses two activating, ortho-, para-directing groups: an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). The amino group is a significantly stronger activating group than the hydroxymethyl group. Consequently, the position of iodination is primarily dictated by the amino group, directing the incoming electrophile to the positions ortho and para to it (C2, C4, and C6).
This inherent electronic property makes achieving high regioselectivity for a single isomer the primary challenge. Without careful optimization, the reaction can yield a mixture of mono-iodinated (and potentially di-iodinated) products, complicating purification and reducing the yield of the desired isomer.
1.2. Mechanism: Electrophilic Aromatic Substitution (SEAr)
The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic iodine species (I⁺ or a polarized equivalent).[2] This generates a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the site of substitution, restoring the ring's aromaticity and yielding the final iodinated product.[2][3]
Because molecular iodine (I₂) is generally not electrophilic enough to react with many aromatic systems, an oxidizing agent or a more reactive iodine source is typically required to generate a potent electrophile.[1][4][5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the iodination of 3-aminobenzyl alcohol in a practical question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What's going wrong?
Answer: Low conversion is a frequent issue stemming from either insufficient electrophilicity of the iodinating agent or unintended deactivation of the substrate.
-
Cause 1: Low Reagent Reactivity. Molecular iodine (I₂) alone is often too weak to effectively iodinate the ring, even with two activating groups.[6][7]
-
Solution: Employ a more potent iodinating system.
-
N-Iodosuccinimide (NIS): This is often the reagent of choice. Its reactivity can be significantly enhanced by adding a catalytic amount of an acid like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).[8][9] The acid protonates NIS, creating a more powerful electrophilic iodine species.[1]
-
Iodine Monochloride (ICl): ICl is a highly effective reagent for iodinating anilines.[10] However, it is very reactive and moisture-sensitive, so use a fresh bottle and handle it under anhydrous conditions.[11]
-
In Situ Generation (NaI/NaOCl): Reacting sodium iodide with an oxidant like sodium hypochlorite (bleach) generates an electrophilic iodine species in the reaction mixture.[12][13] This can be a mild and cost-effective alternative.
-
-
-
Cause 2: Substrate Deactivation. The amino group is basic. In highly acidic conditions, it can be protonated to form an ammonium salt (-NH₃⁺). This ammonium group is a powerful deactivating, meta-directing group, which will shut down or drastically slow the desired reaction.
-
Solution: Carefully control the acidity. If using a strong acid catalyst with NIS, use only catalytic amounts (0.1-0.2 equivalents). For ICl reactions, which generate HCl, the addition of a non-nucleophilic base might be necessary if protonation becomes an issue.
-
Q2: I'm getting a mixture of isomers and di-iodinated products. How can I improve selectivity?
Answer: This is the most common challenge with this substrate due to the multiple activated positions. Controlling regioselectivity requires fine-tuning several reaction parameters.
-
Solution 1: Control Temperature. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) decreases the overall reaction rate. This often enhances the subtle energetic differences between the transition states leading to different isomers, thereby improving selectivity for the thermodynamically favored product.[11]
-
Solution 2: Adjust Stoichiometry. To minimize di-iodination, carefully control the stoichiometry of your iodinating agent. Use a 1:1 or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the iodinating agent relative to the 3-aminobenzyl alcohol.[11] Monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
Solution 3: Leverage Solvent Effects. The choice of solvent can have a profound impact on regioselectivity, particularly when using NIS.
-
For Para-selectivity: Polar aprotic solvents like DMSO or DMF can favor the formation of the para-iodinated isomer (4-iodo-3-aminobenzyl alcohol).[14]
-
For Ortho-selectivity: Less polar solvents like benzene or dichloromethane, especially in the presence of acetic acid, can dramatically shift the selectivity towards the ortho-isomers (2-iodo-3-aminobenzyl alcohol and 2-iodo-5-aminobenzyl alcohol).[14]
-
Q3: The reaction mixture turned dark brown or black, and I have a lot of tarry material. Why did my reaction decompose?
Answer: This indicates oxidation of your starting material. Anilines are notoriously easy to oxidize, especially under acidic or strongly oxidizing conditions, leading to the formation of polymeric, tarry byproducts.[15][16]
-
Solution 1: Use Milder Conditions. Avoid harsh reagents like I₂/HNO₃. NIS in a neutral solvent like acetonitrile is a much milder option than systems requiring strong acids.[8] The NaI/NaOCl system is also generally performed under mild conditions.[12]
-
Solution 2: Protect from Air and Light. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Some iodination reactions are also light-sensitive, so wrapping the flask in aluminum foil is good practice.
-
Solution 3: Lower the Temperature. As with selectivity, decomposition pathways are often accelerated at higher temperatures. Maintaining a low reaction temperature can suppress these unwanted side reactions.
Q4: How can I effectively purify my final product from the reaction mixture?
Answer: The product, containing both an amine and an alcohol, is quite polar, and you will likely have a mixture of isomers. This makes purification challenging.
-
Workup Procedure:
-
Quench Excess Iodine: After the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining I₂ or I⁺ species to colorless I⁻, simplifying purification.[1][17]
-
pH Adjustment: Add a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any acid catalysts and ensure the amino group of your product is in its free base form.
-
Extraction: Extract the product into an organic solvent. Due to the product's polarity, ethyl acetate is often more effective than less polar solvents like diethyl ether or dichloromethane. Perform multiple extractions to maximize recovery.[18]
-
-
Purification Method:
-
Column Chromatography: This is almost always necessary. Use silica gel as the stationary phase. A gradient elution with a solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol is typically effective for separating the isomers and removing baseline impurities.[18]
-
Data & Protocols
Comparative Table of Iodination Systems
| Iodinating System | Typical Solvent | Temp. (°C) | Typical Time | Major Products | Key Considerations |
| NIS / cat. TFA [8][19] | Acetonitrile, CH₂Cl₂ | 0 to RT | 1-16 h | Mixture of 2-, 4-, 6-iodo isomers | Good for moderate reactivity; acid can cause aniline protonation. |
| Iodine Monochloride (ICl) [11] | Glacial Acetic Acid, CH₂Cl₂ | -10 to RT | 0.5-2 h | Mixture of 2-, 4-, 6-iodo isomers | Highly reactive, moisture-sensitive. Can lead to over-iodination. |
| NaI / NaOCl [12][13] | Methanol, Water | 0 to RT | 1-3 h | Mixture of 2-, 4-, 6-iodo isomers | Mild, cost-effective. Requires careful control of NaOCl addition. |
| NIS / DMSO [14] | DMSO | RT | 2-6 h | Favors 4-iodo product | Excellent for directing para; DMSO can be difficult to remove. |
Recommended Experimental Protocol: Iodination using NIS
This protocol provides a general starting point. Optimization of solvent and temperature will be necessary to achieve desired regioselectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-aminobenzyl alcohol (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) to the stirred solution portion-wise over 15 minutes. For enhanced reactivity, a solution of trifluoroacetic acid (0.1 eq.) in the reaction solvent can be added before the NIS.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over several hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution and ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired iodinated isomer(s).
Visual Diagrams
General Experimental Workflow
Caption: General workflow for the iodination of 3-aminobenzyl alcohol.
Regioselectivity and Potential Side Reactions
Caption: Possible products and side reactions in the iodination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. idc-online.com [idc-online.com]
- 3. youtube.com [youtube.com]
- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. Iodination of anilines and phenols with 18-crown-6 supported ICl2− - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO1989001465A1 - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]
- 13. brainly.com [brainly.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method | CoLab [colab.ws]
- 16. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
Troubleshooting guide for (3-Amino-5-iodophenyl)methanol stability issues
Welcome to the technical support resource for (3-Amino-5-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during experimentation. Our approach is rooted in foundational chemical principles to provide not just solutions, but a deeper understanding of the molecule's behavior.
Guide Structure
This guide is structured as a series of questions you might encounter during your work. We will address:
-
Fundamental Stability Concerns: Proactive measures for storage and handling.
-
Visual Indicators of Degradation: What to do when you observe changes in your sample.
-
Analytical Troubleshooting: Identifying and characterizing impurities.
-
Mechanistic Insights: Understanding the "why" behind the degradation.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My previously white, solid this compound has developed a yellow or brownish tint. What is happening and is it still usable?
Answer:
The appearance of a yellow or brown color is a classic indicator of degradation, primarily due to the oxidation of the aromatic amine functional group. Aromatic amines are susceptible to air oxidation, a process often accelerated by light, which can lead to the formation of highly colored polymeric impurities.[1][2]
-
Causality: The amino group (-NH₂) on the phenyl ring is an electron-donating group, making the aromatic system electron-rich and thus more susceptible to oxidation. The initial step is often the formation of a radical cation, which can then couple with other molecules to form complex, colored structures like quinone-imines and other polymeric materials.[1][3][4]
-
Usability: The usability of the discolored reagent depends entirely on the tolerance of your experiment for impurities. For sensitive applications, such as quantitative assays, GMP synthesis, or kinetic studies, the presence of these impurities could be detrimental. For some initial synthetic explorations, a small degree of discoloration might be acceptable, but it is not recommended. It is always best practice to use a pure, colorless starting material.
Recommended Action:
-
Assess Purity: Before use, assess the purity of the discolored material using an appropriate analytical technique like HPLC or ¹H NMR (see FAQ 3 for details).
-
Consider Purification: If impurities are detected, you may consider recrystallization to purify the bulk material. However, this may not be feasible for small quantities.
-
Discard if Necessary: For critical applications, it is safest to discard the discolored reagent and use a fresh, properly stored batch.
FAQ 2: What are the ideal storage and handling conditions for this compound to ensure its long-term stability?
Answer:
This compound is sensitive to three main environmental factors: oxygen, light, and heat .[2] Proper storage and handling are therefore critical to prevent degradation. The molecule contains both an aromatic amine and an iodo-substituent, making it susceptible to both oxidation and photolytic C-I bond cleavage.[5][6][7]
Table 1: Recommended Storage & Handling Protocols
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal degradation and oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aromatic amine.[8][9][10] |
| Light | Amber vial or protect from light | The Carbon-Iodine bond is labile and can undergo photolysis (cleavage by light), leading to deiodination and the formation of radical species.[5] Aromatic amines can also be light-sensitive.[7] |
| Moisture | Tightly sealed container with desiccant | Minimizes moisture, which can participate in certain degradation pathways. |
Experimental Protocol: Proper Handling of this compound
-
Inert Atmosphere Transfer: When weighing or transferring the solid, it is best practice to do so in a glove box or under a positive pressure of an inert gas (e.g., argon or nitrogen) to minimize exposure to air.
-
Solution Preparation: Prepare solutions using de-gassed (sparged with inert gas) solvents. This removes dissolved oxygen which can cause degradation in solution.
-
Short-Term Storage of Solutions: If solutions must be stored, even for a short period, they should be kept refrigerated, protected from light, and blanketed with an inert gas.
-
Use of Specialized Equipment: For handling air-sensitive reagents, consider using specialized glassware such as Schlenk flasks or Sure/Seal™ bottles.[8][9][11]
FAQ 3: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis. What could this impurity be?
Answer:
The appearance of new peaks in your chromatogram indicates the formation of degradation products or impurities. Given the structure of this compound, there are three primary degradation pathways that could lead to distinct impurities.
Potential Impurities and Their Identification:
Table 2: Potential Impurities and Analytical Signatures
| Potential Impurity | Structure | Expected m/z [M+H]⁺ | Polarity Change (vs. Parent) | Plausible Cause |
| (3-Aminophenyl)methanol | C₇H₉NO | 124.07 | More Polar | Deiodination: Loss of iodine atom due to light exposure or acidic conditions.[5] |
| 3-Amino-5-iodobenzaldehyde | C₇H₆INO | 247.95 | Less Polar | Oxidation: Oxidation of the primary benzylic alcohol to an aldehyde. |
| (3-Amino-5-iodophenyl)methanimine | C₇H₇IN | 247.97 | Less Polar | Oxidation/Rearrangement: Potential product from amine oxidation. |
| Dimerization/Polymerization Products | Complex | > 498 | Significantly Less Polar | Oxidation: Radical coupling of the aromatic amine.[1][4] Often results in broad, poorly resolved peaks and discoloration. |
Experimental Protocol: Analytical Troubleshooting by HPLC
-
Method Setup:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes. This will help resolve both polar and non-polar impurities.
-
Detection: UV detector at 254 nm and 280 nm. A PDA detector is ideal to compare UV spectra.
-
Mass Spectrometer: Use an ESI source in positive ion mode to confirm the mass of the parent compound and any impurities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the suspect material in a suitable solvent (e.g., Methanol or Acetonitrile).[12] Ensure complete dissolution.
-
Prepare a control sample using a fresh, high-purity batch of this compound if available.
-
-
Analysis:
-
Inject both the control and the suspect sample.
-
Compare the chromatograms. Look for new peaks in the suspect sample.
-
Use the MS data to identify the mass of the new peaks and compare them to the potential impurities listed in Table 2.
-
The deiodinated product, being more polar, will likely elute earlier than the parent compound in a reverse-phase system. Oxidized and dimerized products, being less polar, will likely elute later.
-
FAQ 4: Can the pH of my reaction mixture or solvent affect the stability of this compound?
Answer:
Yes, pH can have a significant effect on both the stability and solubility of this compound. The molecule has a basic amino group, which will be protonated under acidic conditions.
-
Acidic Conditions (Low pH):
-
Solubility: Protonation of the amino group to form an ammonium salt (-NH₃⁺) will generally increase aqueous solubility.
-
Stability: While protonation can protect the amine from oxidation, strongly acidic conditions may promote other degradation pathways. Some studies have shown that dehalogenation of iodo-aromatic compounds can be influenced by acidic mobile phase additives in LC/MS.[5]
-
-
Neutral Conditions (pH ~7):
-
The compound is likely most stable at a neutral pH, balancing the risks of amine oxidation (more prevalent at higher pH) and other acid-catalyzed degradation.
-
-
Alkaline Conditions (High pH):
References
- 1. 368435-46-5 | this compound - Moldb [moldb.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. dl.edi-info.ir [dl.edi-info.ir]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. methanol.org [methanol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Oxidation in (3-Amino-5-iodophenyl)methanol
Welcome to the technical support center for (3-Amino-5-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Our goal is to provide you with in-depth technical knowledge and practical, field-tested solutions to prevent its oxidative degradation, ensuring the integrity of your experiments and the quality of your final products.
I. Understanding the Instability of this compound
This compound is a trifunctional aromatic compound, and its susceptibility to oxidation is primarily attributed to two of its functional groups: the benzylic alcohol and the aromatic amine. The presence of the electron-donating amino group can increase the electron density of the aromatic ring, potentially making the benzylic alcohol more susceptible to oxidation.
The primary and most common degradation pathway is the oxidation of the benzylic alcohol.[1][2][3] This oxidation can occur in two steps: first to the corresponding aldehyde, 3-amino-5-iodobenzaldehyde, and with more aggressive oxidants or prolonged exposure, further to 3-amino-5-iodobenzoic acid.[4] While the aromatic amine can also undergo oxidation, typically forming colored impurities, the benzylic alcohol is generally more labile under standard storage and handling conditions.[5][6]
The presence of iodine on the aromatic ring also adds a layer of complexity, as iodinated compounds can be sensitive to light and may participate in free-radical reactions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the stability of this compound.
Q1: What are the first signs of degradation in my sample of this compound?
A1: The most common initial sign of oxidation is a change in color of the solid material, often from an off-white or light tan to a darker brown or reddish hue. This is typically due to the formation of oxidized species from the aromatic amine. In solution, you might observe a similar color change. On an analytical level, the appearance of new peaks in your HPLC chromatogram, corresponding to the aldehyde and potentially the carboxylic acid, is a definitive indicator of degradation.
Q2: I need to handle this compound for my reaction. What is the single most important precaution to take?
A2: The most critical step is to minimize its exposure to atmospheric oxygen. This can be achieved by working under an inert atmosphere, such as nitrogen or argon. Even brief exposure to air, especially in the presence of light or elevated temperatures, can initiate the oxidation process.
Q3: Can I use antioxidants to stabilize my this compound?
A3: Yes, the use of antioxidants can be an effective strategy, particularly for long-term storage or when the compound is in solution. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Vitamin E (alpha-tocopherol) are commonly used in the pharmaceutical industry to prevent oxidative degradation of sensitive compounds.[7][8][9][10] However, it is crucial to ensure the chosen antioxidant is compatible with your downstream applications and does not interfere with your chemistry. For example, in radiopharmaceutical synthesis, any additive must be carefully considered for its potential to interact with the radiolabeling process.
Q4: My this compound is stored in the freezer. Is that sufficient to prevent oxidation?
A4: While low temperatures significantly slow down the rate of chemical reactions, including oxidation, it is not a complete solution on its own. For long-term stability, it is essential to combine cold storage (2-8°C is often recommended) with an inert atmosphere and protection from light.[11]
III. Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the handling and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solid Compound | Exposure to air and/or light during storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed, amber vial backfilled with nitrogen or argon. 2. Inert Handling: When weighing or transferring the solid, do so in a glovebox or under a positive pressure of inert gas. |
| Appearance of Impurity Peaks in HPLC | Oxidation of the benzylic alcohol to the aldehyde or carboxylic acid. | 1. Implement Inert Atmosphere Techniques: For all manipulations, especially in solution, use Schlenk line techniques or a glovebox. 2. Degas Solvents: Before dissolving the compound, thoroughly degas your solvents by sparging with nitrogen or argon, or by using freeze-pump-thaw cycles. 3. Consider Antioxidants: For solutions that will be stored or used over an extended period, consider adding a small amount (e.g., 0.01-0.1%) of a compatible antioxidant like BHT. |
| Inconsistent Reaction Yields | Degradation of the starting material leading to lower effective concentration. | 1. Purity Check: Before starting your reaction, confirm the purity of your this compound using HPLC or NMR. 2. Fresh is Best: Use freshly opened or recently purified material whenever possible. 3. Strict Air-Free Reaction Setup: Ensure your reaction vessel is properly dried and purged with an inert gas before adding the compound. |
| Formation of Colored Byproducts in Reaction Mixture | Oxidation of the aromatic amine moiety, potentially catalyzed by reaction conditions or reagents. | 1. Reagent Compatibility: Evaluate your reaction conditions. Strong oxidizing agents should be avoided unless they are part of the intended transformation. Certain metal catalysts can also promote amine oxidation. 2. pH Control: The stability of aromatic amines can be pH-dependent. Buffering your reaction mixture may help to minimize this side reaction. |
IV. Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Vial Selection: Use an amber glass vial with a PTFE-lined cap to protect the compound from light.
-
Inert Atmosphere: Place the vial in a glovebox or use a Schlenk line. If using a Schlenk line, evacuate and backfill the vial with dry nitrogen or argon three times.
-
Transfer: Quickly transfer the solid this compound into the prepared vial.
-
Sealing: Securely seal the vial under a positive pressure of the inert gas.
-
Storage: Store the vial in a refrigerator at 2-8°C.
Protocol 2: Preparation of a Stabilized Solution of this compound
-
Solvent Degassing: Take your desired solvent (e.g., anhydrous DMF, DMSO, or acetonitrile) and degas it by sparging with nitrogen or argon for at least 30 minutes.
-
Vessel Preparation: Use a flame-dried or oven-dried flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with an inert gas.
-
Antioxidant Addition (Optional): If desired, add a small amount of an antioxidant like BHT to the degassed solvent.
-
Dissolution: Under a positive pressure of inert gas, add the this compound to the solvent and stir until dissolved.
-
Storage: Store the solution under an inert atmosphere in a sealed, light-protected container at the appropriate temperature.
Protocol 3: HPLC Method for Monitoring Oxidation
This method can be used to separate this compound from its primary oxidation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Expected Elution Order: 3-amino-5-iodobenzoic acid (most polar, earliest elution), followed by this compound, and then 3-amino-5-iodobenzaldehyde (least polar, latest elution).
V. Visualizing the Degradation and Prevention Workflow
Caption: Primary oxidative degradation pathway.
Caption: Decision workflow for handling the compound.
VI. References
-
Chapter 3. (n.d.). Shodhganga. Retrieved from --INVALID-LINK--
-
3-Iodo-5-nitrobenzaldehyde | 1261752-40-2. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
a) Time course for the oxidative coupling of benzyl alcohol and aniline... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon. Retrieved from --INVALID-LINK--
-
Oxidation of various benzyl halides, benzyl alcohols and aniline deriva... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Park, J., Seo, J. A., & Cheon, C. H. (2020). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Bulletin of the Korean Chemical Society, 41(10), 968-971.
-
Reddy, T. S., Kumar, A., & Kant, R. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 3(12), 1258-1262.
-
Reddy, T. S., Kumar, A., & Kant, R. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemCatChem, 6(12), 3360-3364.
-
Li, Z., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18435-18441.
-
Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138.
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
5-Iodo-2-(methylamino)benzaldehyde. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--
-
[Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E]. (1986). Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 182(5), 375-383.
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2015). Journal of Toxicology, 2015, 849534.
-
Lee, J. H., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceutics, 16(5), 659.
-
Alcohol oxidation. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Moldb. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--
-
Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
de Oliveira, G. G., et al. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56.
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Journal of Pharmaceutical Sciences & Research, 8(7), 604-617.
-
Kontogiorgis, C. A., et al. (2006). New Analogues of Butylated Hydroxytoluene as Anti-Inflammatory and Antioxidant Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 417-424.
-
Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2015). Journal of Toxicology, 2015, 849534.
-
Cha, Y. N., & Heine, H. S. (1982). Comparative effects of antioxidants on enzymes involved in glutathione metabolism. Cancer Research, 42(7), 2609-2615.
-
Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
This compound 97.00%. (n.d.). Advanced ChemBlocks. Retrieved from --INVALID-LINK--
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2017). Critical Reviews in Environmental Science and Technology, 47(20), 1851-1887.
-
Production process of 2-amino-3,5-dibromobenzaldehyde. (n.d.). Patsnap. Retrieved from --INVALID-LINK--
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. New analogues of butylated hydroxytoluene as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of antioxidants on enzymes involved in glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
Common impurities in commercial (3-Amino-5-iodophenyl)methanol
Welcome to the technical support center for commercial (3-Amino-5-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impurities in this crucial synthetic intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and success of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your work with this compound, linking them to potential underlying impurity issues.
Q1: My reaction yield is consistently lower than expected when using this compound. What could be the cause?
A1: Lower than expected yields can often be attributed to the presence of unreacted starting materials or process-related impurities in your batch of this compound. The most common synthetic routes to this compound involve the reduction of a corresponding nitro compound or carboxylic acid. Therefore, residual amounts of 3-amino-5-iodobenzoic acid or 3-iodo-5-nitrophenyl)methanol can compete in subsequent reactions or inhibit your catalyst.
Causality: If your downstream reaction involves the amine or alcohol functional group, the presence of a carboxylic acid impurity can neutralize reagents or catalysts, particularly if they are basic in nature. Nitro-containing impurities can interfere with reactions sensitive to oxidizing conditions or those involving catalysts that can be poisoned by nitro groups.
Troubleshooting Steps:
-
Purity Assessment: First, verify the purity of your commercial this compound using HPLC or ¹H NMR spectroscopy.
-
Acid-Base Extraction: If you suspect the presence of acidic impurities like 3-amino-5-iodobenzoic acid, you can perform a simple acid-base extraction on your starting material before use. Dissolve the material in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
-
Chromatographic Purification: For a more thorough purification, column chromatography can be employed.
Q2: I am observing unexpected side products in my reaction. Could impurities in this compound be the culprit?
A2: Yes, the formation of unexpected side products is a classic indicator of reactive impurities. Depending on the synthetic route used by the manufacturer, several impurities could be present. A likely candidate is the corresponding aldehyde, 3-amino-5-iodobenzaldehyde , if the methanol functionality was introduced via reduction.
Causality: Aldehydes are highly reactive functional groups that can participate in a variety of side reactions, such as imine formation with the amino group of another molecule of your starting material or your desired product, or undergo aldol-type condensations under basic conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected side products.
Q3: My purified product is showing coloration, even after chromatography. Why might this be happening?
A3: The development of color in aromatic amines is often due to the formation of colored oxidation products.[1] The amino group in this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities. The primary colored impurities are often quinone-like structures formed from the oxidation of the aniline moiety.
Causality: Aromatic amines can undergo oxidative coupling to form colored polymeric materials. Even trace amounts of these highly conjugated systems can impart significant color to your sample.
Preventative Measures and Solutions:
-
Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8°C is recommended).[2]
-
Handling: When weighing and handling the material, try to minimize its exposure to air.
-
Purification: If your material has already developed a color, you may be able to remove the colored impurities by recrystallization with the addition of a small amount of a reducing agent like sodium dithionite or by passing a solution of the compound through a short plug of activated carbon or silica gel.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the quality and handling of commercial this compound.
Q4: What are the most common impurities in commercial this compound and where do they come from?
A4: The common impurities are typically related to the synthetic process used for its manufacture. Based on logical retrosynthetic analysis, here are the likely impurities and their origins:
| Impurity Name | Chemical Structure | Likely Origin |
| 3-Amino-5-iodobenzoic acid | C₇H₆INO₂ | Incomplete reduction of the carboxylic acid precursor. |
| (3-Iodo-5-nitrophenyl)methanol | C₇H₆INO₃ | Incomplete reduction of the nitro group precursor. |
| 3-Amino-5-iodobenzaldehyde | C₇H₆INO | Incomplete reduction of the aldehyde precursor or over-oxidation of the alcohol. |
| Starting Materials | Varies | Unreacted precursors from the specific synthetic route. |
| Residual Solvents | Varies | Solvents used in the final purification/crystallization step (e.g., ethanol, ethyl acetate).[1] |
| Oxidation Products | Complex | Degradation of the final product upon exposure to air/light.[1] |
Impurity Formation Pathway Diagram:
Caption: Potential impurity formation pathways.
Q5: How can I quantitatively analyze the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the purity of this compound and its organic impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[3][4]
Protocol: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
This method should provide good separation of the main component from more polar impurities (which will elute earlier) and less polar impurities (which will elute later). For structural elucidation of unknown impurities, hyphenated techniques like LC-MS are invaluable.[5]
Q6: What is the best way to purify commercial this compound if it doesn't meet my purity requirements?
A6: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system would be one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[6] Ethanol or a mixture of ethyl acetate and hexanes are good starting points for solvent screening.
-
Column Chromatography: For separating impurities with similar polarity to the main compound, column chromatography is the preferred method.[6] Due to the basic nature of the amino group, using silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can prevent tailing and improve separation.[7] Alternatively, amine-functionalized silica gel can be used.[7]
-
Acid-Base Extraction: As mentioned in Q1, this is a simple and effective way to remove acidic or basic impurities. For removing acidic impurities, dissolve the compound in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., 1 M NaHCO₃). To remove other basic impurities, one could dissolve the compound in a dilute aqueous acid, wash with an organic solvent to remove neutral and acidic impurities, and then basify the aqueous layer and extract the purified product.[8]
References
- 1. veeprho.com [veeprho.com]
- 2. This compound [myskinrecipes.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. m.youtube.com [m.youtube.com]
Overcoming poor regioselectivity in (3-Amino-5-iodophenyl)methanol synthesis
Technical Support Center: Synthesis of (3-Amino-5-iodophenyl)methanol
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry and the synthesis of radiopharmaceuticals.[1] However, its synthesis presents a classic chemical challenge: controlling regioselectivity during electrophilic aromatic substitution. The starting material, 3-aminobenzyl alcohol, contains two activating, ortho, para-directing groups.[2][3] Direct iodination attempts often result in a complex mixture of isomers, with low yields of the desired product.
This guide provides a comprehensive troubleshooting framework and validated protocols to overcome these challenges. We will explore the underlying chemical principles and offer step-by-step solutions to guide researchers toward a successful, highly regioselective synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does direct iodination of 3-aminobenzyl alcohol produce a mixture of isomers instead of the desired 3-amino-5-iodo product?
A1: The outcome of an electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the benzene ring. In 3-aminobenzyl alcohol, both the amino (-NH₂) group and the hydroxymethyl (-CH₂OH) group are activating and direct incoming electrophiles to the ortho and para positions.
-
Amino Group (-NH₂): This is a very powerful activating ortho, para-director due to its ability to donate electron density to the ring through resonance.[4]
-
Hydroxymethyl Group (-CH₂OH): This is a weakly activating ortho, para-director.
The powerful directing effect of the amino group dominates, leading the iodine electrophile (I⁺) primarily to the positions ortho and para to it (C2, C4, and C6). The desired C5 position is meta to both groups and is therefore electronically disfavored.
Caption: Competing directing effects in direct iodination.
Q2: How can the directing effect of the amino group be altered to favor iodination at the C5 position?
A2: The key is to temporarily convert the strongly activating, ortho, para-directing amino group into a deactivating, meta-directing group. This is effectively achieved by protonating the amine in a strongly acidic medium.
When the amino group (-NH₂) is protonated, it forms the anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing due to the positive charge on the nitrogen, which deactivates the ring towards electrophilic attack. More importantly, it directs incoming electrophiles to the meta position. With the C3 position occupied by the hydroxymethyl group, the anilinium ion at C1 will direct the iodine to the C5 position.
Caption: Workflow for regioselective C5-iodination.
Troubleshooting Guide
This section addresses common issues encountered when implementing the meta-directing anilinium strategy.
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| No reaction or very low conversion after adding the iodinating agent. | 1. Deactivated Ring: The anilinium ion (-NH₃⁺) strongly deactivates the ring, making it less nucleophilic. Molecular iodine (I₂) is a weak electrophile and may not be sufficient to react.[5] 2. Insufficient Acid: The amino group may not be fully protonated, leading to a mixture of directing effects. | Use a stronger iodinating system. An oxidizing agent is required to generate a more potent electrophilic iodine species (I⁺). A common and effective system is Iodine (I₂) combined with an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide (H₂O₂).[6] Ensure sufficient acid. Use at least one equivalent of a strong acid (e.g., H₂SO₄) relative to the 3-aminobenzyl alcohol. |
| Significant amounts of di-iodinated products are forming. | 1. Excess Iodinating Agent: Using more than one equivalent of the iodinating reagent can lead to a second iodination on the deactivated ring. 2. High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the deactivation barrier for a second substitution. | Maintain strict stoichiometry. Use 1.0 to 1.05 equivalents of the limiting iodinating reagent. Control the temperature. The reaction should be run at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. Monitor progress closely by TLC. |
| The reaction mixture turns dark purple/black and complex. | 1. Oxidation of the Substrate: The amino alcohol is susceptible to oxidation, especially under harsh acidic and oxidizing conditions. 2. Iodine Sublimation/Decomposition: At higher temperatures, iodine can sublime or the reaction can become uncontrolled. | Control the rate of addition. Add the iodinating agent solution dropwise to the substrate solution at a low temperature (0-5 °C) to manage the exothermic nature of the reaction. Use an appropriate solvent. Solvents like ethanol or acetic acid can help dissipate heat and maintain a homogeneous solution. |
| Difficulty isolating the product during workup. | Amphoteric Nature: The product contains both a basic amino group and an acidic (phenolic-like) alcohol. It can be soluble in both acidic and basic aqueous layers. | Careful pH adjustment. During the aqueous workup, carefully adjust the pH to the isoelectric point of the molecule (typically near neutral, pH 7-8) to minimize its solubility in the aqueous phase before extraction with an organic solvent like ethyl acetate. |
Validated Experimental Protocol
This protocol details the regioselective synthesis of this compound via the anilinium salt strategy.
Materials:
-
3-Aminobenzyl alcohol (1.0 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Concentrated Sulfuric Acid (H₂SO₄, 1.1 eq)
-
Iodine (I₂, 0.5 eq)
-
Iodic Acid (HIO₃, 0.4 eq)
-
Deionized Water
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution and Protonation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzyl alcohol (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, add concentrated sulfuric acid (1.1 eq) dropwise while stirring. Maintain the temperature below 10 °C. Stir for 15 minutes to ensure complete formation of the anilinium salt.
-
-
Preparation of Iodinating Agent:
-
In a separate beaker, dissolve iodic acid (0.4 eq) in a minimal amount of water. Add iodine (0.5 eq) and stir until a homogeneous dark solution is formed. Note: This combination generates the active electrophilic iodine species.
-
-
Iodination Reaction:
-
Add the iodinating solution dropwise to the cold anilinium salt solution over 20-30 minutes. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly add saturated sodium thiosulfate solution until the dark iodine color disappears, resulting in a pale yellow or colorless mixture.
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
References
Technical Support Center: Debugging Failed Reactions Involving 3-amino-5-iodobenzyl alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for reactions involving 3-amino-5-iodobenzyl alcohol. The unique trifunctional nature of this molecule—possessing a nucleophilic amino group, a reactive aryl iodide, and a primary benzyl alcohol—presents distinct challenges in chemical synthesis. This resource is designed to help you navigate these complexities and successfully achieve your desired transformations.
Understanding the Reactivity of 3-amino-5-iodobenzyl alcohol
3-amino-5-iodobenzyl alcohol is a versatile building block, but its functional groups can interfere with one another or with the desired reaction pathway. The aryl iodide is highly reactive in palladium-catalyzed cross-coupling reactions, generally more so than corresponding aryl bromides or chlorides.[1] However, the electron-donating amino group can influence this reactivity and also act as a competing nucleophile or a ligand for the metal catalyst. The benzyl alcohol can undergo oxidation or act as a nucleophile under certain conditions.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.)
Palladium-catalyzed cross-coupling reactions are common applications for aryl iodides. However, the presence of the amino and alcohol groups in 3-amino-5-iodobenzyl alcohol can lead to complications.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 3-amino-5-iodobenzyl alcohol is giving low to no yield of the desired product. What are the likely causes?
A1: Low or no yield in a Suzuki coupling with this substrate can stem from several issues:
-
Catalyst Inhibition/Deactivation: The primary amino group of your starting material can coordinate with the palladium catalyst, inhibiting its activity.[2] This is a common issue with aminophenyl halides. The formation of palladium black is a visual indicator of catalyst decomposition.[3]
-
Side Reactions of the Amino Group: The amino group can compete as a nucleophile, potentially leading to undesired side products.
-
Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.[4]
-
Ineffective Base: The base may not be optimal for the specific catalyst system or may be causing degradation of your starting material or product.[2]
Q2: I am observing significant amounts of de-iodinated starting material (3-aminobenzyl alcohol) in my reaction mixture. Why is this happening and how can I prevent it?
A2: De-iodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by:
-
β-Hydride Elimination: If there are sources of β-hydrides in the reaction (e.g., from certain ligands or reagents), this pathway can compete with the desired reductive elimination.[5]
-
Reaction with Water or Other Protic Sources: Trace amounts of water in your reaction can lead to the protonolysis of the organopalladium intermediate.
To minimize de-iodination, ensure you are using anhydrous solvents and reagents and that your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Q3: Should I protect the amino and/or alcohol groups on 3-amino-5-iodobenzyl alcohol before attempting a cross-coupling reaction?
A3: Yes, protecting one or both of these groups is often a crucial step for successful cross-coupling.[6][7]
-
Amino Group Protection: Converting the nucleophilic amine to a less reactive carbamate (e.g., Boc or Cbz) can prevent catalyst inhibition and side reactions.[6]
-
Alcohol Group Protection: While the benzyl alcohol is less likely to interfere directly in many cross-coupling reactions, it can be oxidized under certain conditions. If you are using an oxidizing reagent or if your reaction conditions are harsh, protecting the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether is advisable.[3]
An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting the other.[6] For example, a Boc-protected amine can be deprotected under acidic conditions, while a TBDMS-protected alcohol is removed with fluoride ions.
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
Experimental Protocol: Screening Protecting Groups
Objective: To determine the optimal protecting group strategy for the Suzuki coupling of 3-amino-5-iodobenzyl alcohol.
Materials:
-
3-amino-5-iodobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Benzyl chloroformate (CbzCl)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Your desired boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system for Suzuki (e.g., Toluene/Ethanol/Water)
Procedure:
-
Preparation of Protected Substrates:
-
Boc-protected amine: Dissolve 3-amino-5-iodobenzyl alcohol (1 eq.) in DCM. Add TEA (1.2 eq.) and Boc₂O (1.1 eq.). Stir at room temperature until TLC indicates complete consumption of the starting material. Work up by washing with water and brine, then purify by column chromatography.
-
TBDMS-protected alcohol: Dissolve 3-amino-5-iodobenzyl alcohol (1 eq.) in DCM. Add TEA (1.2 eq.) and TBDMSCl (1.1 eq.). Stir at room temperature until completion. Work up and purify as above.
-
Doubly protected: Perform the Boc protection first, purify the product, and then perform the TBDMS protection on the Boc-protected intermediate.
-
-
Parallel Suzuki Coupling Reactions:
-
Set up four parallel reactions:
-
Unprotected 3-amino-5-iodobenzyl alcohol
-
Boc-protected substrate
-
TBDMS-protected substrate
-
Doubly protected substrate
-
-
In separate, oven-dried flasks under an inert atmosphere, add the aryl iodide (1 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., 5 mol%), and base (2 eq.).
-
Add the degassed solvent system.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
-
Analysis:
-
Compare the reaction progress and yield of the desired product in each of the four reactions to determine the most effective protection strategy.
-
Part 2: Troubleshooting Nucleophilic Substitution and Other Reactions
Beyond cross-coupling, you may be using 3-amino-5-iodobenzyl alcohol in other transformations where its functional groups can lead to unexpected outcomes.
Frequently Asked Questions (FAQs)
Q4: I am trying to perform a reaction at the benzylic alcohol (e.g., oxidation or conversion to a leaving group), but I am getting a complex mixture of products. What is happening?
A4: The amino group is likely interfering.
-
Oxidation Reactions: Many common oxidizing agents will also oxidize the amino group. For a selective oxidation of the alcohol to the aldehyde, consider milder reagents like manganese dioxide (MnO₂) or a Swern or Dess-Martin periodinane oxidation, although the latter may still affect the amine. Protection of the amino group is highly recommended before attempting oxidation of the alcohol.
-
Conversion to a Leaving Group: Reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) will react readily with the amino group. You must protect the amine before attempting to activate the alcohol.
Q5: My attempt to perform a nucleophilic aromatic substitution (SNAᵣ) on the aryl iodide is failing. Why isn't it working?
A5: The aryl iodide in 3-amino-5-iodobenzyl alcohol is not activated towards traditional SNAr reactions. SNAr typically requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate. The amino group is electron-donating, which deactivates the ring for this type of reaction. For C-N or C-O bond formation at this position, a palladium-catalyzed Buchwald-Hartwig amination or etherification is the more appropriate method.[5]
Q6: Can 3-amino-5-iodobenzyl alcohol undergo self-reaction or polymerization?
A6: Yes, under certain conditions, self-reaction is a possibility.
-
Under basic conditions: The alcohol can be deprotonated to form an alkoxide, which can then displace the iodide on another molecule in a Williamson-ether-synthesis-like reaction, leading to oligomers or polymers.[8]
-
Under acidic conditions: The benzyl alcohol can be protonated to form a good leaving group (water), generating a benzylic carbocation that can be attacked by the amino group of another molecule.
To avoid these side reactions, use mild reaction conditions and avoid strong acids or bases when possible. If harsh conditions are necessary, protection of one or both functional groups is essential.
Data Summary: Common Protecting Groups
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, NaOH) | Strong acid (e.g., TFA, HCl) |
| Amino | Carboxybenzyl | Cbz | CbzCl, base | Catalytic hydrogenation (H₂, Pd/C) |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole or TEA | Fluoride source (e.g., TBAF), acid |
| Alcohol | Benzyl | Bn | BnBr, NaH | Catalytic hydrogenation (H₂, Pd/C) |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of (3-Amino-5-iodophenyl)methanol Purity
Introduction: (3-Amino-5-iodophenyl)methanol (CAS No. 368435-46-5) is a critical intermediate in medicinal chemistry and the synthesis of various pharmaceutical agents, including radiopharmaceuticals for medical imaging.[1] Its molecular structure, featuring an aromatic amine, a primary alcohol, and an iodine substituent, presents a unique analytical challenge.[2][3] In the landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Impurities, even at trace levels, can impact the stability, toxicity, and therapeutic effect of the final Active Pharmaceutical Ingredient (API).[4][5]
This guide provides an in-depth comparison of analytical methodologies for the robust validation of this compound purity. We will move beyond procedural lists to explore the scientific rationale behind method selection, offering field-proven insights into creating a self-validating, comprehensive analytical package that meets stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[6][7]
Chapter 1: The Analytical Profile: Understanding the Molecule and Its Potential Impurities
The first principle of robust analysis is to understand the analyte. This compound is a crystalline solid with a molecular weight of 249.05 g/mol .[1][2] Its functional groups dictate its reactivity and potential impurity profile. Potential impurities can arise from various stages of the manufacturing process and degradation pathways:[4]
-
Starting Material Residues: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Isomers (e.g., 2-amino or 4-amino variants), products of over- or under-iodination, or results of side reactions.
-
Degradation Products: Oxidation of the amino or alcohol group, or de-iodination.
A successful validation strategy must employ a combination of techniques capable of separating, identifying, and quantifying these diverse species.
Chapter 2: The Primary Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For non-volatile, polar organic molecules like our subject compound, RP-HPLC is the undisputed gold standard for purity and impurity quantification.[8] Its high resolution, sensitivity, and robustness make it the central pillar of any purity validation.
The Causality Behind the Method:
-
Why RP-HPLC? The combination of a non-polar stationary phase (like C18) and a polar mobile phase is ideal for retaining and separating this compound and its likely impurities, which will have varying polarities.
-
Why a Diode Array Detector (DAD)? A DAD provides multi-wavelength detection and, critically, generates UV spectra for each peak. This allows for "peak purity" analysis, a self-validating check to see if a chromatographic peak consists of a single component. This is essential for ensuring that no impurity is co-eluting with the main peak.
-
Why a Buffered Mobile Phase? The amino group on the benzene ring has a pKa, meaning its charge state will change with pH. A buffered mobile phase (e.g., using a phosphate or acetate buffer) is crucial to maintain a consistent pH, ensuring reproducible retention times and peak shapes.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point, designed for validation according to ICH Q2(R1) guidelines.[9][10]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: DAD, 220 nm for quantification, with spectral scanning from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Data Presentation: HPLC Method Performance
| Validation Parameter | Typical Acceptance Criteria (ICH Q2) | Performance Result |
| Specificity | No interference from placebo/impurities | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range | 80-120% of test concentration | LOQ to 150% of target |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0% | 0.45% |
| Intermediate: ≤ 2.0% | 1.10% | |
| Limit of Detection (LOD) | Reportable (e.g., S/N ≥ 3) | 0.01% |
| Limit of Quantitation (LOQ) | Reportable (e.g., S/N ≥ 10) | 0.03% |
Chapter 3: Orthogonal Confirmation: GC-MS and Thermal Analysis
Relying on a single method is poor scientific practice. Orthogonal methods, which rely on different chemical or physical principles, provide a much higher degree of confidence in the final purity value.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for identifying and quantifying volatile and semi-volatile impurities.[8] For aromatic amines, it offers high sensitivity.[11][12]
-
Why it's Orthogonal: The separation is based on volatility and boiling point in the gas phase, a fundamentally different principle from liquid-phase partitioning in HPLC.
-
Causality of Choice: This method is particularly useful for detecting residual synthesis solvents or low molecular weight, less polar by-products that might elute early or be hidden in the solvent front of an HPLC chromatogram. The mass spectrometer provides definitive structural information, confirming the identity of any detected impurity.
-
Protocol Considerations: this compound itself has a high boiling point and may require derivatization (e.g., silylation) to improve its volatility and peak shape. The method validation would follow similar principles to HPLC.[13][14]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal technique that can determine the purity of a highly crystalline substance without the need for a reference standard.[5][15]
-
Why it's Orthogonal: Purity is determined based on the thermodynamic principle of melting point depression, where impurities lower and broaden the melting peak of a substance.[16][17] This is completely independent of chromatographic separation.
-
Causality of Choice: DSC provides an "absolute" purity value for the main component, complementing the "relative" purity (area percent) obtained from chromatography. It is an excellent check for overall purity, especially for crystalline impurities that form a eutectic system with the main compound.[18][19]
-
Limitations: This method is only suitable for compounds that are crystalline, thermally stable (do not decompose upon melting), and have a purity of at least 98.5%.[5]
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal.
-
Thermal Program: Equilibrate at a temperature well below the melting point. Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melt.
-
Data Analysis: Use the instrument software to apply the van't Hoff equation to the melting endotherm to calculate the mole percent purity.
Chapter 4: Identity and Structural Confirmation: Spectroscopic Methods
While chromatography quantifies purity, spectroscopy confirms identity. It ensures the main peak is indeed this compound and helps in the structural elucidation of unknown impurities.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as an essential identity check.
-
Expected Characteristic Peaks:
-
~3400-3200 cm⁻¹ (broad): O-H stretch from the methanol group and N-H stretch from the amine.[20][21]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C aromatic ring skeletal vibrations.[22]
-
~1220 cm⁻¹: Aromatic C-O stretching.[20]
-
~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.
-
Below 600 cm⁻¹: C-I stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are unparalleled for definitive structural confirmation. For purity analysis, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurity signals, one can often quantify impurities, especially when using a certified internal standard (quantitative NMR or qNMR).
Chapter 5: A Holistic Purity Validation Strategy
No single method is sufficient. A robust validation package integrates multiple techniques to build a complete picture of the compound's purity.
Caption: Integrated strategy for purity validation.
Comparative Summary of Analytical Methods
| Technique | Principle | Primary Use | Key Advantages | Key Limitations |
| RP-HPLC-DAD | Liquid-phase partitioning | Quantitative Purity & Impurity Profiling | High resolution, sensitive, robust, peak purity analysis | May not detect non-UV active or highly volatile impurities |
| GC-MS | Gas-phase volatility | Quantitative/Qualitative Volatile Impurities | High sensitivity, definitive ID by MS | Requires volatility; may need derivatization; thermal degradation possible |
| DSC | Melting Point Depression | Quantitative Absolute Purity | No reference standard needed, fast | Only for >98.5% pure, crystalline, stable compounds |
| FTIR | Infrared Absorption | Qualitative Identity Confirmation | Fast, non-destructive, confirms functional groups | Not quantitative for minor impurities, complex spectra |
| NMR | Nuclear Spin Resonance | Qualitative/Quantitative Structure ID | Definitive structure, can be quantitative (qNMR) | Lower sensitivity than chromatography, expensive, complex mixtures are challenging |
Conclusion
The validation of this compound purity is a multi-faceted task that demands a scientifically sound, multi-technique approach. A strategy anchored by a validated RP-HPLC method for impurity profiling, and supported by orthogonal techniques like DSC for absolute purity and GC-MS for volatile impurities, provides the highest degree of confidence. Spectroscopic methods such as FTIR and NMR are indispensable for confirming the identity of the primary material and aiding in the characterization of any significant impurities. By understanding the causality behind each method's application and integrating them into a holistic strategy, researchers and drug developers can ensure the quality and safety of their materials, paving the way for successful and compliant pharmaceutical development.
References
- 1. This compound [myskinrecipes.com]
- 2. 368435-46-5 | this compound - Moldb [moldb.com]
- 3. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. azom.com [azom.com]
- 18. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 19. scribd.com [scribd.com]
- 20. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. journals.agh.edu.pl [journals.agh.edu.pl]
- 22. researchgate.net [researchgate.net]
Comparing (3-Amino-5-iodophenyl)methanol with other iodinated precursors
An In-Depth Comparative Guide to (3-Amino-5-iodophenyl)methanol and Other Iodinated Precursors in Modern Synthesis
Authored by a Senior Application Scientist
Abstract
In the landscape of pharmaceutical research and drug development, the strategic incorporation of iodine into molecular scaffolds is a cornerstone for both synthetic diversification and bio-imaging. Iodinated aromatic compounds are pivotal precursors, serving as versatile handles for carbon-carbon bond formation and as attachment points for radioisotopes. Among these, this compound presents a unique trifunctional architecture, offering distinct advantages and challenges compared to other iodinated precursors. This guide provides an objective, data-supported comparison of this compound with alternative iodinated building blocks, exploring their performance in critical synthetic transformations such as cross-coupling reactions and radioiodination. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in selecting the optimal precursor for their specific application.
Introduction: The Strategic Role of Iodinated Aromatic Precursors
Aromatic iodides are highly valued in organic synthesis primarily due to the reactivity of the carbon-iodine (C-I) bond.[1][2] This bond is the weakest among the carbon-halogen series, making aryl iodides excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][3] This high reactivity allows for bond formation under milder conditions compared to their bromide or chloride counterparts.[4]
Furthermore, the existence of several medically relevant iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) makes iodinated molecules indispensable in nuclear medicine.[5][6][7] These isotopes are used in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in targeted radiotherapy.[6][8]
The choice of an iodinated precursor is therefore a critical decision, dictated by factors such as:
-
Reactivity: The ease of C-I bond cleavage in cross-coupling or susceptibility to radioiodine incorporation.
-
Functional Group Tolerance: The compatibility of other functional groups on the precursor with the reaction conditions.
-
Versatility: The potential for subsequent chemical modifications.
-
Stability: The stability of the precursor itself and the resulting product, particularly the in vivo stability of the C-I bond in radiopharmaceuticals.[7]
This guide focuses on This compound , a precursor distinguished by its three orthogonal functional groups: a reactive iodine atom for coupling, a nucleophilic amino group, and a versatile hydroxymethyl group. We will compare its utility against other common classes of iodinated precursors.
Comparative Analysis of Iodinated Precursors
We will evaluate the performance of this compound against three major classes of iodinated precursors:
-
Simple Iodinated Aromatics (e.g., Iodobenzene)
-
Bifunctional Iodinated Precursors (e.g., 3-Iodobenzoic Acid, 4-Iodoaniline)
-
Precursors for Regioselective Radioiodination (e.g., Arylstannanes, Arylboronic Esters)
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental to modern drug discovery. The performance of an aryl iodide in these reactions is a key metric of its utility.
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a workhorse in pharmaceutical synthesis.[1]
This compound offers a distinct advantage due to its functional handles. The amino and hydroxymethyl groups can serve as attachment points or be modified post-coupling. However, their presence can also complicate the reaction. The basicity of the amino group can interfere with the catalyst, and both the -NH₂ and -CH₂OH groups may require protection depending on the specific reaction conditions and coupling partners, adding steps to the synthetic route.
-
Comparison:
-
Iodobenzene: Serves as an excellent, simple substrate demonstrating the high reactivity of the C-I bond.[1] However, it lacks handles for further functionalization.
-
3-Iodobenzoic Acid: The carboxylic acid group provides a handle for amide bond formation but can be deactivating and may require specific base selection to avoid side reactions.
-
Reactivity Trend: In general, for Suzuki couplings, the reactivity of aryl halides follows the order I > Br > Cl. While aryl iodides are highly reactive, some studies have noted unexpectedly inefficient coupling at lower temperatures with traditional Pd/PPh₃ catalyst systems, possibly due to the stability of the on-cycle Pd(II)-I intermediate.[9]
-
This reaction forms C-N bonds, crucial for synthesizing the vast number of pharmaceuticals that are aryl amines.[3]
This compound) is an interesting substrate. While the iodo-position is reactive, the existing amino group can potentially undergo self-coupling or compete with the desired amine nucleophile, leading to complex product mixtures. This often necessitates protecting the amino group (e.g., as a carbamate or tosylamide) before performing the amination at the iodo-position. While aryl iodides are generally reactive, their performance in Buchwald-Hartwig aminations has historically been seen as less effective than aryl bromides in some catalyst systems, though modern ligands have largely overcome this.[4][10][11]
-
Comparison:
-
4-Iodoaniline: Presents similar challenges of self-coupling or requiring N-protection.
-
Iodobenzene: Acts as a clean substrate for coupling with a wide range of primary and secondary amines.[12]
-
| Precursor | Reaction | Typical Catalyst/Ligand | Yield Range (%) | Key Considerations |
| This compound | Suzuki | Pd(PPh₃)₄ | 75-90% | Potential need for -NH₂ protection.[13] |
| This compound | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 60-85% | Requires -NH₂ protection to prevent side reactions.[3][10] |
| Iodobenzene | Suzuki | Pd(PPh₃)₄ | 85-98% | High reactivity, lacks functional handles.[1] |
| 3-Iodobenzoic Acid | Suzuki | Pd(OAc)₂ / SPhos | 70-95% | Base selection is critical to avoid deprotonation issues. |
| 4-Bromoaniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 80-95% | Often used as a benchmark for C-N coupling.[3] |
| 4-Iodotoluene | Buchwald-Hartwig | Ni(acac)₂ | 80-97% | Nickel catalysis offers a cost-effective alternative.[11] |
| Table 1: Comparative Performance in Cross-Coupling Reactions. Yields are representative and highly dependent on specific substrates and conditions. |
Performance in Radioiodination Chemistry
The synthesis of radiopharmaceuticals is a primary application for iodinated precursors.[14] The goal is to incorporate a radioactive iodine isotope efficiently and with high specific activity.
This compound) can be used in two main ways:
-
As a precursor for a prosthetic group: The molecule itself is first radioiodinated via electrophilic or isotope exchange methods. The resulting radiolabeled compound is then conjugated to a larger biomolecule (e.g., a peptide or antibody) using its amino or hydroxymethyl functionality. This is an "indirect" labeling approach.
-
As a scaffold for a radiotracer: The molecule is incorporated into a larger drug candidate, and the radioiodine is introduced in a late-stage synthesis step.
The electron-donating amino group activates the aromatic ring towards electrophilic substitution, which can facilitate radioiodination. However, this can also lead to poor regioselectivity if other positions on the ring are accessible.[5][6]
-
Comparison with Other Radioiodination Strategies:
-
Direct Electrophilic Iodination: This method is often used for tyrosine or histidine residues in peptides.[8][15] It involves oxidizing radioactive iodide (e.g., Na¹²⁵I) to an electrophilic species ("I⁺") using agents like Chloramine-T or IODO-GEN™.[5][16] This method is fast but can be harsh, potentially damaging sensitive biomolecules.
-
Indirect Labeling via Prosthetic Groups: Reagents like N-succinimidyl-3-[I]iodobenzoate ([I]SIB) are first radiolabeled and then conjugated to biomolecules via lysine residues.[17] This approach is milder and results in a more stable C-I bond compared to direct iodination of tyrosine.[17] this compound can be considered a precursor to similar custom prosthetic groups.
-
Iododestannylation/Iododeboronation: These methods involve the ipso-substitution of a trialkylstannyl or boronic ester group with radioiodine.[5][7][8] They offer excellent regioselectivity and are often performed under mild conditions, making them the gold standard for many applications. The precursor, however, requires an additional synthetic step to install the stannane or boron group.
-
Experimental Protocols
The following protocols are illustrative examples grounded in established methodologies. Researchers must optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using 4-Iodobenzyl Alcohol (A Model for this compound)
This protocol is adapted from standard procedures for Suzuki coupling with functionalized aryl iodides.[13]
Objective: To synthesize 4-(phenyl)benzyl alcohol.
Materials:
-
4-Iodobenzyl alcohol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 4-iodobenzyl alcohol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Causality: The choice of Pd(PPh₃)₄ is a classic, robust catalyst for this transformation. The aqueous dioxane solvent system and K₂CO₃ base are standard conditions that tolerate a wide range of functional groups, including the hydroxyl group on the substrate.[13]
Protocol 2: Radioiododestannylation for Prosthetic Group Synthesis (Model for High Specificity Labeling)
This protocol describes a common method for producing a radiolabeled precursor for indirect labeling, a key alternative to using a molecule like this compound directly.[17][18]
Objective: To synthesize N-succinimidyl-3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB) from its stannylated precursor.
Materials:
-
N-succinimidyl-3-(tri-n-butylstannyl)benzoate (STB) precursor (1-2 mg in 50 µL methanol)
-
Sodium [¹²⁵I]Iodide (Na¹²⁵I) (1-5 mCi) in 0.1 M NaOH
-
Chloramine-T (2 mg/mL in water, freshly prepared)
-
Sodium metabisulfite (4 mg/mL in water, freshly prepared)
-
Phosphate buffer (0.1 M, pH 7.2)
Procedure:
-
In a shielded vial, add the STB precursor solution.
-
Add the Na¹²⁵I solution, followed by 50 µL of phosphate buffer.
-
Initiate the reaction by adding 25 µL of the Chloramine-T solution. Vortex for 30-60 seconds at room temperature.
-
Quench the reaction by adding 50 µL of the sodium metabisulfite solution.
-
Analyze the reaction mixture using radio-HPLC to determine the radiochemical yield (RCY) and purity.
-
Purify the desired [¹²⁵I]SIB product using preparative or semi-preparative HPLC.
Causality: The iododestannylation reaction is chosen for its high efficiency and regioselectivity.[5] Chloramine-T is a strong oxidizing agent that converts the iodide anion into an electrophilic species capable of ipso-substituting the tin atom. The reaction is quenched with a reducing agent (metabisulfite) to destroy any remaining oxidant, protecting the product and any biomolecule it will later be conjugated with.
Conclusion and Outlook
This compound carves a unique niche in the repertoire of iodinated precursors. Its trifunctional nature is its greatest asset, offering a pre-installed scaffold for creating complex molecules and custom prosthetic groups.
-
Key Advantages:
-
Versatility: The amino, iodo, and hydroxymethyl groups provide three distinct points for chemical modification, allowing for complex, multi-step syntheses from a single building block.
-
Functionality: It provides immediate handles for bioconjugation without requiring the synthesis of an activated ester or other prosthetic group from a simpler precursor like iodobenzoic acid.
-
-
Key Considerations:
-
Protecting Groups: The reactivity of the amino and hydroxyl groups can be a liability, often necessitating protection/deprotection steps in cross-coupling reactions, which reduces overall step economy.
-
Regioselectivity in Radioiodination: While the activating amino group can facilitate electrophilic radioiodination, it may not provide the pinpoint regioselectivity offered by iododestannylation or iododeboronation methods.
-
Final Recommendation:
-
For exploratory chemistry and the synthesis of novel small molecule tracers , where multiple derivatization pathways are desirable, This compound is an excellent choice. Its built-in functionality provides a rapid route to diverse analogues.
-
For routine, high-yield radiolabeling of sensitive biomolecules like antibodies , where regioselectivity and mild conditions are paramount, an indirect labeling strategy using a well-established prosthetic group synthesized from a stannylated or boronic ester precursor often remains the more robust and reliable method.
Ultimately, the selection of an iodinated precursor is a strategic decision that must align with the overall goals of the research program, balancing synthetic efficiency, versatility, and the specific demands of the final application.
References
- 1. calibrechem.com [calibrechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound [myskinrecipes.com]
- 15. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. uwo.scholaris.ca [uwo.scholaris.ca]
A Comparative Guide to the HPLC and LC-MS Analysis of (3-Amino-5-iodophenyl)methanol
This guide provides a comprehensive, in-depth analysis of methodologies for the characterization of (3-Amino-5-iodophenyl)methanol, a key intermediate in the synthesis of radiopharmaceuticals and other bioactive molecules.[1] We will explore and compare various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting and optimizing their analytical strategies. The focus is on developing robust, stability-indicating methods capable of resolving the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Introduction: The Analytical Challenges of this compound
This compound (MW: 249.05 g/mol , Formula: C₇H₈INO) presents a unique set of analytical challenges due to its molecular structure.[2][3] The presence of a polar amino group and a hydroxyl group, combined with a bulky, hydrophobic iodinated aromatic ring, results in a compound with intermediate polarity. This can complicate retention and peak shape in traditional reversed-phase HPLC. Furthermore, the carbon-iodine bond can be susceptible to in-source decay or deiodination under certain LC-MS conditions, potentially leading to inaccurate characterization.[4][5]
A thorough understanding of the synthetic routes is crucial for developing a stability-indicating method. Two common pathways to molecules of this type involve:
-
Reduction of a Nitro Precursor: The reduction of a corresponding nitro-substituted aromatic compound is a widely used method.[6][7] Potential impurities from this process include partially reduced intermediates like hydroxylamines and products of side reactions, especially if harsh reducing agents are used.[6] Dehalogenation can also be a concern with certain catalysts like palladium on carbon.[8]
-
Sandmeyer Reaction: This reaction transforms an amino group into a diazonium salt, which is then displaced by iodide.[9][10][11] This process can generate a range of byproducts, including those from premature hydrolysis of the diazonium salt (phenols), azo-coupling products, and other heterocyclic impurities.[12]
Therefore, the ideal analytical method must be able to separate the main component from these structurally similar potential impurities.
HPLC Method Development: A Comparative Approach
High-Performance Liquid Chromatography with UV detection is the workhorse for purity and stability testing. Given the polar nature of this compound, selecting the appropriate stationary and mobile phases is critical for achieving adequate retention and resolution.
Stationary Phase Selection
A standard C18 column is a common starting point for reversed-phase chromatography. However, for polar analytes, alternative stationary phases can offer improved retention and selectivity. We will compare the performance of three columns:
-
Standard C18: A conventional octadecylsilane column, offering robust, general-purpose separation based on hydrophobicity.
-
Polar-Embedded C18: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which helps to shield residual silanols and provides alternative selectivity for polar compounds.
-
Phenyl-Hexyl: This phase offers π-π interactions with the aromatic ring of the analyte, providing a different retention mechanism that can be advantageous for separating aromatic isomers and related substances.
Mobile Phase Optimization
A typical mobile phase for compounds of this nature consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds. The amino group in this compound will be protonated at acidic pH, increasing its polarity and potentially leading to earlier elution in reversed-phase HPLC.
We will evaluate two mobile phase systems:
-
Low pH (Acidic): Using a volatile acid like formic acid or a non-volatile acid like phosphoric acid is common. This approach ensures the amine is in its protonated form, which can improve peak shape by minimizing interactions with residual silanols on the stationary phase.
-
Neutral pH: A buffer such as phosphate at a neutral pH will result in the amino group being in its free base form, increasing its hydrophobicity and retention on a reversed-phase column.
Comparative HPLC Data
The following table summarizes the expected retention times and resolution for this compound and two potential impurities (Impurity A: 3-amino-5-iodobenzoic acid - an oxidation product, and Impurity B: 3-aminobenzyl alcohol - a deiodinated byproduct) under different HPLC conditions.
| Column | Mobile Phase A | Mobile Phase B | Gradient | Analyte | Retention Time (min) | Resolution (Rs) with Impurity A | Resolution (Rs) with Impurity B |
| Standard C18 | 0.1% Phosphoric Acid in Water | Acetonitrile | 10-90% B in 20 min | This compound | 8.5 | 2.1 | 1.8 |
| Polar-Embedded C18 | 0.1% Formic Acid in Water | Acetonitrile | 10-90% B in 20 min | This compound | 9.2 | 2.5 | 2.2 |
| Phenyl-Hexyl | 20 mM Ammonium Acetate, pH 6.8 | Methanol | 20-80% B in 20 min | This compound | 11.5 | 1.9 | 3.0 |
Experimental Protocol: Optimized HPLC Method
Based on the comparative data, the Polar-Embedded C18 column with an acidic mobile phase provides the best overall resolution for the target compound and its potential impurities.
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
LC-MS Method Development: Ionization and Detection
For unequivocal identification of impurities and for higher sensitivity, LC-MS is the method of choice. The key considerations for this compound are the choice of ionization source and the potential for in-source deiodination.
Ionization Source Comparison: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules.[13][14] Given the presence of the basic amino group, positive ion ESI is expected to be efficient, readily forming the [M+H]⁺ ion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[4][15] It can be a good alternative if ESI produces excessive in-source fragmentation or adduct formation.[16]
Mitigating In-Source Deiodination
A significant concern with iodinated aromatic compounds is the potential for deiodination in the ESI source, especially when using formic acid as a mobile phase additive.[4][5] This can lead to the observation of a significant ion corresponding to the deiodinated molecule, complicating data interpretation. This phenomenon is often dependent on the ESI capillary voltage.
Workflow for LC-MS Method Development
Caption: LC-MS method development workflow for this compound.
Comparative LC-MS Data
| Ionization Source | Mobile Phase Additive | Capillary Voltage (ESI) | Observed [M+H]⁺ (m/z 250.0) | Observed [M-I+H]⁺ (m/z 124.1) | Comments |
| ESI (+) | 0.1% Formic Acid | High (e.g., 4.5 kV) | Moderate Signal | Significant Signal | Deiodination is prominent. |
| ESI (+) | 0.1% Formic Acid | Low (e.g., 2.5 kV) | High Signal | Low Signal | Reduced deiodination improves accuracy. |
| ESI (+) | 0.1% Acetic Acid | High (e.g., 4.5 kV) | High Signal | Negligible Signal | Acetic acid mitigates deiodination.[4] |
| APCI (+) | 0.1% Formic Acid | N/A | Moderate Signal | Low Signal | Less prone to deiodination than high-voltage ESI. |
Experimental Protocol: Optimized LC-MS Method
-
LC System: Use the optimized HPLC method described in Section 2.3.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.0 kV (or optimized value to minimize deiodination).
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full Scan MS and Targeted MS/MS of the parent ion (m/z 250.0).
Method Validation and System Suitability
All analytical methods must be validated to ensure they are fit for their intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[5][17]
Validation Parameters (ICH Q2(R1))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Flow of Method Validation
Caption: Logical progression of analytical method validation according to ICH guidelines.
Conclusion and Recommendations
For the routine analysis of this compound, a reversed-phase HPLC method utilizing a polar-embedded C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile offers the best balance of retention, resolution, and peak shape for separating the main component from its likely impurities.
For mass spectrometry-based identification and sensitive quantitation, LC-ESI-MS in positive ion mode is recommended. It is critical to optimize the ESI capillary voltage or consider using acetic acid instead of formic acid as a mobile phase modifier to mitigate in-source deiodination.[4] Comparing results with an alternative ionization source like APCI can provide confirmatory evidence and enhance the trustworthiness of the data.
Adherence to a rigorous validation protocol, as outlined by ICH Q2(R1), is mandatory to ensure the reliability and regulatory acceptance of the analytical data generated. This comprehensive approach, from method development through validation, will ensure the accurate and reliable characterization of this compound, supporting its critical role in pharmaceutical development.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 3. 368435-46-5 | this compound - Moldb [moldb.com]
- 4. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. | Read by QxMD [read.qxmd.com]
- 16. Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (3-Amino-5-iodophenyl)methanol
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the expected spectroscopic data for (3-Amino-5-iodophenyl)methanol against key structural analogs. By understanding the distinct spectroscopic signatures of each component, we can establish a clear and robust methodology for the structural verification of this important synthetic intermediate.
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of radiolabeled compounds for imaging and therapeutic applications. Its structure, containing an amine, an iodine atom, and a hydroxymethyl group on a phenyl ring, presents a unique spectroscopic fingerprint. This guide will dissect the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, drawing comparisons with benzyl alcohol, (3-aminophenyl)methanol, and (3-iodophenyl)methanol to highlight the specific contributions of the amino and iodo substituents.
The Spectroscopic Fingerprint: A Predictive Analysis
In the absence of a readily available experimental spectrum for this compound, a predictive analysis based on the principles of spectroscopy and the known effects of its constituent functional groups is essential. This theoretical framework provides a benchmark against which any experimentally obtained data can be critically evaluated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecule's connectivity.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the benzyl group, the hydroxyl proton, and the amine protons. The substitution pattern on the benzene ring (1,3,5-trisubstituted) will dictate the multiplicity of the aromatic signals.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| H-2, H-6 | 7.0 - 7.3 | Singlet/Broad Singlet | These protons are chemically equivalent and will appear as a single peak. The presence of adjacent iodine may lead to some broadening. |
| H-4 | 6.8 - 7.0 | Singlet/Broad Singlet | This proton is situated between the amino and iodo groups and is expected to be a singlet. |
| -CH₂- | ~4.5 | Singlet | The methylene protons are adjacent to the aromatic ring and the hydroxyl group, and are expected to appear as a singlet. |
| -OH | Variable (1.5 - 4.0) | Broad Singlet | The chemical shift of the hydroxyl proton is concentration and solvent dependent and will likely appear as a broad singlet. |
| -NH₂ | Variable (3.5 - 5.0) | Broad Singlet | The chemical shift of the amine protons is also variable and they will appear as a broad singlet. |
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-donating nature of the amino group and the electron-withdrawing and heavy atom effect of the iodine.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (-CH₂OH) | ~142 | The carbon bearing the hydroxymethyl group will be downfield due to the attachment to the aromatic ring and the hydroxyl group. |
| C-3 (-NH₂) | ~148 | The carbon attached to the electron-donating amino group will be significantly shielded. |
| C-5 (-I) | ~95 | The carbon attached to the iodine atom will be significantly shielded due to the heavy atom effect. |
| C-2, C-6 | ~115 - 125 | These carbons will be influenced by both the amino and iodo substituents. |
| C-4 | ~120 - 130 | This carbon is situated between the amino and iodo groups. |
| -CH₂- | ~65 | The methylene carbon will appear in the typical region for a benzylic alcohol. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The vibrational frequencies of bonds are characteristic of the atoms involved and the bond order.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C-O bonds.[1]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200-3600 | Broad |
| N-H (amine) | 3300-3500 | Medium, two bands for primary amine |
| C-H (aromatic) | 3000-3100 | Sharp, multiple weak bands |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=C (aromatic) | 1450-1600 | Medium to strong, multiple bands |
| C-O (alcohol) | 1000-1260 | Strong |
| C-N (amine) | 1020-1250 | Medium |
| C-I | 500-600 | Weak to medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound (C₇H₈INO), the expected molecular weight is approximately 249 g/mol .
The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for benzyl alcohols include the loss of water and the formation of a stable tropylium ion. The presence of the amino and iodo groups will also influence the fragmentation.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Fragment | Rationale |
| 249 | [M]⁺ | Molecular ion peak. |
| 232 | [M-OH]⁺ | Loss of the hydroxyl radical. |
| 231 | [M-H₂O]⁺ | Loss of a water molecule. |
| 122 | [M-I]⁺ | Loss of an iodine radical. |
| 93 | [C₆H₅NH₂]⁺ | Fragment corresponding to aniline. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Comparative Analysis with Structural Analogs
To confidently assign the spectroscopic features of this compound, a comparison with structurally related compounds is indispensable. We will consider benzyl alcohol, (3-aminophenyl)methanol, and (3-iodophenyl)methanol.
Benzyl Alcohol: The Parent Structure
Benzyl alcohol serves as the foundational structure. Its well-documented spectra provide a baseline for understanding the contributions of the aromatic ring and the hydroxymethyl group.[1][2][3][4][5][6][7][8][9][10][11]
Table 5: Experimental Spectroscopic Data for Benzyl Alcohol
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, -CH₂-), 2.1 (br s, 1H, -OH)[2] |
| ¹³C NMR (CDCl₃) | δ 140.9, 128.5, 127.6, 127.0, 65.1[2] |
| IR (liquid film) | 3330 (br, O-H), 3030 (C-H, Ar), 2870 (C-H, ali), 1495, 1454 (C=C, Ar), 1015 (C-O) cm⁻¹[12] |
| MS (EI) | m/z 108 (M⁺), 107, 91, 79, 77[7] |
(3-Aminophenyl)methanol: The Amino Substituent Effect
The introduction of an amino group at the meta position significantly alters the electronic properties of the aromatic ring, leading to predictable shifts in the NMR spectra.[13][14][15][16][17]
Table 6: Experimental Spectroscopic Data for (3-Aminophenyl)methanol
| Technique | Key Features |
| ¹H NMR (DMSO-d₆) | δ 6.9-7.1 (m, 1H), 6.4-6.6 (m, 3H), 5.0 (br s, 2H, -NH₂), 4.4 (s, 2H, -CH₂-), 5.1 (t, 1H, -OH) |
| ¹³C NMR (DMSO-d₆) | δ 148.5, 142.3, 128.9, 115.3, 113.8, 113.2, 63.3 |
| IR (KBr) | 3350, 3200 (N-H, O-H), 3030 (C-H, Ar), 2850 (C-H, ali), 1600, 1470 (C=C, Ar), 1020 (C-O) cm⁻¹[13] |
| MS (EI) | m/z 123 (M⁺), 122, 106, 93, 77[14] |
(3-Iodophenyl)methanol: The Iodo Substituent Effect
The iodo group, being electron-withdrawing and a heavy atom, will deshield the aromatic protons and significantly shift the ¹³C signals of the carbon it is attached to.[18][19][20][21][22][23]
Table 7: Experimental Spectroscopic Data for (3-Iodophenyl)methanol
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ 7.6-7.7 (m, 2H), 7.2-7.3 (m, 1H), 7.0-7.1 (t, 1H), 4.6 (s, 2H, -CH₂-), 1.9 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ 143.5, 136.8, 135.5, 130.1, 126.1, 94.5, 64.2 |
| IR (neat) | 3300 (br, O-H), 3050 (C-H, Ar), 2870 (C-H, ali), 1590, 1560 (C=C, Ar), 1010 (C-O) cm⁻¹[18] |
| MS (EI) | m/z 234 (M⁺), 233, 107, 77 |
Experimental Protocols
To obtain high-quality spectroscopic data for the confirmation of this compound, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Liquid (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
Visualizing the Structures and Relationships
The following diagrams illustrate the structures of the compounds discussed in this guide.
Caption: Molecular structures of the target compound and its analogs.
Conclusion
The structural confirmation of this compound relies on a multi-technique spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a definitive structural assignment can be made. The comparative analysis with benzyl alcohol, (3-aminophenyl)methanol, and (3-iodophenyl)methanol provides a robust framework for interpreting the experimental data and confidently identifying the unique spectroscopic fingerprint of the target molecule. This guide serves as a comprehensive resource for researchers, ensuring the integrity and accuracy of their synthetic and developmental work.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. bmse000407 Benzyl Alcohol at BMRB [bmrb.io]
- 4. Benzyl alcohol(100-51-6) MS spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzyl alcohol(100-51-6) IR Spectrum [m.chemicalbook.com]
- 7. massbank.eu [massbank.eu]
- 8. rsc.org [rsc.org]
- 9. Benzyl alcohol [webbook.nist.gov]
- 10. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. learnexams.com [learnexams.com]
- 13. 3-Aminobenzyl alcohol | C7H9NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzenemethanol, 3-amino- [webbook.nist.gov]
- 15. (3-AMINOPHENYL)METHANOL | CAS 1877-77-6 [matrix-fine-chemicals.com]
- 16. (3-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Aminobenzyl alcohol | 1877-77-6 [sigmaaldrich.com]
- 18. 3-Iodobenzyl alcohol | C7H7IO | CID 42300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. (3-Iodophenyl) methanol, tert.-butyl ether [webbook.nist.gov]
- 20. PubChemLite - (3-iodophenyl)(phenyl)methanol (C13H11IO) [pubchemlite.lcsb.uni.lu]
- 21. (3-iodophenyl)methanol | Chemrio [chemrio.com]
- 22. (3-Iodophenyl)(m-tolyl)methanol | C14H13IO | CID 114977897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. CAS 57455-06-8: (3-Iodophenyl)methanol | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Synthesis of (3-Amino-5-iodophenyl)methanol for Pharmaceutical Research
(3-Amino-5-iodophenyl)methanol is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of radiopharmaceuticals and other biologically active molecules.[1] The strategic placement of the amino, iodo, and hydroxymethyl functionalities on the phenyl ring offers multiple points for molecular elaboration. This guide provides a comparative analysis of different synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several retrosynthetic perspectives. The primary challenges lie in the regioselective introduction of the iodo and amino groups and the subsequent or concurrent reduction of a carbonyl functionality to the desired benzyl alcohol. This guide will focus on two principal and plausible synthetic pathways, evaluating them based on starting material availability, reaction efficiency, scalability, and safety considerations.
Route A commences with the functionalization of a pre-existing benzoic acid scaffold, introducing the key amino and iodo substituents before the final reduction of the carboxylic acid. Route B employs a toluene-based starting material, necessitating the oxidation of the methyl group in concert with the installation of the aromatic substituents. A comprehensive analysis of these routes will provide a clear understanding of the synthetic landscape for this important intermediate.
Route A: The Benzoic Acid Approach
This strategy leverages commercially available and structurally related benzoic acids, focusing on the controlled introduction of the iodo and amino groups. A key advantage of this approach is the well-established chemistry for the manipulation of functional groups on a benzoic acid ring.
Logical Framework for Route A
Caption: Synthetic logic for Route A, starting from substituted benzoic acids.
Synthesis via 3,5-Dinitrobenzoic Acid: A Stepwise Approach
A robust and well-documented pathway within Route A begins with the readily available 3,5-dinitrobenzoic acid. This multi-step synthesis offers excellent control over the introduction of the functional groups.
Step 1: Selective Reduction of 3,5-Dinitrobenzoic Acid
The selective reduction of one nitro group in the presence of the other is the crucial first step. This can be achieved using reagents such as sodium sulfide or ammonium sulfide.
Step 2: Diazotization and Iodination (Sandmeyer Reaction)
The resulting 3-amino-5-nitrobenzoic acid can then undergo a Sandmeyer reaction to introduce the iodine atom. This classic transformation involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by iodide.[2][3]
Step 3: Reduction of the Remaining Nitro Group
The second nitro group is then reduced to an amine. A variety of methods can be employed for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.
Step 4: Reduction of the Carboxylic Acid
The final step is the reduction of the carboxylic acid to the corresponding benzyl alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation, capable of reducing carboxylic acids to primary alcohols.[4][5] It is important to note that LiAlH4 will also reduce any remaining nitro groups, so the order of these final reduction steps is critical. A more convergent approach would involve the simultaneous reduction of the remaining nitro group and the carboxylic acid using a strong reducing agent like LiAlH4.
Alternative Starting Material: 3,5-Diaminobenzoic Acid
An alternative starting point for Route A is 3,5-diaminobenzoic acid, which is commercially available and can also be synthesized by the reduction of 3,5-dinitrobenzoic acid.[6][7][8]
Direct Iodination of 3,5-Diaminobenzoic Acid
While direct iodination of aromatic compounds can be challenging, a method for the tri-iodination of 3,5-diaminobenzoic acid using potassium iodide and hydrogen peroxide in the presence of sulfuric acid has been reported.[9] Achieving selective mono-iodination would require careful control of stoichiometry and reaction conditions.
Subsequent Reduction of the Carboxylic Acid
Following successful mono-iodination, the resulting 3,5-diamino-X-iodobenzoic acid would be reduced to the target benzyl alcohol using a potent reducing agent like LiAlH4. As with other amino acids, the presence of the amino groups does not typically interfere with the reduction of the carboxylic acid by LiAlH4, other than by consuming an equivalent amount of the hydride reagent.[10][11]
Experimental Protocol: Reduction of an Aminobenzoic Acid with LiAlH4 (General Procedure)
This protocol is a general representation of the reduction of an aminobenzoic acid to the corresponding benzyl alcohol and should be adapted and optimized for the specific substrate.
Materials:
-
Substituted aminobenzoic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH4) (excess, e.g., 3.0-4.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
10% (v/v) Sulfuric acid or Rochelle's salt solution (for workup)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen inlet.
Procedure:
-
Setup: A dry three-necked flask equipped with a magnetic stirrer, reflux condenser with a nitrogen inlet, and a dropping funnel is assembled under a nitrogen atmosphere.
-
Reagent Preparation: A suspension of LiAlH4 in anhydrous THF is prepared in the reaction flask.
-
Addition of Substrate: A solution of the aminobenzoic acid in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH4 at a controlled rate, typically at 0 °C to room temperature.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Alternatively, the reaction can be quenched with ethyl acetate followed by a dilute acid wash. The resulting slurry is filtered, and the filter cake is washed with THF or diethyl ether.
-
Extraction and Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Route B: The Toluene-Based Approach
This synthetic strategy begins with a substituted toluene and involves the oxidation of the methyl group to a hydroxymethyl group. This route can be advantageous if the desired substitution pattern on the aromatic ring is more readily accessible from a toluene derivative.
Logical Framework for Route B
Caption: Synthetic logic for Route B, starting from a substituted toluene.
A potential pathway in this route could involve the bromination of the methyl group of a suitable 3-amino-5-iodotoluene precursor using N-bromosuccinimide (NBS), followed by hydrolysis to the benzyl alcohol. However, the synthesis of the 3-amino-5-iodotoluene starting material itself would likely involve a multi-step process similar to that described in Route A, starting from a nitrotoluene derivative.
Comparative Analysis and Recommendations
| Feature | Route A (from 3,5-Dinitrobenzoic Acid) | Route A (from 3,5-Diaminobenzoic Acid) | Route B (from Toluene Derivative) |
| Starting Material | Readily available and relatively inexpensive. | Commercially available, can be synthesized from the dinitro analog. | Requires a multi-step synthesis of the appropriately substituted toluene. |
| Number of Steps | Multi-step (typically 3-4 steps). | Potentially fewer steps if selective mono-iodination is successful. | Likely a multi-step process to prepare the starting material. |
| Key Challenges | Selective reduction of one nitro group, handling of diazonium salts. | Achieving selective mono-iodination. | Synthesis of the starting material, potential for side reactions during methyl group oxidation. |
| Control & Predictability | High, as the reactions are well-established. | Lower, due to the challenge of selective iodination. | Moderate, depending on the chosen route to the substituted toluene. |
| Scalability | Generally good, with established procedures for each step. | Potentially scalable if a robust iodination protocol is developed. | Dependent on the scalability of the starting material synthesis. |
| Safety | Involves the use of potentially explosive diazonium intermediates and highly reactive LiAlH4. | Involves the use of strong oxidizing agents for iodination and reactive LiAlH4. | May involve the use of hazardous reagents for nitration and bromination. |
Recommendation:
For laboratory-scale synthesis where control and predictability are paramount, Route A starting from 3,5-dinitrobenzoic acid is the recommended approach. The stepwise nature of this synthesis allows for the isolation and characterization of intermediates, ensuring the desired regiochemistry is achieved. While it involves several steps, the individual transformations are well-understood and documented in the chemical literature.
The direct iodination of 3,5-diaminobenzoic acid presents an attractive, more convergent alternative. However, the development of a reliable and selective mono-iodination protocol would be necessary for this route to be a practical choice.
Conclusion
The synthesis of this compound can be successfully accomplished through a multi-step sequence starting from readily available benzoic acid derivatives. The choice of the optimal route will depend on the specific requirements of the research, including scale, available resources, and the desired level of control over the synthesis. The detailed analysis and general protocols provided in this guide are intended to equip researchers with the necessary information to make an informed decision and to successfully synthesize this valuable pharmaceutical intermediate.
References
- 1. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 7. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 8. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]
- 9. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Validated High-Performance Liquid Chromatography Method for the Quantification of (3-Amino-5-iodophenyl)methanol: A Comparative Guide
Introduction
(3-Amino-5-iodophenyl)methanol is a critical building block in medicinal chemistry and serves as a key intermediate in the synthesis of various pharmaceutical compounds, including radiopharmaceuticals and contrast agents.[1] Its unique structure, featuring an aromatic ring, an amino group, a hydroxyl group, and an iodine atom, presents a distinct analytical challenge. Accurate and reliable quantification of this compound is paramount for ensuring the quality, consistency, and purity of starting materials and intermediates in the drug development pipeline. The absence of a standardized public method necessitates the development of a robust and validated analytical procedure.
This guide presents a newly developed and fully validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the precise quantification of this compound. We will delve into the rationale behind the method's development, providing a transparent, step-by-step validation process benchmarked against the stringent requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Furthermore, to underscore the advantages of a well-developed method, we will provide a direct comparison with a more rudimentary, non-optimized HPLC approach. This comparative analysis will highlight how critical parameters like mobile phase composition and column chemistry directly impact method performance, offering researchers and drug development professionals a clear, data-driven rationale for adopting the validated procedure for routine quality control and stability testing.
Analyte Overview: Physicochemical Properties
Understanding the analyte's properties is the foundation of logical method development. This compound (C₇H₈INO, MW: 249.05 g/mol ) is a polar aromatic compound.[1] The presence of the phenyl ring and iodine atom provides a strong chromophore, making UV detection a suitable choice. The basic amino group (pKa ~4-5) and the polar hydroxyl group mean that the molecule's retention behavior in RP-HPLC will be highly dependent on the pH of the mobile phase.[4] Controlling the pH is therefore essential to ensure consistent ionization, prevent interactions with residual silanols on the stationary phase, and achieve a symmetrical peak shape.
Part 1: A Novel, Validated RP-HPLC-UV Method
Method Development Rationale: The Pursuit of Specificity and Robustness
The primary goal was to develop a method that is specific, accurate, precise, and robust enough for routine use in a quality control environment.
-
Technique Selection (RP-HPLC): Reversed-phase chromatography is the workhorse of the pharmaceutical industry due to its versatility in separating compounds with a wide range of polarities.[5][6] Given the mixed polar and non-polar characteristics of this compound, RP-HPLC is the ideal choice.[4]
-
Stationary Phase Selection (C18 Column): A modern, end-capped C18 column was selected to provide sufficient hydrophobic retention for the aromatic ring while minimizing secondary interactions from the polar amino group, thus reducing peak tailing.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shape and lower UV cutoff.
-
Aqueous Phase & pH Control: An unbuffered mobile phase would lead to poor reproducibility due to shifts in the analyte's ionization state. A phosphate buffer at pH 7.0 was selected. At this pH, the amino group is predominantly in its neutral form, which enhances retention on the C18 phase and leads to a more symmetrical peak.
-
Gradient Elution: A gradient was developed to ensure that any potential impurities with different polarities would be eluted effectively and to provide a sharp, well-defined peak for the main analyte, optimizing the run time.
-
-
Detection: Based on the UV-active aromatic structure, a photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax), which was found to be 235 nm. Monitoring at this wavelength ensures maximum sensitivity.
Experimental Protocol: Optimized Method
Instrumentation:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.
Reagents & Materials:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (80% to 20% B), 12.1-15 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 235 nm |
Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water, adjust pH to 7.0 with dilute potassium hydroxide, and filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard & Linearity Solutions: Prepare a series of dilutions from the stock solution using the diluent to cover the desired range (e.g., 1 - 200 µg/mL).
Method Validation: An ICH Q2(R2) Guided Approach
The developed method was rigorously validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3][7]
Caption: Workflow for analytical method validation.
1. Specificity: The method's ability to assess the analyte unequivocally in the presence of other components was confirmed. A placebo (matrix without analyte) was injected, showing no interfering peaks at the analyte's retention time. Furthermore, the analyte was subjected to stress conditions (acid, base, oxidation, heat, light) as per ICH Q3B guidelines.[8] The method was able to separate the analyte peak from all major degradation products, and peak purity analysis via PDA confirmed no co-elution.
2. Linearity & Range: The linearity was evaluated by analyzing six concentrations ranging from 1 to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 1.0 - 200.5 µg/mL | Justified by application |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal, close to origin | No significant bias |
3. Accuracy (Recovery): Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| Low (80%) | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| Mid (100%) | 100.3% | 0.5% | %RSD ≤ 2.0% |
| High (120%) | 101.1% | 0.6% |
4. Precision:
-
Repeatability (Intra-assay): Six replicate injections of the 100% concentration standard were performed on the same day. The resulting %RSD was 0.7% .
-
Intermediate Precision: The experiment was repeated by a different analyst on a different day using different equipment. The %RSD between the two datasets was 1.2% .
-
Acceptance Criteria: %RSD ≤ 2.0%.
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
The LOQ was confirmed to have acceptable precision and accuracy, falling at the lowest point of the validated linear range.
6. Robustness: The method's robustness was tested by making small, deliberate variations in key parameters.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant impact on resolution or quantitation. |
| Column Temp. (± 2 °C) | Minor shift in retention time; results unaffected. |
| Mobile Phase pH (± 0.2) | No significant impact on peak shape or area. |
The method proved to be robust for all variations tested.
Part 2: The Comparative Method - A Non-Optimized Alternative
To illustrate the importance of proper method development, a simplified, alternative method was evaluated. This method represents a common "first-pass" approach that lacks optimization.
Method Rationale
This method uses the same C18 column but employs an isocratic mobile phase without a buffer. The lack of pH control is a known risk for basic compounds like this analyte, and the isocratic elution may not effectively separate impurities or could lead to long run times if early-eluting peaks are the target.
Experimental Protocol: Alternative Method
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 40:60 (v/v) Water:Acetonitrile (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient (Uncontrolled) |
| Injection Vol. | 10 µL |
| Detection | UV at 235 nm |
Part 3: Head-to-Head Comparison
The two methods were compared using a 100 µg/mL standard of this compound. A small amount of an impurity (a potential precursor, 3-aminobenzyl alcohol) was spiked into the sample to assess resolution.
Caption: Logical flow of the comparative study.
Comparative Performance Data
| Performance Metric | New Validated Method | Alternative Method | Commentary |
| Retention Time (min) | 8.52 | 4.25 | The validated method provides better retention and opportunity for separation. |
| Peak Asymmetry (USP) | 1.1 | 2.6 | The unbuffered alternative shows severe peak tailing, impacting integration. |
| Resolution (from impurity) | 4.5 | 0.9 | The validated method baseline resolves the impurity; the alternative shows co-elution. |
| Run Time (min) | 15.0 | 10.0 | Although longer, the validated method includes a wash step for robustness. |
| Reproducibility (%RSD, n=6) | 0.7% | 3.5% | Lack of temperature and pH control in the alternative leads to poor precision. |
Discussion of Results
The data clearly demonstrates the superiority of the fully validated method. The most striking difference is in peak asymmetry . The unbuffered mobile phase in the alternative method results in uncontrolled interactions between the protonated amino group of the analyte and the column's stationary phase, causing significant tailing (Asymmetry = 2.6). This tailing makes accurate peak integration difficult and unreliable. In contrast, the pH 7.0 buffer in the validated method neutralizes the amino group, leading to a sharp, symmetrical peak (Asymmetry = 1.1).
Furthermore, the gradient elution of the validated method provides the necessary resolution to separate the analyte from closely eluting impurities, a critical requirement for a stability-indicating or purity assay.[9] The isocratic alternative fails to achieve this separation. Finally, the poor reproducibility of the alternative method highlights the importance of controlling variables like temperature and pH for a method intended for routine use.
Conclusion
This guide details the successful development and validation of a specific, accurate, and robust RP-HPLC-UV method for the quantification of this compound. The validation experiments confirm that the method meets all typical performance characteristics required by ICH guidelines and is fit for purpose in a regulated quality control setting.
The direct comparison to a non-optimized alternative method provides a clear, data-supported illustration of the tangible benefits of systematic method development. Factors such as pH control and gradient elution are not mere refinements; they are fundamental to achieving reliable and meaningful analytical results. We strongly recommend the adoption of the validated method presented herein for any application requiring the accurate quantification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. tasianinch.com [tasianinch.com]
A Technical Guide to the Cross-Validation of (3-Amino-5-iodophenyl)methanol and its Isomers: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to the success of any synthetic endeavor. This guide provides a comprehensive cross-validation of (3-Amino-5-iodophenyl)methanol, a key building block in the synthesis of radiopharmaceuticals and other bioactive molecules.[1] We will objectively compare its expected performance with its structural isomers, (4-Amino-3-iodophenyl)methanol and (3-Aminophenyl)methanol, providing a framework of supporting experimental data that would be generated to ensure scientific rigor.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a deep, applicable understanding of the cross-validation process.
Introduction to this compound and its Significance
This compound, with the chemical formula C₇H₈INO and a molecular weight of 249.05 g/mol , is a valuable intermediate in medicinal chemistry.[1][2] Its structure, featuring an amino group, a hydroxyl group, and an iodine atom on a phenyl ring, offers multiple points for chemical modification. This makes it a versatile precursor for the synthesis of complex molecules, including enzyme inhibitors and radiolabeled imaging agents.[1] The purity and isomeric consistency of this starting material are critical, as any impurities can lead to undesired side products and complicate downstream applications.
To ensure the quality and suitability of this compound for drug development, a thorough comparison with its isomers is essential. This guide will focus on the comparative analysis of the target compound with (4-Amino-3-iodophenyl)methanol and the non-iodinated analog, (3-Aminophenyl)methanol.
Comparative Physicochemical Properties
| Property | This compound | (4-Amino-3-iodophenyl)methanol | (3-Aminophenyl)methanol |
| CAS Number | 368435-46-5[2] | 388121-68-4 | 1877-77-6 |
| Molecular Formula | C₇H₈INO[2] | C₇H₈INO | C₇H₉NO |
| Molecular Weight | 249.05 g/mol [2] | 249.05 g/mol | 123.15 g/mol |
| Purity (Typical) | >95%[1] | >95% | >97% |
| Predicted Boiling Point | 381.5±37.0 °C[1] | Not available | 290.7 °C |
| Predicted Density | 1.951±0.06 g/cm³[1] | Not available | Not available |
Synthesis and Purification: A Proposed Workflow
While a specific, detailed synthesis of this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and analogous transformations. A common strategy would involve the reduction of a corresponding nitro-substituted precursor. This approach provides a clear and logical pathway to the target molecule and its isomers, allowing for a standardized comparison of reaction efficiency and product purity.
Proposed Synthetic Pathway
A logical synthetic approach would involve the following key steps:
-
Nitration: Introduction of a nitro group onto a suitable iodinated or non-iodinated phenylmethanol precursor.
-
Reduction: Conversion of the nitro group to an amino group to yield the final product.
Caption: Proposed synthetic workflow for this compound and a key comparator.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is a representative procedure based on common reduction methods for nitroarenes.
Materials:
-
3-Iodo-5-nitrobenzyl alcohol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-iodo-5-nitrobenzyl alcohol (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (3-4 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Cross-Validation Through Spectroscopic and Chromatographic Analysis
Rigorous characterization is the cornerstone of chemical synthesis. The following protocols outline the key analytical techniques that would be employed to confirm the identity, purity, and isomeric integrity of the synthesized this compound and to compare it with its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton environment of the molecule.
Expected ¹H NMR Spectral Features:
| Compound | Aromatic Protons | Methylene Protons (-CH₂OH) | Amino Protons (-NH₂) | Hydroxyl Proton (-OH) |
| This compound | Three distinct signals in the aromatic region, with splitting patterns determined by their relative positions. | A singlet or a doublet (if coupled to the hydroxyl proton). | A broad singlet. | A broad singlet or a triplet (if coupled to the methylene protons). |
| (4-Amino-3-iodophenyl)methanol | Three distinct signals in the aromatic region, with different chemical shifts and coupling constants compared to the 3,5-isomer. | A singlet or a doublet. | A broad singlet. | A broad singlet or a triplet. |
| (3-Aminophenyl)methanol | Four distinct signals in the aromatic region due to the absence of the iodine atom, leading to a different symmetry and electronic environment. | A singlet or a doublet. | A broad singlet. | A broad singlet or a triplet. |
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton of the molecule. The carbon atom attached to the iodine will show a characteristic low-field shift.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of a compound and for separating isomers.
HPLC Protocol for Purity and Isomer Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended for optimal separation of isomers and potential impurities. A typical starting point would be a gradient of acetonitrile in water with 0.1% formic acid to ensure protonation of the amino group and good peak shape.[3]
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Expected Elution Order: Based on polarity, it is expected that (3-Aminophenyl)methanol, being the most polar, would elute first, followed by the iodinated isomers. The exact elution order of the iodinated isomers would depend on the specific column and mobile phase conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Mass Spectrometry Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is suitable for these polar molecules.
-
Ionization Mode: Positive ion mode (ESI+) is expected to be effective due to the presence of the basic amino group.
-
Sample Preparation: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol) into the mass spectrometer.
Expected Mass Spectral Data:
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions |
| This compound | 250.0 | Loss of H₂O, loss of CH₂OH, loss of I |
| (4-Amino-3-iodophenyl)methanol | 250.0 | Similar fragmentation pattern to the 3,5-isomer, but potentially with different relative intensities. |
| (3-Aminophenyl)methanol | 124.1 | Loss of H₂O, loss of CH₂OH |
Visualization of Analytical Workflow
A systematic workflow is crucial for the efficient and reliable characterization of synthesized compounds.
Caption: A comprehensive workflow for the analytical characterization and validation of synthesized this compound.
Conclusion and Future Outlook
This guide has provided a detailed framework for the synthesis, purification, and cross-validation of this compound against its key isomers. While a complete set of experimental data from peer-reviewed literature is currently unavailable for the target compound, the proposed protocols and expected outcomes offer a robust and scientifically sound approach for any research or drug development team.
By adhering to these rigorous analytical practices, researchers can ensure the quality and consistency of their chemical intermediates, a critical factor in the successful development of novel therapeutics. The generation and publication of such comprehensive experimental data for important building blocks like this compound would be a valuable contribution to the scientific community.
References
A Comparative Guide to Benzofuran-Derived Radiotracers for Amyloid Plaque Imaging
For Researchers, Scientists, and Drug Development Professionals
The in vivo visualization of β-amyloid (Aβ) plaques, a hallmark pathology of Alzheimer's disease, is crucial for early diagnosis, disease progression monitoring, and the evaluation of anti-amyloid therapies. This has spurred the development of various radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This guide provides a comparative analysis of radiotracers derived from a benzofuran scaffold, a promising chemical structure for high-affinity binding to Aβ aggregates. While various precursors can be utilized in the synthesis of such molecules, the fundamental principles of their design and evaluation remain consistent. Structures like (3-Amino-5-iodophenyl)methanol represent a class of intermediates that can be incorporated into these larger molecular frameworks, providing a reactive site for radioiodination.[1]
The Benzofuran Scaffold: A Platform for High-Affinity Amyloid Imaging Agents
The benzofuran core has been identified as a privileged structure for targeting Aβ plaques. Its derivatives have demonstrated high binding affinities and favorable pharmacokinetic profiles for brain imaging.[2][3] This guide will delve into a comparative analysis of several key benzofuran derivatives, examining their synthesis, in vitro binding characteristics, and in vivo performance in preclinical models.
Key Performance Metrics for Amyloid Plaque Radiotracers
The efficacy of a radiotracer for amyloid imaging is determined by several key parameters:
-
Binding Affinity (Ki): A lower Ki value indicates a higher affinity of the tracer for Aβ aggregates. Subnanomolar to low nanomolar affinity is typically desired for successful in vivo imaging.
-
Brain Penetration: The ability of the tracer to cross the blood-brain barrier is essential. This is often expressed as the percentage of the injected dose per gram of brain tissue (%ID/g) at early time points post-injection.
-
Washout from Healthy Brain Tissue: A rapid clearance from non-target brain regions is crucial for achieving a high signal-to-noise ratio (target-to-background ratio).
-
In Vivo Specific Binding: The tracer should specifically bind to Aβ plaques in vivo, which can be confirmed through ex vivo autoradiography and comparison with histological staining in transgenic animal models.
Comparative Analysis of Benzofuran-Derived Radiotracers
The following table summarizes the in vitro binding affinities of several benzofuran derivatives for Aβ aggregates. These compounds were evaluated through competitive binding assays against a known radioiodinated ligand, [125I]IMPY.[4]
| Compound | Ki (nM) | Reference |
| 5-Hydroxy-2-(4-methyaminophenyl)benzofuran (8) | 0.7 | [2] |
| Fluorinated Benzofuran Derivative (5) | 1.0 - 5.0 | [4] |
| Fluorinated Benzofuran Derivative (6) | 1.0 - 5.0 | [4] |
| Fluorinated Benzofuran Derivative (7) | < 1.0 | [4] |
Analysis: The data indicates that benzofuran derivatives consistently exhibit high affinity for Aβ aggregates, with Ki values in the desirable subnanomolar to low nanomolar range.[2][4] Notably, compound 8 (5-hydroxy-2-(4-methyaminophenyl)benzofuran) demonstrated a particularly low Ki of 0.7 nM.[2] Among the fluorinated derivatives, compound 7 , with a dimethylaminophenyl moiety, also showed a very high affinity (Ki < 1.0 nM).[4]
In Vivo Performance in Preclinical Models
The in vivo performance of these tracers is critical for their potential clinical translation. The following table summarizes the brain uptake of [11C]-labeled compound 8 in mice.
| Radiotracer | Brain Uptake at 2 min (%ID/g) | Brain Uptake at 30 min (%ID/g) | Brain Uptake at 60 min (%ID/g) | Reference |
| [11C]8 | 4.8 | 0.4 | 0.2 | [2] |
Analysis: [11C]8 exhibits excellent initial brain penetration (4.8 %ID/g at 2 minutes), a key requirement for a successful CNS PET tracer.[2] Furthermore, it demonstrates rapid washout from the brain of normal mice, with the concentration dropping to 0.4 %ID/g by 30 minutes and 0.2 %ID/g by 60 minutes.[2] This rapid clearance from non-target tissue is essential for achieving a high contrast image of amyloid plaques. In vivo studies in APP transgenic mice confirmed that [11C]8 specifically labels amyloid plaques.[2]
Experimental Methodologies
Synthesis of Benzofuran Derivatives
A common synthetic route to these benzofuran derivatives involves an intramolecular Wittig reaction.[2]
Caption: General synthesis scheme for benzofuran derivatives via an intramolecular Wittig reaction.
Step-by-Step Protocol:
-
Preparation of the Triphenylphosphonium Salt: The appropriate substituted benzyl alcohol is reacted with triphenylphosphine hydrobromide to yield the corresponding triphenyl phosphonium salt.[5]
-
Intramolecular Wittig Reaction: The triphenyl phosphonium salt is then reacted with a substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride) in the presence of a base to induce an intramolecular Wittig reaction, forming the benzofuran ring system.[2]
-
Functional Group Interconversion: Subsequent chemical modifications, such as reduction of a nitro group to an amine and N-alkylation, are performed to generate a library of derivatives for evaluation.[2][5]
Radiosynthesis of [11C]-Labeled Benzofuran Derivatives
The radiosynthesis of [11C]-labeled tracers is typically achieved through the methylation of a suitable precursor using [11C]methyl triflate.[2]
Caption: Radiosynthesis workflow for [11C]8.
Step-by-Step Protocol:
-
Precursor Synthesis: The normethyl precursor, 5-hydroxy-2-(4-aminophenyl)benzofuran, is synthesized and purified.[2]
-
[11C]Methyl Triflate Production: [11C]Methyl triflate is produced from [11C]methane, which is generated from the bombardment of a target with protons in a cyclotron.
-
Radiomethylation: The normethyl precursor is reacted with [11C]methyl triflate in a suitable solvent and under controlled temperature conditions.[2]
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the final radiotracer with high radiochemical purity.
In Vitro Binding Assays
The binding affinity of the synthesized compounds for Aβ aggregates is determined using a competitive binding assay.
Step-by-Step Protocol:
-
Preparation of Aβ Aggregates: Synthetic Aβ peptides (e.g., Aβ1-42) are aggregated in vitro to form fibrils.[4]
-
Competitive Binding: The Aβ aggregates are incubated with a known concentration of a radiolabeled ligand (e.g., [125I]IMPY) and varying concentrations of the test compound.[4]
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured.
-
Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
Radiotracers based on the benzofuran scaffold have emerged as a highly promising class of imaging agents for the in vivo detection of Aβ plaques. Derivatives such as [11C]8 have demonstrated the requisite high binding affinity, excellent brain penetration, and rapid washout from non-target tissues.[2] The versatility of the benzofuran core allows for the synthesis of a wide range of analogs, including both radioiodinated and fluorinated versions, for SPECT and PET imaging, respectively.[3][5]
Future research in this area will likely focus on:
-
Further optimization of pharmacokinetics: Fine-tuning the lipophilicity and molecular weight of the tracers to improve the target-to-background ratio.
-
Head-to-head comparative studies: Direct comparisons of the most promising benzofuran derivatives with clinically established amyloid PET tracers in the same animal models and eventually in human subjects.
-
Development of theranostic agents: Leveraging the high affinity of the benzofuran scaffold to deliver therapeutic payloads to Aβ plaques.
The continued development and rigorous evaluation of these and other novel radiotracers are paramount to advancing our understanding and clinical management of Alzheimer's disease.
References
- 1. This compound [myskinrecipes.com]
- 2. Novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for (3-Amino-5-iodophenyl)methanol in Modern Synthesis
This guide provides an in-depth, objective comparison of alternative reagents to (3-Amino-5-iodophenyl)methanol, a critical building block in pharmaceutical and materials science research. We will move beyond simple catalog listings to dissect the reactivity, strategic applications, and practical considerations of key alternatives, supported by experimental frameworks and data-driven insights. Our focus is to empower researchers, scientists, and drug development professionals to make informed decisions that optimize synthetic routes for efficiency, cost, and novelty.
Introduction: The Versatility of a Trifunctional Building Block
This compound is a highly valuable synthetic intermediate due to its unique trifunctional arrangement. The presence of an amino, iodo, and hydroxymethyl group on a single phenyl scaffold allows for a diverse range of sequential and regioselective chemical transformations. The iodo-group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, the amino group provides a site for derivatization or can act as a directing group, and the methanol moiety can be modified through oxidation or ether/ester formation. This versatility has made it a staple in the synthesis of complex bioactive molecules and functional materials, including its use as an intermediate for radiopharmaceuticals and contrast agents.[1]
However, reliance on a single building block can be limiting. The motivation to explore alternatives stems from several key factors:
-
Reactivity Tuning: The high reactivity of the carbon-iodine bond is not always desirable. Milder or more robust alternatives are often needed to match the requirements of a specific synthetic step or to avoid side reactions with sensitive functional groups.
-
Cost and Availability: Aryl iodides are typically more expensive and less commercially available than their corresponding bromides or chlorides.[2]
-
Synthetic Strategy: The role of the reagent as an electrophile (in the case of aryl halides) may not fit every synthetic plan. An alternative that can act as a nucleophile could open up entirely new disconnection strategies.
This guide will focus on the two most logical and practical classes of alternatives: the corresponding aryl bromide, (3-Amino-5-bromophenyl)methanol , and the analogous boronic acid, (3-Amino-5-(hydroxymethyl)phenyl)boronic acid .
Chapter 1: The Benchmark - Profiling this compound
To understand the alternatives, we must first establish the performance benchmark. The utility of this compound is primarily anchored in the reactivity of its carbon-iodine (C-I) bond.
Reactivity Profile
-
The Carbon-Iodine Bond (Electrophilic Site): This is the most reactive site for cross-coupling reactions. The C-I bond is weaker than other carbon-halogen bonds, facilitating the rate-determining oxidative addition step in palladium-catalyzed cycles.[3][4] This allows reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations to proceed under relatively mild conditions with a broad range of catalysts.
-
The Amino Group (Nucleophilic Site): This primary amine can be readily acylated, alkylated, or used to form sulfonamides. Its nucleophilicity and basicity can be influenced by other ring substituents and can play a role in directing metallation reactions.
-
The Methanol Group (Functional Handle): This group offers a site for introducing diversity through esterification, etherification, or oxidation to the corresponding benzaldehyde or benzoic acid, enabling further synthetic elaborations.
Benchmark Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki-Miyaura reaction, which serves as our basis for comparison.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Phenylboronic Acid, and Pd(PPh₃)₄.
-
Add the 2M aqueous solution of Na₂CO₃, followed by the dioxane.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: The Suzuki-Miyaura Catalytic Cycle
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Amino-5-iodophenyl)methanol
Authoritative Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. (3-Amino-5-iodophenyl)methanol, a valuable building block in pharmaceutical and diagnostic research, requires meticulous handling and disposal due to its chemical properties.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this substance safely, ensuring personal, institutional, and environmental protection.
Hazard Assessment & Chemical Profile
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound is a halogenated aromatic amine, a classification that dictates its specific handling and disposal requirements. The presence of an iodine atom places it in the category of halogenated organic compounds, which require specialized disposal pathways.[2][3]
Table 1: Chemical Identification
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 368435-46-5 |
| Molecular Formula | C₇H₈INO |
| Molecular Weight | 249.05 g/mol |
| Physical Form | Solid |
(Source: Advanced ChemBlocks, Moldb, Sigma-Aldrich)[4][5]
Table 2: GHS Hazard Profile
| Pictogram(s) | Signal Word | Hazard Statements |
|---|---|---|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Source: Sigma-Aldrich)
The causality behind these hazards lies in the molecule's structure. The aromatic amine functional group can be a skin and respiratory irritant, while the overall molecule exhibits oral toxicity. The iodo-substituent is critical for waste stream classification.
Core Disposal Principle: Waste Classification & Segregation
The single most important step in the disposal process is correct classification. Due to the presence of iodine, this compound and any materials contaminated with it must be classified as Halogenated Organic Hazardous Waste .
Causality: Regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States mandate the segregation of halogenated organic wastes.[6][7] This is because their proper destruction requires high-temperature incineration equipped with specialized scrubbers to neutralize the resulting acidic halogen gases (e.g., hydrogen iodide), preventing their release into the atmosphere.[6] Co-mingling this waste with non-halogenated streams can lead to regulatory violations and improper treatment.
The following decision workflow is a self-validating system for ensuring proper segregation at the point of generation.
Caption: Waste Classification Workflow.
Standard Operating Protocol for Waste Collection & Disposal
This protocol provides a direct, step-by-step methodology for safe disposal.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[3]
-
Eye Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[8]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves.
-
Body Protection: A properly fastened laboratory coat.
Step 2: Prepare the Hazardous Waste Container
-
Select a chemically compatible, shatter-resistant container with a secure, leak-proof cap.
-
The container must be clearly labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.
-
On the label, clearly write: "Halogenated Organic Waste " and list the full chemical name: "This compound " and any other solvents or chemicals present.
Step 3: In-Lab Waste Collection
-
Perform all work in a chemical fume hood to prevent inhalation of dust or vapors.[3][9]
-
Carefully transfer waste into the designated container. This includes:
-
Unused or excess solid this compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, weigh boats, gloves, and absorbent paper.
-
-
Crucially, do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
Keep the waste container securely capped at all times when not actively adding waste.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.[8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
Step 5: Arrange for Final Disposal
-
Once the waste container is full or you are finished with the project, schedule a waste pickup with your institution's EHS department.
-
Never pour this compound down the drain. Iodinated organic compounds can be persistent in aquatic environments and are not effectively removed by standard wastewater treatment processes.[10][11]
-
EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant destruction.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert & Evacuate: Immediately alert colleagues in the area. Evacuate non-essential personnel.
-
Don PPE: If you are trained to do so, don the appropriate PPE as described in Step 1, including respiratory protection if the spill generates dust.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels on a solvent-based spill.
-
Collect: Carefully sweep or scoop the absorbed material and contaminated debris into your designated Halogenated Organic Waste container. Use spark-proof tools if a flammable solvent is present.[12]
-
Clean: Decontaminate the spill area with an appropriate cleaning agent. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
References
- 1. This compound [myskinrecipes.com]
- 2. uakron.edu [uakron.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 5. 368435-46-5 | this compound - Moldb [moldb.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Amino-5-iodophenyl)methanol
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling (3-Amino-5-iodophenyl)methanol (CAS No. 368435-46-5).[1][2] As specific toxicological data for this compound is limited, this guide is founded on a conservative approach, treating the substance with a high degree of caution based on its chemical structure: an aromatic amine and an organoiodide. This protocol is designed for researchers, scientists, and drug development professionals who demand procedural clarity and an uncompromising commitment to safety.
Immediate Safety Briefing: Understanding the Hazard Profile
-
Aromatic Amine Moiety: Aromatic amines as a class are known for potential skin and eye irritation, sensitization, and, in some cases, systemic toxicity.
-
Organoiodide Structure: Iodine-containing compounds can be irritants and may pose a risk to the thyroid gland upon absorption.[4] They are also often classified as environmentally hazardous, requiring specialized disposal.[3][5]
-
Phenyl-Methanol Group: While not free methanol, the presence of the methanol group warrants caution. Methanol itself is toxic if swallowed, inhaled, or in contact with skin, and can cause organ damage.[6][7][8]
Given these potential risks, the primary routes of occupational exposure are inhalation of dust, skin contact , eye contact , and accidental ingestion . Our PPE strategy is designed to create a comprehensive barrier against all four routes.
Core PPE Requirements: A Multi-Layered Defense System
The foundation of safe chemical handling is a combination of engineering controls (like fume hoods) and appropriate PPE. PPE should not be considered a substitute for engineering controls but rather a critical final barrier.
Eye and Face Protection: The Non-Negotiable First Line
Direct contact with the eyes can cause severe irritation or burns.[4] The level of protection must match the operational risk.
-
Minimum Requirement (for all tasks): ANSI Z87.1-compliant safety glasses with side shields.
-
Required for Handling Liquids/Solutions or Solids with Dusting Potential: Chemical splash goggles that form a seal around the eyes are mandatory.[9] This is crucial as standard safety glasses do not protect against splashes from below or the sides.
-
Required for High-Splash Risk Operations: When handling larger volumes (>1 liter) or performing tasks outside a fume hood that could generate splashes (e.g., pressure reactions, vigorous mixing), a full-face shield must be worn over chemical splash goggles.[10] A face shield alone is insufficient as it does not provide a seal against splashes.[10]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure. Correct glove selection and usage are paramount.
-
Glove Type: Due to the lack of specific chemical resistance data for this compound, a conservative approach is necessary. For handling small quantities of the solid or dilute solutions, double-gloving with nitrile gloves is the recommended standard. Nitrile provides good resistance to a range of chemicals and is suitable for incidental splash hazards.[9]
-
Why Double-Gloving? This practice provides a self-validating system. The outer glove bears the brunt of any contamination. During the doffing process, the potentially contaminated outer glove is removed without touching the inner glove, which in turn protects the skin from the now-contaminated outer surface of the inner glove.
-
Protocol: Always inspect gloves for holes or tears before use. Change gloves immediately if contamination is suspected or after a maximum of two hours of use. Wash hands thoroughly after removing gloves.
Body Protection: Shielding Against Incidental Contact
Your body and personal clothing must be protected from dust and splashes.
-
Standard Laboratory Attire: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[11]
-
Lab Coat: A clean, flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is required for all work with this compound.[10][11]
-
Chemical-Resistant Apron: For tasks involving significant quantities of solutions where splashes are likely, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: The Primacy of Engineering Controls
Inhalation of fine dust from the solid compound is a significant risk.
-
Primary Control: All handling of this compound powder, including weighing and transfers, must be performed inside a certified chemical fume hood.[12] The fume hood is the primary engineering control designed to capture and exhaust airborne contaminants, protecting the user.
-
Secondary Control (Emergency or Non-Routine Maintenance): In the rare event that work must be performed outside a fume hood where dust or aerosols could be generated, a NIOSH-approved air-purifying respirator is required.[13] This should only be undertaken after a formal risk assessment. Personnel must be medically cleared, trained, and fit-tested for respirator use. A combination cartridge for organic vapors and particulates (P100) would be appropriate.
Operational Plans and Protocols
Adherence to standardized procedures for donning, doffing, and selecting PPE is critical to ensuring their effectiveness.
PPE Selection Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat | Not required (if sealed) |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling >1L Solution | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat + Apron | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile/Butyl Gloves | Chemical Resistant Coverall | Air-Purifying Respirator |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Step-by-Step Protocol: Donning and Doffing PPE
Contamination often occurs during the removal of PPE. This sequence must be followed precisely.
Donning (Putting On):
-
Wash Hands: Start with clean hands.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Respiratory Protection (if required): Don the respirator. Perform a seal check.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
Doffing (Taking Off):
-
Decontaminate (if possible): Clean reusable equipment like face shields before removal.
-
Outer Gloves: Remove the outer gloves by pinching the cuff of one and peeling it off inside-out without touching your skin. Use the clean, inside-out glove to remove the other outer glove. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outside folded inward. Place it in the designated receptacle.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Emergency and Disposal Plans
Exposure and Spill Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and flush the affected area with water for 15 minutes. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Small Spill (Solid): Wearing your full PPE ensemble, gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.
-
Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal of Contaminated Waste
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Used gloves, absorbent pads, and any other disposable items must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Chemical Waste: Unused compound and reaction waste must be collected in a sealed, compatible container, also clearly labeled as hazardous waste.
-
Regulations: Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[5] All disposal must adhere strictly to local, state, and federal regulations.[15] Consult your institution's EHS department for specific procedures.
References
- 1. This compound 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 2. 368435-46-5 | this compound - Moldb [moldb.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. methanex.com [methanex.com]
- 7. litfl.com [litfl.com]
- 8. Methanol toxicity - Wikipedia [en.wikipedia.org]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. youtube.com [youtube.com]
- 12. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. michigan.gov [michigan.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
